molecular formula C10H9N3O2 B1337654 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 64299-26-9

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1337654
CAS No.: 64299-26-9
M. Wt: 203.2 g/mol
InChI Key: YAAFWVJWMRAZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAFWVJWMRAZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494302
Record name 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64299-26-9
Record name 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities. The key chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 4-amino-1-phenylpyrazole-3-carboxylic acid[1]
Synonyms 4-AMINO-1-PHENYLPYRAZOLE-3-CARBOXYLIC ACID[1]
CAS Number 64299-26-9[1]
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa (acidic) ~4-5 (Estimated for carboxylic acid)[2]
pKa (basic) ~2-3 (Estimated for amino group)

Spectral Data Analysis

While specific experimental spectra for this compound are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-8.0 ppm. The proton on the pyrazole ring would likely appear as a singlet in the aromatic region as well. The amino group protons (NH₂) would likely present as a broad singlet, and the carboxylic acid proton (COOH) would be a broad singlet at a downfield chemical shift, potentially above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of δ 160-170 ppm. The carbons of the phenyl and pyrazole rings would appear in the aromatic region (δ 110-150 ppm).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 203. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and fragmentation of the pyrazole and phenyl rings.

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly available. However, a plausible synthetic route can be adapted from general methods for the synthesis of 4-aminopyrazole derivatives, such as the Knorr pyrazole synthesis.

Representative Synthesis Protocol: Modified Knorr Synthesis

This protocol describes a potential pathway for the synthesis of this compound.

  • Synthesis of Ethyl 2-cyano-3-oxobutanoate:

    • To a solution of ethyl cyanoacetate in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.

    • Slowly add ethyl acetate and stir the reaction mixture at room temperature.

    • After completion of the reaction (monitored by TLC), neutralize the mixture with a dilute acid and extract the product with an organic solvent.

    • Purify the resulting ethyl 2-cyano-3-oxobutanoate by vacuum distillation.

  • Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate:

    • Dissolve phenylhydrazine in glacial acetic acid.

    • Add the ethyl 2-cyano-3-oxobutanoate to the solution and reflux the mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis to this compound:

    • Suspend the ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities. Notably, certain pyrazole-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in cancer therapy, particularly for acute myeloid leukemia (AML).

FLT3 Signaling Pathway

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[3] Mutations leading to constitutive activation of FLT3 are common in AML.[3] Inhibitors of FLT3 can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, thereby inducing apoptosis in cancer cells.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds PI3K PI3K FLT3R->PI3K RAS RAS FLT3R->RAS STAT5 STAT5 FLT3R->STAT5 Inhibitor Pyrazole Inhibitor Inhibitor->FLT3R Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT5->Proliferation Promotes

FLT3 Signaling Pathway and Inhibition

CDK Signaling Pathway

Cyclin-dependent kinases are key regulators of the cell cycle.[4] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] CDK inhibitors can arrest the cell cycle, preventing cancer cells from dividing.

CDK_Signaling_Pathway cluster_0 Active Complex GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Induces Rb Rb CyclinD->Rb Phosphorylates (inactivates) CDK46 CDK4/6 CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrazole Inhibitor Inhibitor->CDK46 Inhibits

CDK-Mediated Cell Cycle Regulation and Inhibition

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the experimental protocol section.

Synthesis_Workflow Start Starting Materials (Ethyl Cyanoacetate, Phenylhydrazine) Step1 Step 1: Knorr Condensation Start->Step1 Intermediate Intermediate (Ethyl 4-amino-1-phenyl-1H- pyrazole-3-carboxylate) Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Product Crude Product Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Final Product (4-Amino-1-phenyl-1H- pyrazole-3-carboxylic acid) Purification->FinalProduct

Generalized Synthesis Workflow

References

An In-depth Technical Guide on 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with a pyrazole core, a foundational structure in many biologically active molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, a plausible synthetic pathway with detailed experimental protocols, and an exploration of the biological significance of its derivatives, particularly in the realm of kinase inhibition for cancer therapy. While specific biological data for the title compound is not extensively available in public literature, the significance of its structural motif as a scaffold for potent inhibitors warrants a detailed examination for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a central pyrazole ring substituted with a phenyl group at the N1 position, an amino group at the C4 position, and a carboxylic acid group at the C3 position.

Chemical Structure:

this compound

Table 1: Physicochemical Properties [1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
CAS Number 64299-26-9
Appearance Solid (predicted)
InChI InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15)
InChIKey YAAFWVJWMRAZOW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N

Synthesis

Plausible Synthetic Pathway

Synthesis_Pathway Start Ethyl Acetoacetate + Phenylhydrazine Intermediate1 Ethyl 1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate Start->Intermediate1 Cyclocondensation Intermediate2 Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Nitration Intermediate3 Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate Intermediate2->Intermediate3 Reduction FinalProduct This compound Intermediate3->FinalProduct Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 2)

This step would typically involve the nitration of a precursor like ethyl 1-phenyl-1H-pyrazole-3-carboxylate. The synthesis of similar ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has been described, starting from the reaction of diethyl oxalate with acetophenone derivatives, followed by cyclization with hydrazine hydrate.[2][3]

Step 2: Reduction of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate to Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 3)

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. A common method is catalytic hydrogenation.

  • Protocol:

    • Dissolve ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate to this compound (Final Product)

Alkaline hydrolysis is a common method for converting esters to carboxylic acids. A protocol for a similar compound, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, has been reported and can be adapted.[4]

  • Protocol:

    • Dissolve ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol (1:1 v/v).

    • Add an aqueous solution of sodium hydroxide (e.g., 2.5 N, 2.5 equivalents).

    • Heat the reaction mixture at approximately 60°C for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and remove the organic solvents under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 with 6N HCl.

    • A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm). - Pyrazole ring proton (singlet, ~7.5-8.5 ppm). - Broad singlet for the carboxylic acid proton (>10 ppm). - Broad singlet for the amino group protons (~4-6 ppm).
¹³C NMR - Aromatic carbons of the phenyl group (~120-140 ppm). - Pyrazole ring carbons (~100-150 ppm). - Carboxylic acid carbonyl carbon (~160-170 ppm).
IR (Infrared) Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - N-H stretches from the amino group (~3300-3500 cm⁻¹). - C=C and C=N stretches from the aromatic and pyrazole rings (~1400-1600 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (203.07 g/mol ). - Fragmentation pattern consistent with the loss of CO₂, H₂O, and fragments of the phenyl and pyrazole rings.

Biological Activity and Significance

Derivatives of this compound have been investigated for a range of biological activities, highlighting the importance of this scaffold in medicinal chemistry.

Kinase Inhibition

The pyrazole core is a prominent feature in many kinase inhibitors. Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). These kinases are crucial targets in the treatment of acute myeloid leukemia (AML). For instance, the compound FN-1501, a 1H-pyrazole-3-carboxamide derivative, exhibits potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6 in the nanomolar range.

Anti-inflammatory and Other Activities

Pyrazole derivatives are also known for their anti-inflammatory, analgesic, and antimicrobial properties. The core structure of this compound serves as a versatile starting point for the synthesis of compounds with potential therapeutic applications in these areas.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound itself, its derivatives that inhibit kinases like FLT3 and CDKs would impact downstream signaling pathways crucial for cell cycle progression and proliferation.

Kinase_Inhibition_Pathway cluster_drug This compound Derivative cluster_kinases Target Kinases cluster_pathways Downstream Signaling Drug Pyrazole Derivative FLT3 FLT3 Drug->FLT3 Inhibition CDK CDK2/4/6 Drug->CDK Inhibition Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival CDK->Proliferation

Caption: General mechanism of action for pyrazole-based kinase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with a core structure that is integral to the development of various therapeutic agents. This guide has provided a detailed overview of its structure, properties, and a plausible synthetic route based on established chemical transformations. The significant biological activities, particularly as kinase inhibitors, of its derivatives underscore the potential of this molecule as a key building block in drug discovery and development. Further research to elucidate the specific biological profile of the title compound and to synthesize and screen new derivatives is warranted.

References

A Comprehensive Technical Guide to 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 64299-26-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS Number: 64299-26-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and biological relevance, offering a valuable resource for professionals in the field.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 64299-26-9[1][2][3][4]
Molecular Formula C₁₀H₉N₃O₂[1][3]
Molecular Weight 203.20 g/mol [1]
IUPAC Name 4-amino-1-phenylpyrazole-3-carboxylic acid[1]
Synonyms 4-AMINO-1-PHENYLPYRAZOLE-3-CARBOXYLIC ACID[1]
Monoisotopic Mass 203.069476538 Da[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the provided results, a general synthetic approach can be inferred from the synthesis of structurally similar pyrazole derivatives. The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For this specific molecule, a common pathway would likely start from a precursor like 4-nitro-1H-pyrazole-3-carboxylic acid.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure based on the synthesis of related pyrazole carboxamide derivatives, which involves the reduction of a nitro group to an amine.

Step 1: Synthesis of a Nitro-substituted Pyrazole Precursor (Hypothetical) A suitable phenylhydrazine would be reacted with a functionalized three-carbon component to form the 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic ester. This would then be hydrolyzed to the corresponding carboxylic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-phenyl-4-nitro-1H-pyrazole-3-carboxylic acid intermediate in a suitable solvent, such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).

  • If using SnCl₂, the reaction is typically carried out in the presence of concentrated hydrochloric acid and heated.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Reduction) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup crude Crude Product workup->crude purify Purification (e.g., Recrystallization) crude->purify pure Pure Compound purify->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

A generalized workflow for chemical synthesis and characterization.

Biological Activity and Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[5] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[6][7]

This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. For instance, derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are attractive targets for the treatment of Acute Myeloid Leukemia (AML).[8][9]

Mechanism of Action: Kinase Inhibition

Many cancers, including AML, are driven by the aberrant activity of protein kinases like FLT3 and CDKs. Small molecules derived from pyrazole carboxylic acids can act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its signaling pathway and inhibiting cancer cell proliferation.

The diagram below illustrates the inhibitory action of a pyrazole-derived drug on a generic kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., Proliferation, Survival) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Inhibitor Pyrazole-Derivative Inhibitor Inhibitor->Receptor

Inhibition of a receptor tyrosine kinase signaling pathway.

Derivatives synthesized from 4-amino-1H-pyrazole-3-carboxylic acid have shown potent activity against FLT3 and CDK2/4.[8] For example, compound 8t, a 1H-pyrazole-3-carboxamide derivative, demonstrated strong inhibitory activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4 (IC₅₀: 0.719/0.770 nM), and showed a potent anti-proliferative effect on AML cell lines.[8][9] This highlights the importance of the core pyrazole structure, provided by intermediates like this compound, in developing targeted cancer therapies.

Spectroscopic Data

While specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not found in the search results, the following are expected characteristic signals based on its structure and data from similar compounds:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a distinct singlet for the pyrazole C5-H, and broad signals for the amine (NH₂) and carboxylic acid (COOH) protons.

  • ¹³C NMR: Resonances for the carbons of the phenyl and pyrazole rings, as well as a characteristic signal for the carboxylic acid carbonyl carbon.

  • IR Spectroscopy: Characteristic stretching vibrations for N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and C=N/C=C bonds within the aromatic rings.[10]

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (203.20 g/mol ) and predictable fragmentation patterns.

Conclusion

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential, particularly in the development of kinase inhibitors for oncology. This guide summarizes the key technical information available for this compound, providing a foundation for researchers and drug developers working with this and related pyrazole derivatives.

References

"biological activity of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that while 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a foundational scaffold, its derivatives, particularly the 1H-pyrazole-3-carboxamide series, are the subject of extensive research into their potent biological activities. This guide focuses on these derivatives, which have demonstrated significant potential as kinase inhibitors for cancer therapy, specifically in the context of Acute Myeloid Leukemia (AML).

Core Biological Activity: Kinase Inhibition

The primary biological activity identified for derivatives of this compound is the inhibition of key protein kinases involved in cancer cell proliferation and survival. Notably, these compounds have shown potent inhibitory effects against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2]

Mutations in the FLT3 gene are common in AML and lead to the constitutive activation of downstream signaling pathways that drive uncontrolled cell growth.[1] The pyrazole-based derivatives act as competitive inhibitors at the ATP-binding site of these kinases, effectively blocking their activity and inducing apoptosis (programmed cell death) in cancer cells.[1][2]

Quantitative Analysis of Biological Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro kinase inhibitory activity and anti-proliferative effects of representative 1H-pyrazole-3-carboxamide derivatives.

CompoundTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (nM)Reference
FN-1501 FLT32.33MV4-11 (AML)8[2]
CDK21.02[1]
CDK40.39[1]
Compound 8t FLT30.089MV4-11 (AML)1.22[1]
CDK20.719[1]
CDK40.770[1]
FLT3 Mutants< 5[1]

Compound 8t, a derivative of FN-1501, demonstrates significantly enhanced potency against FLT3 and maintains strong inhibition of CDKs.[1]

Signaling Pathway Inhibition

The inhibition of FLT3 and CDKs by these pyrazole derivatives disrupts critical signaling pathways essential for the proliferation and survival of cancer cells.

FLT3_CDK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation CDK2 CDK2 Rb Rb CDK2->Rb p CDK4 CDK4 CDK4->Rb p E2F E2F Rb->E2F E2F->Proliferation Inhibitor Pyrazole Derivative (e.g., FN-1501, 8t) Inhibitor->FLT3 Inhibitor->CDK2 Inhibitor->CDK4

Caption: Inhibition of FLT3 and CDK signaling pathways by pyrazole derivatives.

As illustrated, the pyrazole derivatives block the constitutive activation of downstream pathways such as RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT, which are normally promoted by mutated FLT3.[1] Concurrently, inhibition of CDK2 and CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting cell cycle progression and inhibiting proliferation.[2]

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the biological activity of these pyrazole derivatives.

In Vitro Kinase Activity Assay

This experiment quantifies the direct inhibitory effect of a compound on a specific kinase.

Kinase_Assay_Workflow Start Start: Kinase, Substrate, ATP, Compound Incubation Incubation (Allow reaction to proceed) Start->Incubation Detection Detection of Phosphorylation (e.g., Luminescence) Incubation->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End: Inhibitory Potency Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: Recombinant human kinase (e.g., FLT3, CDK2, CDK4), a specific peptide substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Compound Addition: The test compound (e.g., FN-1501 or derivative 8t) is added at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for the kinase-mediated phosphorylation of the substrate.

  • Detection: A detection reagent is added that produces a signal (e.g., luminescence) which is inversely proportional to the amount of ATP remaining. A lower signal indicates higher kinase activity.

  • Data Analysis: The signal intensity is measured, and the data is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Proliferation Assay (MTT or MTS Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MV4-11 human AML cells) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the pyrazole derivative at a range of concentrations for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are used to plot a dose-response curve and determine the anti-proliferative IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of the compound on the phosphorylation status of proteins within the targeted signaling pathways.

Methodology:

  • Cell Lysis: Cancer cells, previously treated with the test compound, are lysed to release their protein contents.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FLT3, phospho-Rb, phospho-STAT5).

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.

  • Imaging: The resulting light signal is captured, providing a visual representation of the amount of phosphorylated protein in each sample. A decrease in the signal in treated samples indicates successful inhibition of the upstream kinase.[2]

Conclusion

The this compound scaffold is a critical starting point for the development of highly potent and specific kinase inhibitors. Its carboxamide derivatives, such as FN-1501 and compound 8t, have demonstrated significant anti-leukemic activity in preclinical studies by effectively targeting FLT3 and CDKs.[1][2] This targeted inhibition disrupts key oncogenic signaling pathways, leading to decreased cell proliferation and the induction of apoptosis in cancer cells. The robust biological activity of these compounds underscores their potential for further development as therapeutic agents in the treatment of AML and potentially other malignancies driven by kinase dysregulation.

References

A Technical Guide to 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of derivatives based on the 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold. This class of compounds has emerged as a significant area of interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Core Structure and Therapeutic Rationale

The this compound core serves as a versatile template for the design of potent and selective kinase inhibitors. The pyrazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. Modifications at the 4-amino and 3-carboxyl positions, as well as the 1-phenyl group, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A primary focus of research on these derivatives has been the inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2][3][4] Dysregulation of these kinases is a hallmark of various cancers, most notably Acute Myeloid Leukemia (AML).[1][3] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells.[1][3] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[1] The dual inhibition of FLT3 and CDKs presents a promising therapeutic strategy to overcome resistance and improve patient outcomes in AML.[1][2]

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves a multi-step sequence. A general synthetic approach is outlined below.

G cluster_0 Synthesis of the Pyrazole Core cluster_1 Introduction of Diversity Elements 4-nitro-1H-pyrazole-3-carboxylic acid 4-nitro-1H-pyrazole-3-carboxylic acid Coupling Coupling 4-nitro-1H-pyrazole-3-carboxylic acid->Coupling Amine Amine Amine->Coupling Intermediate Amide Intermediate Amide Coupling->Intermediate Amide Reduction Reduction Intermediate Amide->Reduction 4-amino-1H-pyrazole-3-carboxamide Intermediate 4-amino-1H-pyrazole-3-carboxamide Intermediate Reduction->4-amino-1H-pyrazole-3-carboxamide Intermediate Nucleophilic Substitution Nucleophilic Substitution 4-amino-1H-pyrazole-3-carboxamide Intermediate->Nucleophilic Substitution Heterocyclic Halide Heterocyclic Halide Heterocyclic Halide->Nucleophilic Substitution Final Derivative Final Derivative Nucleophilic Substitution->Final Derivative

General synthetic workflow for 4-amino-1H-pyrazole-3-carboxamide derivatives.

The process often commences with the coupling of a 4-nitropyrazole-3-carboxylic acid with a desired amine, followed by the reduction of the nitro group to an amine.[1][3] This key intermediate can then undergo nucleophilic substitution with various heterocyclic halides to introduce diversity and modulate the biological activity of the final compounds.[1]

Biological Activity and Structure-Activity Relationships (SAR)

Extensive research has demonstrated the potent inhibitory activity of this compound derivatives against various kinases. The structure-activity relationship (SAR) studies have revealed several key insights for optimizing potency and selectivity.

Kinase Inhibitory Activity

A series of 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to exhibit excellent inhibitory activity against FLT3 and CDKs.[2] For instance, the compound FN-1501 was identified as a potent inhibitor of FLT3, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range.[2] Further optimization of the FN-1501 structure led to the discovery of compound 8t , which demonstrated even stronger activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM).[1][3]

CompoundFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)MV4-11 IC50 (nM)Reference
FN-15012.331.020.398[2]
8t 0.0890.7190.7701.22[1][3]

Table 1: In vitro inhibitory activities of key this compound derivatives.

Antiproliferative Activity

The potent enzymatic inhibition translates to significant antiproliferative effects in cancer cell lines. In the AML cell line MV4-11, which harbors an FLT3 internal tandem duplication (ITD) mutation, these compounds show potent growth inhibition.[2] Compound 8t exhibited an IC50 of 1.22 nM against MV4-11 cells and also showed excellent inhibitory activity against a variety of FLT3 mutants (IC50 < 5 nM).[3][4] Furthermore, compound 8t significantly inhibited the proliferation of a majority of the NCI60 human cancer cell lines (GI50 < 1 μM for most cell lines).[1][3]

Structure-Activity Relationship (SAR) Insights

SAR studies have highlighted the importance of specific structural features for potent kinase inhibition. The incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole is critical for both FLT3 and CDK inhibition.[2] The nature of the substituent on the 1-phenyl ring and the amide portion of the molecule also significantly influences the activity and selectivity profile. Molecular modeling studies have shown that these derivatives bind to the ATP-binding site of kinases, with the pyrazole-3-carboxamide skeleton forming conserved hydrogen bonds with the hinge region.[1]

Signaling Pathway Inhibition

The antiproliferative effects of these compounds are a direct result of their ability to modulate key cellular signaling pathways. Inhibition of FLT3 and CDKs leads to the suppression of downstream signaling cascades that are crucial for cancer cell survival and proliferation.

G FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK CDKs CDKs Rb Rb CDKs->Rb Derivative 4-Amino-1-phenyl-1H- pyrazole-3-carboxylic acid Derivative Derivative->FLT3 Derivative->CDKs Apoptosis Apoptosis Derivative->Apoptosis Proliferation Proliferation STAT5->Proliferation AKT->Proliferation ERK->Proliferation pRb pRb Rb->pRb Phosphorylation Cell Cycle Progression Cell Cycle Progression pRb->Cell Cycle Progression Cell Cycle Progression->Proliferation

Inhibition of FLT3 and CDK signaling pathways by pyrazole derivatives.

Treatment with these derivatives leads to the suppression of retinoblastoma (Rb) phosphorylation, a key event controlled by CDKs that is necessary for cell cycle progression.[2] Concurrently, the inhibition of FLT3 blocks the activation of downstream effectors such as STAT5, AKT, and ERK, which are critical for cell survival and proliferation.[2] The combined effect of cell cycle arrest and inhibition of pro-survival signaling ultimately leads to apoptosis in cancer cells.

Experimental Protocols

General Synthesis of 1H-pyrazole-3-carboxamide Derivatives

The synthesis of the target compounds is typically carried out as depicted in the workflow diagram. A representative experimental procedure is as follows:

  • Amide Coupling: 4-nitro-1H-pyrazole-3-carboxylic acid is dissolved in an appropriate solvent (e.g., THF) with a catalytic amount of DMF. Oxalyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature. After concentration, the residue is dissolved in pyridine and added to a solution of the desired amine.

  • Nitro Reduction: The resulting nitro-substituted amide is subjected to hydrogenation (e.g., using a hydrogen balloon and a palladium on carbon catalyst) in a suitable solvent like methanol to yield the corresponding 4-amino derivative.

  • Nucleophilic Aromatic Substitution: The 4-amino-1H-pyrazole-3-carboxamide intermediate is then reacted with a heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in a suitable solvent system to afford the final product.

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays. A common method involves the use of a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curves.

Cell Proliferation Assays

The antiproliferative effects of the compounds on cancer cell lines are typically evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then measured, and the IC50 or GI50 values are determined.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their potent dual inhibition of FLT3 and CDKs provides a strong rationale for their continued investigation in AML and other malignancies. Future research efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the SAR will also be crucial for the development of next-generation inhibitors with improved potency and selectivity. The versatility of the pyrazole scaffold ensures that this class of compounds will remain an active area of research in medicinal chemistry for the foreseeable future.

References

Spectroscopic and Biological Insights into 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Potential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the spectroscopic characterization and potential therapeutic relevance of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, a key scaffold for the development of potent kinase inhibitors. While experimental data for this specific molecule is not extensively available in public literature, this document provides a comprehensive overview based on predicted spectroscopic data, a plausible synthetic route, and the well-established role of analogous compounds as inhibitors of key signaling pathways implicated in cancer, such as those governed by Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics targeting these pathways.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives. These tables provide an expected range and pattern for the spectral characteristics of the compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Pyrazole-H57.8 - 8.2SingletThe chemical shift is influenced by the phenyl group at N1.
Phenyl-H (ortho)7.6 - 7.8Doublet/MultipletDeshielded due to proximity to the pyrazole ring.
Phenyl-H (meta, para)7.2 - 7.5Multiplet
NH₂4.5 - 5.5Broad SingletChemical shift can vary with solvent and concentration.
COOH12.0 - 13.0Broad SingletAcidic proton, highly dependent on solvent and temperature.

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C=O (Carboxylic Acid)165 - 170
Pyrazole C3145 - 150Attached to the carboxylic acid group.
Pyrazole C4125 - 130Attached to the amino group.
Pyrazole C5135 - 140
Phenyl C1' (ipso)138 - 142
Phenyl C2'/C6' (ortho)120 - 125
Phenyl C3'/C5' (meta)128 - 130
Phenyl C4' (para)125 - 128

Solvent: DMSO-d₆

Predicted Mass Spectrometry and Infrared Spectroscopy Data

Table 3: Predicted Mass Spectrometry (MS) and Infrared (IR) Data for this compound

Technique Parameter Predicted Value Notes
Mass Spectrometry Molecular Ion [M]⁺m/z 203.07For C₁₀H₉N₃O₂.
[M+H]⁺m/z 204.08In ESI+ mode.
Infrared Spectroscopy N-H stretch (amino)3300 - 3500 cm⁻¹Two bands expected for primary amine.
O-H stretch (carboxylic acid)2500 - 3300 cm⁻¹Very broad band.
C=O stretch (carboxylic acid)1680 - 1710 cm⁻¹
C=C & C=N stretch (aromatic/pyrazole)1500 - 1620 cm⁻¹Multiple bands.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, starting from a commercially available precursor. The following protocol is a plausible and adaptable method.

Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate A->C Ethanol, Reflux B Phenylhydrazine B->C D This compound C->D aq. NaOH, then H⁺

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the crude ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to a pH of approximately 4-5 with a dilute solution of hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Biological Context: A Scaffold for Kinase Inhibition

Derivatives of the this compound core, particularly the corresponding carboxamides, have been identified as potent inhibitors of Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][2] These kinases are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers, including Acute Myeloid Leukemia (AML).

FLT3 Signaling Pathway and Inhibition

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FL), triggers downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival.[1] Mutations leading to constitutive activation of FLT3 are common in AML. Inhibitors based on the pyrazole scaffold can block the ATP-binding site of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream oncogenic signaling.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->FLT3

Caption: Inhibition of the FLT3 signaling pathway by a pyrazole-based inhibitor.

CDK Signaling Pathway and Inhibition

CDKs are a family of protein kinases that control the progression of the cell cycle.[3][4] For instance, CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle. In many cancers, this pathway is hyperactive, leading to uncontrolled cell division. Pyrazole-based inhibitors can target the ATP-binding pocket of CDKs, preventing the phosphorylation of Rb and inducing cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase promotes Inhibitor Pyrazole Inhibitor Inhibitor->CDK4_6

Caption: Inhibition of the CDK-mediated cell cycle progression by a pyrazole-based inhibitor.

Conclusion

This compound serves as a valuable scaffold in the design of kinase inhibitors. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive predicted spectroscopic profile and a viable synthetic strategy. The established biological activity of its derivatives as potent inhibitors of FLT3 and CDK signaling pathways underscores the therapeutic potential of this chemical class. The information and visualizations presented herein are intended to facilitate further research and development in the pursuit of novel and effective cancer therapeutics.

References

A Comprehensive Technical Review of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides a detailed literature review of this compound, focusing on its synthesis, physicochemical properties, and the biological activities of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on data available in the PubChem database.[3]

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂[3]
Molecular Weight 203.20 g/mol [3]
CAS Number 64299-26-9[3]
IUPAC Name 4-amino-1-phenylpyrazole-3-carboxylic acid[3]
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N[3]
InChI Key YAAFWVJWMRAZOW-UHFFFAOYSA-N[3]

Synthesis

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in a single source, a plausible and chemically sound two-step synthetic route can be constructed based on established methodologies for the synthesis of related pyrazole derivatives. This proposed synthesis involves the initial formation of ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate, followed by hydrolysis to yield the target carboxylic acid.

Experimental Workflow: Proposed Synthesis

Synthesis_Workflow reagents1 Ethyl (E)-2-cyano-3-ethoxyacrylate + Phenylhydrazine step1 Step 1: Cyclocondensation reagents1->step1 intermediate Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 reagents2 Aqueous Base (e.g., NaOH or KOH) then Aqueous Acid (e.g., HCl) reagents2->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from general procedures for the synthesis of similar pyrazole esters.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

This protocol is based on the alkaline hydrolysis of pyrazole esters.[4]

  • Reaction Setup: Suspend ethyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux and stir until the ester is completely hydrolyzed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidification: Carefully acidify the filtrate with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 4-5. The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization.

Spectroscopic Data

Spectroscopic Data (Predicted)
¹H NMR Expected signals for the phenyl protons (multiplet, ~7.0-7.8 ppm), a singlet for the pyrazole C5-H, signals for the amino protons (broad singlet), and a carboxylic acid proton (broad singlet, downfield).
¹³C NMR Expected signals for the phenyl carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon (~160-170 ppm).
FT-IR (KBr, cm⁻¹) Expected characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretching of the pyrazole and phenyl rings.
Mass Spectrometry Expected molecular ion peak [M]⁺ corresponding to the molecular weight of 203.20 g/mol .

Biological Activities of Derivatives and Potential Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, numerous derivatives have shown significant pharmacological potential, particularly as kinase inhibitors in the context of cancer therapy.

Derivatives of 4-amino-1H-pyrazole-3-carboxamide have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). These kinases are crucial regulators of cell cycle progression and are often dysregulated in various cancers, including Acute Myeloid Leukemia (AML).

Representative Signaling Pathway: Inhibition of FLT3 and CDK in Cancer

The following diagram illustrates the potential mechanism of action for a this compound derivative that acts as a dual FLT3 and CDK inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation AKT AKT FLT3->AKT Phosphorylation ERK ERK FLT3->ERK Phosphorylation CellCycle Cell Cycle Progression STAT5->CellCycle Promotes AKT->CellCycle Promotes ERK->CellCycle Promotes CDK CDK2/4 Rb Rb CDK->Rb Phosphorylation E2F E2F Rb->E2F Inhibits E2F->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Suppresses Inhibitor 4-Amino-1-phenyl-1H-pyrazole- 3-carboxylic acid Derivative Inhibitor->FLT3 Inhibits Inhibitor->CDK Inhibits

Caption: A representative signaling pathway for a derivative acting as a dual FLT3 and CDK inhibitor.

This pathway highlights how inhibition of FLT3 and CDKs by a pyrazole derivative can block downstream signaling cascades that promote cell cycle progression and survival, ultimately leading to apoptosis in cancer cells.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While detailed information on the parent compound is somewhat limited in the public domain, the extensive research into its derivatives showcases the significant potential of this chemical class. The proposed synthetic route provides a practical approach for obtaining the core molecule for further investigation. The established anti-cancer activity of its derivatives, particularly through the inhibition of key kinases, underscores the importance of this scaffold in modern drug discovery. This technical guide serves as a foundational resource to encourage and facilitate further research into the synthesis, characterization, and biological evaluation of this compound and its analogues.

References

The Pharmacological Maze: A Technical Guide to Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of pyrazole carboxylic acid derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. This document delves into their diverse therapeutic potential, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Pyrazole carboxylic acid derivatives have emerged as a privileged scaffold in medicinal chemistry, attributable to their versatile synthetic accessibility and their capacity to interact with a wide array of biological targets. This structural motif is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting potent antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This guide offers an in-depth exploration of the pharmacological landscape of these compounds, providing the foundational knowledge necessary to propel further research and development in this exciting field.

Pharmacological Activities and Quantitative Data

The therapeutic potential of pyrazole carboxylic acid derivatives is underscored by a wealth of quantitative data from a multitude of in vitro and in vivo studies. This section summarizes key findings across major therapeutic areas, with data presented in a clear, tabular format for ease of comparison and analysis.

Anticancer Activity

Pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key kinases involved in cancer cell proliferation and survival.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,5-trisubstituted-1H-pyrazole derivativesMCF-7 (Breast)0.46 - 81.48[1][2]
Pyrazole-based compoundsPANC-1 (Pancreatic)104.7[2]
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast)6.45 - 14.97[3][4][5]
Pyrazole derivativesHT-29 (Colon)2.12 - 69.37
Pyrazolyl urea derivativesA549 (Lung)21.2[1]
Anti-inflammatory Activity

A significant number of pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Di-aryl/tri-aryl substituted pyrazole estersCOX-20.059 - 3.8928.56 - 98.71
Pyrazole-bearing methylamine derivativesCOX-21.79 - 2.5165.75 - 72.73
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-15.40344.56
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-20.01
Pyrazole-based compounds5-Lipoxygenase (5-LOX)1.78N/A
Antimicrobial Activity

The antimicrobial prowess of pyrazole carboxylic acid derivatives has been demonstrated against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolylthiazole carboxylic acidsStaphylococcus aureus6.25
Pyrazolylthiazole carboxylic acidsGram-positive bacteria6.25
Pyrazole-1-carbothiohydrazide derivativeAspergillus niger2.9 - 7.8
Pyrazole derivativeBacillus cereus128[6]
Isoxazolol pyrazole carboxylateRhizoctonia solani0.37

Key Experimental Protocols

The reliable evaluation of the pharmacological profile of pyrazole carboxylic acid derivatives hinges on the application of standardized and robust experimental methodologies. This section provides detailed protocols for key in vitro and in vivo assays cited in the preceding sections.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.[7]

  • Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole carboxylic acid derivatives or a reference drug (e.g., indomethacin) intraperitoneally or orally to the animals.

  • Induction of Edema: After a set period (e.g., 30 minutes), inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is then calculated relative to the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of arachidonic acid (substrate).

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test pyrazole carboxylic acid derivative at various concentrations. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.[8]

  • Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.[8]

  • Detection: The product of the COX reaction (e.g., Prostaglandin G2) is measured using a suitable method, such as a colorimetric or fluorometric assay. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the pyrazole carboxylic acid derivative in a suitable broth medium in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a McFarland 0.5 turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[9]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To fully comprehend the pharmacological effects of pyrazole carboxylic acid derivatives, it is crucial to understand the molecular pathways they influence and the experimental workflows used to synthesize and evaluate them. This section employs Graphviz diagrams to visually represent these complex relationships.

Signaling Pathways

Apoptosis_Pathway Pyrazole Carboxylic Acid Derivative Pyrazole Carboxylic Acid Derivative ROS Reactive Oxygen Species (ROS) Generation Pyrazole Carboxylic Acid Derivative->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Apoptosis Induction Pathway

Apoptosis Induction Pathway

NFkB_Pathway Pyrazole Carboxylic Acid Derivative Pyrazole Carboxylic Acid Derivative IkBa Inhibition of IκBα Phosphorylation Pyrazole Carboxylic Acid Derivative->IkBa NFkB_translocation Inhibition of NF-κB Nuclear Translocation IkBa->NFkB_translocation Inflammatory_Genes Decreased Expression of Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_translocation->Inflammatory_Genes caption NF-κB Signaling Pathway Inhibition

NF-κB Signaling Pathway Inhibition

MAPK_ERK_Pathway cluster_inhibition Inhibition Pyrazole Carboxylic Acid Derivative Pyrazole Carboxylic Acid Derivative p38MAPK p38 MAPK Phosphorylation Pyrazole Carboxylic Acid Derivative->p38MAPK inhibits ERK12 ERK1/2 Phosphorylation Pyrazole Carboxylic Acid Derivative->ERK12 inhibits Cell_Proliferation Inhibition of Cell Proliferation p38MAPK->Cell_Proliferation ERK12->Cell_Proliferation caption MAPK/ERK Signaling Pathway Modulation

MAPK/ERK Signaling Pathway Modulation
Experimental Workflows

Synthesis_Workflow Start 1,3-Dicarbonyl Compound + Hydrazine Derivative Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) Start->Cyclocondensation Ester Pyrazole-carboxylate Ester Cyclocondensation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Carboxylic_Acid Pyrazole-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Final_Product Pyrazole Carboxylic Acid Derivative (Amide) Amide_Coupling->Final_Product caption General Synthesis Workflow

General Synthesis Workflow

Conclusion

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases, positions them as a continuing source of inspiration for the development of next-generation therapeutics. This technical guide has provided a consolidated resource of their pharmacological profile, offering quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is our hope that this document will serve as a valuable tool for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

"discovery and history of aminopyrazoles"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Aminopyrazoles

Introduction

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry, agriculture, and industry.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2] Several well-established drugs, such as the anti-inflammatory Celecoxib and the anticancer agent Crizotinib, feature the pyrazole scaffold, confirming its pharmacological significance.[2][3]

Within this broad class, aminopyrazoles—pyrazoles bearing a free or substituted amino group—have emerged as a particularly "privileged" scaffold.[4] They are versatile and valuable frameworks in drug discovery, acting as advantageous ligands for various enzymes and receptors.[2][5] This guide provides a technical overview of the history, synthesis, and evolution of aminopyrazoles, with a focus on their pivotal role in the development of targeted therapies, particularly kinase inhibitors.

Early History and Synthesis

While the chemistry of pyrazoles dates back to the Knorr pyrazole synthesis in 1883, the specific exploration of aminopyrazoles has a history spanning over a century.[1][6] Their utility as precursors for more complex fused heterocyclic systems and their inherent biological activities have driven continuous interest in their synthesis.[7][8]

The most common and versatile synthetic strategies involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, typically a β-ketonitrile or an α,β-unsaturated nitrile.[6][7][9][10]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_challenge Key Challenge cluster_product Products A β-Ketonitriles D Condensation / Cyclization A->D B α,β-Unsaturated Nitriles (with leaving group) B->D C Hydrazines (Substituted or Unsubstituted) C->D E Regioselectivity Control (Kinetic vs. Thermodynamic) D->E F 3-Aminopyrazoles E->F Kinetic Product G 5-Aminopyrazoles E->G Thermodynamic Product

Caption: Generalized workflow for the synthesis of aminopyrazoles.

A critical challenge in synthesizing N-substituted aminopyrazoles is controlling the regioselectivity—that is, determining whether the amino group ends up at the 3- or 5-position of the pyrazole ring. This outcome is often dictated by the reaction conditions, which can favor either the kinetic or the thermodynamic product.[9][11]

G cluster_conditions Reaction Conditions cluster_outcome Regioselective Outcome Kinetic Kinetic Control (e.g., NaOEt in EtOH, low temp) Product3AP 3-Aminopyrazole (Less stable isomer) Kinetic->Product3AP Thermodynamic Thermodynamic Control (e.g., AcOH in Toluene, high temp) Product5AP 5-Aminopyrazole (More stable isomer) Thermodynamic->Product5AP Start Monosubstituted Hydrazine + 3-Alkoxyacrylonitrile Start->Kinetic Favors attack by more nucleophilic N Start->Thermodynamic Favors formation of most stable product

Caption: Logical relationship for regioselective aminopyrazole synthesis.

Experimental Protocol: A Classic Synthesis of 3(5)-Aminopyrazole

This protocol is adapted from a well-established procedure published in Organic Syntheses and represents a convenient and high-yield method using readily available starting materials.[12] It involves the formation of β-cyanoethylhydrazine, cyclization to an iminopyrazolidine intermediate, and subsequent elimination to yield the aminopyrazole.

Part A: β-Cyanoethylhydrazine

  • To a 2-L two-necked flask, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

  • Gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours with stirring, maintaining the internal temperature at 30–35°C using occasional cooling.

  • Remove water by distillation at 40 mm Hg (bath temperature 45–50°C) to yield β-cyanoethylhydrazine as a yellow oil (490–511 g, 96–100% yield), which is used directly in the next step.

Part B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine

  • In a 3-L flask, prepare a solution of 101 g (1.20 moles) of sodium bicarbonate in 1 L of water.

  • Add 102 g (1.20 moles) of β-cyanoethylhydrazine and cool the mixture to 18°C.

  • Increase stirring speed and add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 mL of benzene all at once.

  • Add additional portions of sodium bicarbonate sequentially: 25.2 g after 15 min, 16.8 g after 30 min, and 16.8 g after 55 min.

  • Stir the mixture for 5 hours at 18–25°C.

  • Add a final 8.4 g of sodium bicarbonate, followed by 200 mL of ether, and continue stirring for 1 hour.

  • Collect the crystalline product by filtration, wash with water and then ether, and dry to obtain 3-imino-1-(p-tolylsulfonyl)pyrazolidine (263–275 g, 92–96% yield).

Part C: 3(5)-Aminopyrazole

  • In a 1-L flask, dissolve 119.5 g (0.50 mole) of the iminopyrazolidine from Part B in 500 mL of concentrated hydrochloric acid at 20–25°C.

  • Heat the solution to 85°C and maintain this temperature for 15 minutes.

  • Cool the solution to 0°C to precipitate p-toluenesulfinic acid. Remove the precipitate by filtration.

  • Neutralize the filtrate to pH 7.5–8.0 with a 50% sodium hydroxide solution while keeping the temperature below 30°C.

  • Extract the aqueous solution five times with 150-mL portions of isopropyl alcohol.

  • Remove the solvent by distillation, with the final traces removed under reduced pressure, to yield 3(5)-aminopyrazole as a light yellow oil (62–66 g, 93–99% yield), which crystallizes on cooling.

Aminopyrazoles as Kinase Inhibitors

A significant breakthrough in the application of aminopyrazoles came with their recognition as highly effective scaffolds for kinase inhibitors.[4] Kinases are crucial enzymes that regulate a majority of cellular pathways, and their aberrant signaling is a hallmark of many diseases, especially cancer.[13] The aminopyrazole core can act as a bioisostere for other chemical motifs, such as anilines, mitigating potential toxicity while maintaining or improving binding to the ATP pocket of kinases.[14]

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases (RTKs) are established drivers of numerous cancers.[13] The development of inhibitors is a key therapeutic strategy, but clinical efficacy can be limited by the emergence of resistance mutations, such as the "gatekeeper" mutation.[13] Researchers have successfully developed aminopyrazole-based FGFR inhibitors that can overcome this resistance.[13][15]

FGF FGF Ligand FGFR Extracellular Transmembrane Kinase Domain FGF->FGFR:f0 Binding & Dimerization ADP ADP FGFR:f2->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR:f2->Downstream Autophosphorylation & Activation ATP ATP ATP->FGFR:f2 Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Aminopyrazole FGFR Inhibitor Inhibitor->FGFR:f2 Blocks ATP binding site

Caption: Simplified FGFR signaling pathway and point of inhibition.

The following table summarizes the in vitro activity of a series of aminopyrazole-based FGFR inhibitors against various cell lines. Potency is measured by IC₅₀ values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%. Lower values indicate higher potency.

CompoundBaF3 FGFR2 WT IC₅₀ (nM)BaF3 FGFR2 V564F IC₅₀ (nM)RT112 IC₅₀ (nM)
6 0.70.93.6
15 1.11.210.1
16 101.4114.6289.4
17 1.61.410.4
18 1.51.36.7
19 5.33.821.0
Data sourced from ACS Medicinal Chemistry Letters, 2021.[15]

This is a generalized protocol for assessing the potency of compounds against cell lines engineered to depend on FGFR signaling.

  • Cell Culture: Maintain BaF3 cells, engineered to express either wild-type (WT) or mutant FGFR2, in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

  • Assay Preparation: Wash cells to remove growth factors and resuspend them in assay medium. Seed the cells into 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Prepare serial dilutions of the aminopyrazole test compounds in DMSO and add them to the cell plates. The final DMSO concentration should be kept constant (e.g., 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that are essential for controlling cell division and proliferation through the cell cycle.[16] Dysregulation of CDK activity is a common feature of cancer, making them attractive targets for therapeutic intervention. The aminopyrazole scaffold has been successfully utilized to develop potent and selective CDK inhibitors.[16][17]

The table below shows the inhibitory activity of selected pyrazole derivatives against the CDK2/cyclin A2 complex.

CompoundCDK2/cyclin A2 IC₅₀ (µM)
4 3.82
7a 2.01
7d 1.47
9 0.96
Data sourced from RSC Medicinal Chemistry, 2024.[17]

Conclusion

The journey of aminopyrazoles from relatively simple heterocyclic building blocks to central scaffolds in modern, life-saving therapeutics is a testament to their chemical versatility and pharmacological relevance. Their history is interwoven with the evolution of synthetic organic chemistry and the rise of structure-based drug design. The ability to control their synthesis, tune their properties, and effectively target key enzymes like kinases has solidified the aminopyrazole core as a truly privileged structure in medicinal chemistry.[4][5] Continued research into this remarkable class of compounds promises to yield new therapeutic agents for a wide range of diseases, from cancer to neurodegenerative disorders.[14][18]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The pyrazole core is a bioisostere of the imidazole ring and is present in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The carboxylic acid functionality at the 3-position of the pyrazole ring serves as a versatile handle for further molecular modifications, making the efficient synthesis of these building blocks a critical aspect of drug development.

These application notes provide a comprehensive overview of the most common and effective methods for synthesizing pyrazole-3-carboxylic acids, complete with detailed experimental protocols, comparative data, and workflow diagrams to guide researchers in this field.

Key Synthesis Methods

Several synthetic strategies have been developed for the preparation of pyrazole-3-carboxylic acids. The most prominent methods include:

  • The Knorr Pyrazole Synthesis and its Variations: A classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Synthesis from Heterocyclic Precursors: Utilizing molecules such as furan-2,3-diones as starting materials for the construction of the pyrazole ring.

  • Multi-Component Reactions: One-pot procedures that combine multiple starting materials to afford complex pyrazole derivatives in a single step.

  • 1,3-Dipolar Cycloaddition Reactions: A powerful method for constructing the pyrazole ring with high regioselectivity.

  • Oxidation of Substituted Pyrazoles: The conversion of a pre-formed pyrazole with a suitable substituent at the 3-position, such as a methyl group, to a carboxylic acid.

Method 1: Knorr Pyrazole Synthesis and One-Pot Variation

The Knorr synthesis is a cornerstone for pyrazole formation. In the context of pyrazole-3-carboxylic acids, this typically involves the reaction of a β-ketoester with a hydrazine. A significant advancement of this method is the one-pot combination of a Claisen condensation with the Knorr cyclization, allowing for the synthesis of highly substituted pyrazole-3-carboxylic acids from simpler starting materials.

Diagram of the One-Pot Claisen-Knorr Synthesis

knorr_synthesis cluster_claisen Claisen Condensation cluster_knorr Knorr Cyclization & Hydrolysis ketone Alkylphenone diketoester Intermediate 2,4-Diketo Ester ketone->diketoester Base (e.g., MeONa/LiCl) oxalate Diethyl Oxalate oxalate->diketoester hydrazine Arylhydrazine pyrazole_ester Pyrazole-3-carboxylate Ester diketoester->pyrazole_ester hydrazine->pyrazole_ester Acid catalyst (e.g., TFA) acid Pyrazole-3-carboxylic Acid pyrazole_ester->acid Base Hydrolysis (e.g., NaOH)

Caption: One-pot synthesis of pyrazole-3-carboxylic acids.

Experimental Protocols

Protocol 1.1: One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids [1][2]

This protocol describes a one-pot synthesis combining a MeONa/LiCl-mediated sterically hindered Claisen condensation, a Knorr reaction, and subsequent hydrolysis.

Materials:

  • Appropriate alkylphenone (1.0 equiv)

  • Diethyl oxalate (1.3 equiv)

  • Lithium chloride (LiCl) (2.5 equiv)

  • Sodium methoxide (MeONa) (1.5 equiv)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Arylhydrazine hydrochloride (1.0 equiv)

  • Sodium hydroxide (NaOH) (4.0 equiv)

Procedure:

  • A mixture of LiCl and MeONa in THF is heated at reflux for three hours.

  • The alkylphenone and diethyl oxalate are added to the mixture, which is then stirred for an additional three hours at room temperature.

  • The THF is removed under reduced pressure.

  • Ethanol, TFA, and the arylhydrazine hydrochloride are sequentially added to the residue.

  • The reaction mixture is heated at reflux for 12 hours to facilitate the Knorr cyclization.

  • A solution of NaOH is added, and the mixture is heated at reflux for another four hours to hydrolyze the ester.

  • After cooling, the reaction mixture is worked up to isolate the desired 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acid.

Quantitative Data
EntryAlkylphenoneArylhydrazineYield (%)Reference
1PropiophenonePhenylhydrazine73[2]
24'-MethylpropiophenonePhenylhydrazine91[1]
34'-Chloropropiophenone4-Fluorophenylhydrazine85[1]
4Acetophenone4-Nitrophenylhydrazine78[1]

Method 2: Synthesis from Furan-2,3-diones

Furan-2,3-diones are versatile precursors for the synthesis of various heterocyclic compounds, including pyrazole-3-carboxylic acids. The reaction proceeds through the opening of the furanone ring by a hydrazine derivative, followed by cyclization.

Diagram of Synthesis from Furan-2,3-dione

furanone_synthesis furanone 4-Benzoyl-5-phenyl- furan-2,3-dione pyrazole_acid 4-Benzoyl-1,5-diphenyl- 1H-pyrazole-3-carboxylic acid furanone->pyrazole_acid Heat, Solventless hydrazone Hydrazone Derivative hydrazone->pyrazole_acid

Caption: Synthesis of pyrazole-3-carboxylic acid from furan-2,3-dione.

Experimental Protocols

Protocol 2.1: Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid [3]

This protocol details a solventless synthesis of a highly substituted pyrazole-3-carboxylic acid.

Materials:

  • 4-Benzoyl-5-phenylfuran-2,3-dione (1.0 equiv)

  • 1-Benzylidene-2-phenylhydrazone (1.0 equiv)

Procedure:

  • A mixture of 4-benzoyl-5-phenylfuran-2,3-dione and 1-benzylidene-2-phenylhydrazone is heated.

  • The reaction is monitored until completion.

  • The resulting solid is purified, typically by recrystallization, to yield the desired pyrazole-3-carboxylic acid.

Quantitative Data
EntryFuran-2,3-dione DerivativeHydrazine/Hydrazone DerivativeYield (%)Reference
14-Benzoyl-5-phenylfuran-2,3-dione1-Benzylidene-2-phenylhydrazoneNot specified, but described as a key step[3]
24-Benzoyl-5-phenylfuran-2,3-dione(4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazoneNot specified, but used to synthesize the target acid[4]

Method 3: Multi-Component Synthesis of Functionalized Pyrazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of highly functionalized pyrazole derivatives.

Diagram of a Four-Component Pyrazole Synthesis

mcr_synthesis malononitrile Malononitrile product Functionalized Pyrazole (e.g., 2-((3-Amino-5-oxo-4,5-dihydro-1H- pyrazol-1-yl)(aryl)methylene)malononitrile) malononitrile->product cyanoacetate Ethyl Cyanoacetate cyanoacetate->product hydrazine Hydrazine Hydrate hydrazine->product aldehyde Aldehyde aldehyde->product EtOH, 80 °C

Caption: A four-component synthesis of functionalized pyrazoles.

Experimental Protocols

Protocol 3.1: Synthesis of Functionalized Pyrazoles via a Four-Component Reaction [5]

This protocol describes a facile one-pot procedure for the synthesis of functionalized pyrazole derivatives.

Materials:

  • Malononitrile (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Appropriate aldehyde (1 mmol)

  • Ethanol (EtOH) (2 mL)

Procedure:

  • A mixture of malononitrile, ethyl cyanoacetate, hydrazine hydrate, and the aldehyde in ethanol is stirred at 80 °C for 50 minutes.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitate is collected by filtration and washed with a small amount of cold ethanol to afford the pure product.

Quantitative Data
EntryAldehydeProductYield (%)Reference
14-Methoxybenzaldehyde2-((3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methylene)malononitrile96[5]
24-Chlorobenzaldehyde2-((3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methylene)malononitrile95[5]
34-Nitrobenzaldehyde2-((3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(4-nitrophenyl)methylene)malononitrile98[5]

Derivative Synthesis: From Carboxylic Acid to Carboxamide

The carboxylic acid functionality of pyrazole-3-carboxylic acids is a key point for diversification. A common derivatization is the formation of carboxamides, which are also prevalent in biologically active molecules.

Diagram of Carboxamide Formation

carboxamide_formation acid Pyrazole-3-carboxylic Acid acid_chloride Pyrazole-3-carbonyl Chloride acid->acid_chloride SOCl₂ amide Pyrazole-3-carboxamide acid_chloride->amide amine Amine/Ammonia amine->amide

Caption: General scheme for the synthesis of pyrazole-3-carboxamides.

Experimental Protocols

Protocol 4.1: General Procedure for the Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide [6]

This protocol describes the conversion of a pyrazole-3-carboxylic acid to its corresponding carboxamide via an acid chloride intermediate.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (3.0 equiv)

  • Aqueous ammonia (NH₃·H₂O)

Procedure:

  • A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride is heated at reflux for 2 hours.

  • After the reaction is complete, the excess thionyl chloride is removed under vacuum.

  • The residue is cooled to 0 °C, and aqueous ammonia is slowly added dropwise with stirring.

  • The resulting solid product is collected by filtration to afford the 1,5-dimethyl-1H-pyrazole-3-carboxamide.

Protocol 4.2: Synthesis of N-Aryl Pyrazole-3-carboxamides [7]

This protocol describes the reaction of a pyrazole-3-carbonyl chloride with anilide derivatives.

Materials:

  • 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride (1.0 equiv)

  • Acetanilide (1.0 equiv)

  • Xylene

Procedure:

  • A solution of the pyrazole-3-carboxylic acid chloride and acetanilide in xylene is refluxed for 10 hours.

  • The solvent is evaporated under reduced pressure.

  • The remaining oily residue is treated with dry ether to induce crystallization.

  • The crude product is recrystallized from ethanol to give the pure N-acetyl-N-phenyl-pyrazole-3-carboxamide.

Quantitative Data
EntryPyrazole-3-carboxylic acid chlorideAmine/AnilideYield (%)Reference
11,5-dimethyl-1H-pyrazole-3-carbonyl chlorideAmmonia81[6]
24-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carbonyl chlorideAcetanilide71[7]
34-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carbonyl chlorideAcetanilide77[7]

Conclusion

The synthesis of pyrazole-3-carboxylic acids is a well-established area of organic chemistry with a variety of reliable methods available to researchers. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The classic Knorr synthesis and its modern one-pot variations remain highly popular for their versatility. Syntheses from heterocyclic precursors and through multi-component reactions offer efficient pathways to complex and highly functionalized pyrazole derivatives. The protocols and data presented herein provide a solid foundation for the synthesis and further derivatization of this important class of compounds in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its pyrazole core, substituted with an amino group, a carboxylic acid, and a phenyl ring, provides a valuable scaffold for the synthesis of a diverse range of derivatives with significant biological activities. This document provides a comprehensive overview of the applications of this research chemical, particularly in the development of anticancer and anti-inflammatory agents. Detailed protocols for its synthesis and its use in the generation of bioactive compounds, along with methodologies for key biological assays, are presented to facilitate its application in research and development.

Introduction

The pyrazole nucleus is a prominent pharmacophore found in numerous clinically approved drugs.[1] The unique structural features of this compound, including its potential for hydrogen bonding, aromatic interactions, and derivatization at the amino and carboxylic acid moieties, make it an attractive starting material for combinatorial chemistry and lead optimization. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various biological targets, including kinases and tubulin, which are crucial in cancer progression.[2][3]

Applications in Research and Drug Development

Anticancer Agent Development

Derivatives of this compound have emerged as promising candidates for anticancer therapeutics. The core scaffold has been elaborated to produce potent inhibitors of key signaling pathways involved in tumorigenesis.

  • Kinase Inhibition: A significant area of application is the development of kinase inhibitors. By modifying the core structure, researchers have synthesized compounds with high affinity for the ATP-binding sites of various kinases. For instance, derivatives have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), which are attractive targets in acute myeloid leukemia (AML).[3][4]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives synthesized from this precursor have been identified as inhibitors of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is a clinically validated strategy in cancer chemotherapy.

Anti-inflammatory Agent Development

The pyrazole scaffold is also a well-established framework for the development of anti-inflammatory drugs. While direct studies on this compound derivatives as anti-inflammatory agents are less common in the provided literature, the general class of pyrazole carboxylic acid derivatives has shown significant anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized using this compound or similar pyrazole precursors.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeActivity (IC₅₀/GI₅₀)Reference
5b K562 (Leukemia)MTT0.021 µM (GI₅₀)[2]
A549 (Lung)MTT0.69 µM (GI₅₀)[2]
8t MV4-11 (AML)Proliferation1.22 nM (IC₅₀)[3]
HD05 Leukemia Cell LinesCytotoxicity78.76% inhibition at 10 µM

Table 2: Kinase and Tubulin Inhibitory Activity

Compound IDTargetAssay TypeActivity (IC₅₀)Reference
5b Tubulin PolymerizationIn vitro7.30 µM[2]
8t FLT3Kinase Assay0.089 nM[3]
CDK2Kinase Assay0.719 nM[3]
CDK4Kinase Assay0.770 nM[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible multi-step synthesis based on established pyrazole synthesis methodologies, proceeding through a nitro-intermediate followed by reduction.

Step 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add an equimolar amount of a phenylating agent, such as phenylboronic acid, along with a suitable catalyst and base (e.g., a palladium catalyst like Pd(PPh₃)₄ and a base like potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture at a temperature appropriate for the chosen catalyst and solvent system (typically 80-120 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, suspend the 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid from the previous step in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C) or iron powder in the presence of an acid like acetic acid.

  • Reduction: Introduce a reducing agent. If using Pd/C, this can be done by bubbling hydrogen gas through the mixture or by using a hydrogen donor like ammonium formate. If using iron, the reaction is typically heated.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Upon completion, filter off the catalyst (if using a heterogeneous catalyst). Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound.

General Procedure for the Synthesis of Pyrazole-3-carboxamide Derivatives

This protocol outlines the coupling of this compound with various amines to generate a library of amide derivatives.

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent like DMF or dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Coupling: To the activated acid solution, add the desired amine (1.0-1.2 equivalents). If the amine is a salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-3-carboxamide derivative.

MTT Cell Proliferation Assay

This assay is used to assess the cytotoxic effects of synthesized pyrazole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of pyrazole derivatives on the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or paclitaxel) and a vehicle control.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately place it in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase.

In Vitro FLT3 Kinase Assay

This assay determines the inhibitory activity of pyrazole derivatives against the FLT3 kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant FLT3 enzyme, a suitable substrate (e.g., a synthetic peptide), and kinase assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_assay Biological Evaluation Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Step1 Phenylation Start->Step1 Intermediate 4-Nitro-1-phenyl-1H-pyrazole- 3-carboxylic acid Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Product 4-Amino-1-phenyl-1H-pyrazole- 3-carboxylic acid Step2->Product Activation Carboxylic Acid Activation (EDC, HOBt) Product->Activation Coupling Amine Coupling Activation->Coupling Derivatives Library of Pyrazole- 3-carboxamides Coupling->Derivatives MTT MTT Assay (Cytotoxicity) Derivatives->MTT Tubulin Tubulin Polymerization Assay (Mechanism of Action) Derivatives->Tubulin Kinase FLT3 Kinase Assay (Target Inhibition) Derivatives->Kinase

Caption: Synthetic and screening workflow for pyrazole derivatives.

flt3_pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Pyrazole_Derivative Pyrazole Derivative (FLT3 Inhibitor) Pyrazole_Derivative->Dimerization inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK activates JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and highly adaptable research chemical with significant potential in the field of drug discovery. Its utility as a scaffold for generating potent anticancer and potentially anti-inflammatory agents is well-documented. The protocols and data presented herein provide a foundational resource for researchers aiming to exploit the therapeutic potential of this versatile pyrazole derivative.

References

Applications of Pyrazole Derivatives in Medicine: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of their biological and pharmacokinetic profiles. This has led to the development of several clinically successful drugs.[1][2][3] This document provides detailed application notes and experimental protocols for key medicinal applications of pyrazole derivatives, focusing on their use as anticancer, anti-inflammatory, antimicrobial, and neurological agents.

Anticancer Applications

Pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, acting through diverse mechanisms such as inhibition of kinases, tubulin polymerization, and induction of apoptosis.[4][5][6]

Application Note: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives targeting kinases like EGFR, CDK, and BTK have shown promise.[5] The pyrazole scaffold can act as a bioisostere for other aromatic rings, fitting into the ATP-binding pocket of these enzymes.

Quantitative Data: In Vitro Anticancer Activity of Pyrazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 37 MCF-7 (Breast)5.21[4]
Compound 59 HepG2 (Liver)2[4]
Compound 43 MCF-7 (Breast)0.25[4]
Compound 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[6]
Compound 6b HNO-97 (Head and Neck)10[7]
Compound 6d HNO-97 (Head and Neck)10.56[7]
L2 CFPAC-1 (Pancreatic)61.7[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[6] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies cell_culture Cell Culture (e.g., MCF-7) compound_prep Prepare Pyrazole Derivative Dilutions treatment Treat Cells with Compounds compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_calc->apoptosis_assay cell_cycle Cell Cycle Analysis ic50_calc->cell_cycle western_blot Western Blot (Kinase Inhibition) ic50_calc->western_blot animal_model Xenograft Animal Model western_blot->animal_model in_vivo_treatment In Vivo Treatment animal_model->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement

Caption: Workflow for screening anticancer pyrazole derivatives.

Anti-inflammatory Applications

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (a selective COX-2 inhibitor) being a prominent example.[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[9][10]

Application Note: Selective COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a key strategy in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold has been instrumental in designing such selective inhibitors.

Quantitative Data: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.04 (Ki)>100[5]
3,5-diarylpyrazole COX-20.01-[5]
Pyrazole-thiazole hybrid COX-2 / 5-LOX0.03 / 0.12-[5]
Pyrazolo-pyrimidine COX-20.015-[5]
Compound 4a COX-20.678.41[11]
Compound 4b COX-20.5810.55[11]
Bipyrazole (41) COX-20.72-[12]
Experimental Protocol: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema

This protocol describes the evaluation of the anti-inflammatory activity of pyrazole derivatives in a rat model of acute inflammation.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this edema.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in saline)

  • Pyrazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): control (vehicle), standard, and test groups (different doses of the pyrazole derivative).

  • Compound Administration: Administer the pyrazole derivative or standard drug orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathway of Inflammation and COX-2 Inhibition

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Therapeutic Intervention stimuli LPS, Cytokines membrane Cell Membrane Phospholipids stimuli->membrane pla2 PLA2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole_drug Pyrazole Derivative (e.g., Celecoxib) pyrazole_drug->cox2 inhibits

Caption: COX-2 signaling pathway and its inhibition by pyrazole derivatives.

Antimicrobial Applications

Pyrazole derivatives have shown significant activity against a range of microbial pathogens, including bacteria and fungi.[13][14] They can act through various mechanisms, such as inhibiting essential enzymes or disrupting cell wall synthesis.

Application Note: Broad-Spectrum Antimicrobial Agents

The structural versatility of pyrazoles allows for the development of derivatives with broad-spectrum antimicrobial activity. By modifying the substituents on the pyrazole ring, it is possible to enhance their potency and spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21a Bacteria & Fungi62.5-125 (antibacterial)2.9-7.8 (antifungal)[9]
Thiazolo-pyrazole (17) MRSA4[15]
Imidazo-pyridine pyrazole (18) Various bacteria<1[15]
Naphthyl-pyrazole (6) Gram-positive bacteria, A. baumannii0.78-1.56[15]
Compound 4e S. pneumoniae15.6[14]
Pyrano[2,3-c] pyrazole (5c) K. pneumoniae6.25[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of pyrazole derivatives against bacterial strains.

Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrazole derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole derivative in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_compound Prepare Pyrazole Derivative Dilutions inoculation Inoculate 96-well Plate prep_compound->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for MIC determination by broth microdilution.

Neurological Applications

Pyrazole derivatives have emerged as promising agents for the treatment of neurological disorders, including depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's.[16] A key target for these compounds is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.

Application Note: MAO Inhibition for Neuroprotection

Inhibition of MAO, particularly MAO-B, can increase the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. Selective MAO-B inhibitors are sought after to avoid the "cheese effect" associated with non-selective MAO inhibitors. Pyrazoline derivatives, in particular, have shown potent and selective MAO-B inhibitory activity.[17]

Quantitative Data: MAO Inhibitory Activity of Pyrazole Derivatives
Compound IDTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
EH7 MAO-B0.063133.0[17]
EH6 MAO-B0.40>55.8[17]
EH8 MAO-B0.696.3[17]
C14 MAO-A7.91-[18]
C6 MAO-A8.45-[18]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method for determining the MAO inhibitory activity of pyrazole derivatives.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., tyramine) by MAO. The H₂O₂ is detected using a fluorescent probe.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

  • Pyrazole derivative stock solution (in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and detection reagents in the assay buffer.

  • Compound Dilutions: Prepare serial dilutions of the pyrazole derivatives in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the test compound dilutions. Include a no-inhibitor control, a no-enzyme control, and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Enzyme Addition: Add the MAO enzyme to the wells and pre-incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate and detection reagents.

  • Fluorescence Measurement: Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Logical Relationship in MAO Inhibitor Drug Discovery

G cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Development library Pyrazole Derivative Library in_vitro_assay In Vitro MAO-A/B Inhibition Assay library->in_vitro_assay ic50_determination IC50 & Selectivity Determination in_vitro_assay->ic50_determination sar_studies Structure-Activity Relationship (SAR) ic50_determination->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox in_vivo_models In Vivo Animal Models (e.g., Parkinson's) adme_tox->in_vivo_models efficacy_studies Efficacy & PK/PD Studies in_vivo_models->efficacy_studies

Caption: Logical workflow for the discovery of pyrazole-based MAO inhibitors.

Conclusion

The pyrazole scaffold is a privileged structure in medicinal chemistry, giving rise to a wide array of derivatives with significant therapeutic potential. The applications highlighted in this document demonstrate the versatility of pyrazole-based compounds in treating cancer, inflammation, microbial infections, and neurological disorders. The provided protocols offer a starting point for researchers to evaluate the efficacy of novel pyrazole derivatives in these key therapeutic areas. Further research and development in this field are expected to yield new and improved medicines for a variety of human diseases.

References

The Versatile Scaffold: 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-amino-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent structural features allow for versatile modifications, enabling the development of targeted therapies for a range of diseases, most notably cancer. This document provides detailed application notes, experimental protocols, and data-driven insights into the utility of this scaffold in kinase inhibitor design, focusing on key targets such as FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), Akt, and Aurora kinases.

Introduction to the this compound Scaffold

The pyrazole ring system is a common motif in many FDA-approved drugs. The this compound core, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-stacking interactions within the ATP-binding pocket of kinases. The amine group at the C4 position and the carboxylic acid at the C3 position serve as key handles for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The phenyl group at the N1 position often plays a crucial role in establishing specific interactions within the kinase domain, contributing to the inhibitor's overall efficacy.

Data Presentation: Inhibitory Activities of 1-Phenyl-1H-pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the 1-phenyl-1H-pyrazole scaffold. This quantitative data highlights the structure-activity relationships (SAR) and the potential of this chemical class against different kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 1-Phenyl-1H-pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
FN-1501 FLT32.33[1]
CDK21.02[1]
CDK40.39[1]
Compound 8t FLT30.089[2]
CDK20.719[2]
CDK40.770[2]
SR-3576 JNK37[3]
p38>20,000[3]
Compound 10e JAK2166[4]
JAK357[4]
Aurora A939[4]
Aurora B583[4]
Compound P-6 Aurora A110[5]

Table 2: Anti-proliferative Activity of 1-Phenyl-1H-pyrazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
FN-1501 MV4-11Acute Myeloid Leukemia0.008[1]
Compound 8t MV4-11Acute Myeloid Leukemia0.00122[2]
Compound 10e K562Chronic Myeloid Leukemia6.726[4]
Compound P-6 HCT116Colorectal Carcinoma0.37[5]
MCF-7Breast Cancer0.44[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of kinase inhibitors based on the this compound scaffold.

Synthesis of 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide Derivatives

While a direct, one-pot synthesis from this compound can be envisioned, a common and effective strategy involves a multi-step approach starting from more readily available precursors. The following is a generalized synthetic workflow based on established literature.[2][6]

Synthetic Workflow start 4-Nitro-1H-pyrazole-3-carboxylic acid intermediate1 Amide Coupling with desired amine start->intermediate1 intermediate2 Reduction of nitro group intermediate1->intermediate2 intermediate3 4-Amino-1H-pyrazole-3-carboxamide intermediate intermediate2->intermediate3 intermediate4 Coupling with heterocyclic halide intermediate3->intermediate4 final_product Final Kinase Inhibitor intermediate4->final_product

A generalized synthetic workflow for pyrazole-based kinase inhibitors.

Protocol: Synthesis of a 4-Amino-1H-pyrazole-3-carboxamide Derivative

  • Amide Coupling: To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid in an appropriate solvent (e.g., DMF or THF), add a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA). Add the desired amine and stir the reaction mixture at room temperature until completion.

  • Nitro Group Reduction: Dissolve the product from the previous step in a suitable solvent (e.g., ethanol or methanol). Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Monitor the reaction by TLC or LC-MS. Upon completion, filter the catalyst and concentrate the filtrate to obtain the 4-amino-1H-pyrazole-3-carboxamide intermediate.

  • Coupling with Heterocycle: Dissolve the amino-pyrazole intermediate in a suitable solvent (e.g., dioxane or isopropanol). Add the desired heterocyclic halide (e.g., a chloropyrimidine derivative) and a base (e.g., cesium carbonate or potassium carbonate). Heat the reaction mixture under reflux or using microwave irradiation until the starting material is consumed.

  • Purification: Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

ADP_Glo_Workflow step1 Kinase Reaction: Enzyme + Substrate + ATP + Inhibitor step2 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent step1->step2 step3 Convert ADP to ATP: Add Kinase Detection Reagent step2->step3 step4 Measure Luminescence: Luciferase/Luciferin Reaction step3->step4

Workflow for the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

  • Prepare Reagents: Prepare serial dilutions of the test compound (inhibitor) in the appropriate kinase buffer. Prepare a solution of the target kinase and its specific substrate in the same buffer. Prepare the ATP solution at the desired concentration (typically at the Km value for the kinase).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound solution to each well. Add 2.5 µL of the kinase/substrate mixture. Initiate the reaction by adding 2.5 µL of the ATP solution. Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow step1 Cell Seeding & Treatment: Plate cells and add inhibitor step2 MTT Addition: Add MTT reagent to each well step1->step2 step3 Formazan Formation: Incubate for metabolic conversion step2->step3 step4 Solubilization: Add solubilizing agent (e.g., DMSO) step3->step4 step5 Measure Absorbance step4->step5

Workflow for the MTT Cell Viability Assay.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway.

CDK_Signaling CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition

CDK Signaling Pathway in Cell Cycle Progression.

Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival

Akt Signaling Pathway.

Aurora_Kinase_Signaling AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis

Role of Aurora Kinases in Mitosis.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. Its synthetic tractability and favorable interactions within the kinase ATP-binding site have led to the development of potent inhibitors of key oncogenic kinases. The data and protocols presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this promising chemical scaffold for the next generation of targeted cancer therapies.

References

Analytical Techniques for the Characterization of Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key analytical techniques employed in the structural elucidation and characterization of pyrazole compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The following sections present application notes and experimental protocols for the most common analytical methods, accompanied by quantitative data and workflow visualizations.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized pyrazole derivatives. These techniques provide insights into the compound's atomic composition, connectivity, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For pyrazole compounds, 1H, 13C, 15N, and 17O NMR are commonly used to establish the substitution pattern on the pyrazole ring and to confirm the overall molecular structure.[4][5][6]

Application Notes:

  • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons attached to the pyrazole ring are indicative of the electronic effects of the substituents.[7][8]

  • 13C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, offering valuable information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are sensitive to the nature of the attached substituents.[7][9]

  • 15N and 17O NMR: These techniques can provide direct information about the nitrogen and oxygen atoms within the pyrazole ring and its substituents, which can be particularly useful for studying tautomerism and hydrogen bonding.[5]

Quantitative Data: 1H and 13C NMR Chemical Shifts of Representative Pyrazole Derivatives

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
Pyrazole (S1)CDCl₃NH: 12.8, H3/H5: 7.6, H4: 6.3C3/C5: 134.7, C4: 105.4[4]
3,5-dimethylpyrazole (S2)CDCl₃NH: 12.0, H4: 5.8, CH₃: 2.2C3/C5: 143.8, C4: 105.1, CH₃: 13.4[4]
Compound 9d--CH (pyrazoline): 5.78-5.85, -CH₂ (pyrazoline): 3.58-3.78, -OCH₃: 3.80-3.91N-acetyl: 169.12-176.55, -OMe: 55.26-55.61, -CH (pyrazoline): 51.51-52.72, -CH₂ (pyrazoline): 42.06-44.90[7]

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[1]

Application Notes:

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the pyrazole compound.

  • Structural Elucidation: The fragmentation pattern observed in the mass spectrum can help to identify the different substituents and their positions on the pyrazole ring. Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the pyrazole compound in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Gas Chromatography:

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) Spectroscopy

FT-IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Application Notes:

  • FT-IR Spectroscopy: Useful for identifying characteristic functional groups such as N-H, C=N, C=O, and aromatic C-H stretches in pyrazole derivatives.[8][10] The position of the N-H stretching band can provide insights into hydrogen bonding.[11]

  • UV-Vis Spectroscopy: Provides information about the conjugated systems within the pyrazole molecule. The wavelength of maximum absorption (λmax) can be correlated with the extent of conjugation and the presence of chromophoric groups.[12][13]

Quantitative Data: Characteristic FT-IR Frequencies and UV-Vis Absorption Maxima

TechniqueFunctional Group/TransitionWavenumber (cm-1) / Wavelength (nm)Reference
FT-IRN-H stretch3110 - 3133 (for H-bonded catemers)[11]
FT-IRC=N stretch~1509 - 1600[8]
UV-Visπ → π*λmax = 203 nm (for pyrazole)[13]

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid pyrazole compound directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Record the spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of pyrazole compounds from reaction mixtures and for assessing their purity.

Application Notes:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of pyrazole derivatives. Chiral stationary phases can be used for the enantioselective separation of chiral pyrazoles.[14]

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable pyrazole compounds.[15]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the pyrazole sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • Instrumentation: Use an HPLC system with a suitable column (e.g., C18 for reversed-phase) and detector (e.g., UV-Vis).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of solvents such as acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).

    • Detection: Monitor the elution of compounds at a specific wavelength where the pyrazole derivative absorbs UV light.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time, peak area, and purity of the compound.

X-ray Crystallography for Definitive Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.[7][16]

Application Notes:

  • Provides unambiguous confirmation of the molecular structure, including the regiochemistry and stereochemistry of substituents.

  • Offers insights into the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material.[17]

Quantitative Data: Crystallographic Parameters for Representative Pyrazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Compound 4TriclinicP-19.348(2)9.793(2)16.366(4)87.493(6)87.318(6)84.676(6)[7]
Compound 5aMonoclinicP2₁/n21.54552(17)7.38135(7)22.77667(19)90101.0921(8)90[7]
4-Iodo-1H-pyrazole--------[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the pyrazole compound of suitable size and quality, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Selection and Mounting: Select a suitable single crystal under a polarizing microscope and mount it on a goniometer head.[16]

  • Data Collection:

    • Mount the crystal on a diffractometer.

    • Cool the crystal to a low temperature (e.g., 100-120 K) using a stream of cold nitrogen to minimize thermal vibrations.[16]

    • Collect diffraction data by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation).[16]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis and Visualization: Analyze the final refined structure to determine molecular conformation, crystal packing, and intermolecular interactions.[16]

Visualizations

Experimental Workflow for Pyrazole Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Data Reporting Synthesis Pyrazole Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS, HRMS) Purification->MS Molecular Weight Spectroscopy FT-IR & UV-Vis Spectroscopy Purification->Spectroscopy Functional Groups Purity Purity Assessment (HPLC, GC) Purification->Purity Purity Check Report Comprehensive Report (Data Tables, Spectra) NMR->Report MS->Report Spectroscopy->Report Xray X-ray Crystallography (for definitive structure) Purity->Xray Single Crystal Growth Purity->Report Xray->Report

Caption: General experimental workflow for the characterization of pyrazole compounds.

Signaling Pathway Potentially Inhibited by Pyrazole Derivatives

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.[16]

References

Application Notes and Protocols for N-Alkylation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of aminopyrazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. Substituted aminopyrazoles are key scaffolds in numerous therapeutic agents, including kinase inhibitors. This document provides detailed protocols for the N-alkylation of aminopyrazoles, with a focus on controlling regioselectivity, a common challenge in pyrazole chemistry.

A primary hurdle in the N-alkylation of asymmetrically substituted pyrazoles is the presence of two reactive nitrogen atoms (N1 and N2), which can lead to the formation of regioisomeric mixtures.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions employed.[1][2][3]

This guide outlines three common methodologies for the N-alkylation of aminopyrazoles: a classical base-mediated approach, an acid-catalyzed alternative, and a modern microwave-assisted method.

Data Presentation

The following table summarizes quantitative data from representative N-alkylation reactions of pyrazoles, highlighting the influence of different catalysts and conditions on product yields and regioselectivity.

EntryPyrazole SubstrateAlkylating AgentConditionsProduct(s)Yield (%)Ratio (N1:N2)Reference
14-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA), 1,2-DCE, rt, 4hN-alkylated pyrazole77-[3]
23-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA, 1,2-DCE, rt, 4hN1 and N2 regioisomers56 (combined)2.5:1[3]
3N-benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃, rt, 2h1,5- and 2,5-disubstituted tetrazoles74 (combined)45:55[4]
4PyrazoleVarious alkyl bromidesCesium-impregnated pillared saponite, DMF, 80°CN-alkyl pyrazolesAlmost quantitative-[5]
53-AminocrotononitrileAryl hydrazine1 M HCl, Microwave, 150°C, 10-15 min1-Aryl-1H-pyrazole-5-amines70-90-[6]

Experimental Protocols

Method 1: Base-Mediated N-Alkylation

This is a widely used method for N-alkylation, employing a base to deprotonate the pyrazole nitrogen, which then undergoes nucleophilic attack on an alkyl halide.[2] The choice of base and solvent is crucial for optimizing yield and regioselectivity.

Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the aminopyrazole (1.0 eq).

  • Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[2]

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[2]

  • Stir the mixture at room temperature for 15-30 minutes.[2]

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.[2]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[2]

Key Advantages:

  • Versatile and widely applicable.

  • A broad range of bases and solvents can be employed to fine-tune reactivity and selectivity.

Method 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated protocols, particularly when base-sensitive functional groups are present. It utilizes trichloroacetimidate electrophiles and a Brønsted acid catalyst.[3][7]

Protocol:

  • Charge a round-bottom flask with the trichloroacetimidate (1 equiv), the aminopyrazole (1 equiv), and camphorsulfonic acid (CSA, 0.2 equiv) under an argon atmosphere.[3]

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[3]

  • Stir the reaction at room temperature for 4 hours.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[3]

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.[3]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purify the resulting residue by flash column chromatography to yield the N-alkylated pyrazole product(s).[2]

Key Advantages:

  • Avoids the use of strong bases.

  • Reactions often proceed at room temperature.[2]

Method 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis offers a rapid and efficient route to N-alkylated aminopyrazoles, often with reduced reaction times and improved yields.[6][8]

Protocol:

  • In a microwave-safe vessel, combine the aminopyrazole precursor (e.g., 3-aminocrotononitrile, 1.0 eq) and the aryl hydrazine (1.0 eq).[6]

  • Add 1 M HCl as the solvent.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 150°C for 10-15 minutes.[6]

  • After cooling, basify the solution with 10% NaOH.[6]

  • Isolate the desired product by vacuum filtration.[6]

Key Advantages:

  • Significant reduction in reaction time.

  • Improved energy efficiency.

  • Can often be performed in environmentally benign solvents like water.[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aminopyrazole, Reagents, and Solvent start->reagents react Stir at Defined Temperature/Microwave Irradiation reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Quench Reaction & Extract Product monitor->workup Completion purify Purify by Chromatography workup->purify end End Product purify->end

Caption: General experimental workflow for the N-alkylation of aminopyrazoles.

regioselectivity_pathway cluster_conditions Reaction Conditions cluster_products Products start Aminopyrazole + Alkylating Agent steric Steric Hindrance start->steric electronic Electronic Effects start->electronic base_solvent Base/Solvent System start->base_solvent n1_product N1-Alkylated Product steric->n1_product Favors less hindered N electronic->n1_product n2_product N2-Alkylated Product electronic->n2_product base_solvent->n1_product base_solvent->n2_product

References

Application Notes and Protocols: Antimicrobial Studies of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid and its closely related derivatives in the field of antimicrobial research. The information compiled from recent studies offers insights into the antimicrobial spectrum, potency, and experimental procedures for evaluating this class of compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The pyrazole scaffold is a key structural motif in several commercial drugs. Within this class, pyrazole carboxylic acid derivatives have emerged as a promising area for the discovery of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

This document focuses on the antimicrobial potential of this compound and its structural analogs. While direct antimicrobial data for this specific molecule is limited in publicly available literature, extensive research on closely related derivatives provides a strong basis for its potential efficacy and informs the experimental protocols for its evaluation. The data and protocols presented herein are synthesized from studies on analogous pyrazole compounds.

Antimicrobial Activity of Related Pyrazole Carboxylic Acid Derivatives

The antimicrobial efficacy of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of several N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides, which are close structural analogs of the topic compound, against various bacterial strains.

Compound IDSubstituentS. aureus ATCC 25923 (μg/mL)S. aureus ATCC 6538 (μg/mL)S. epidermidis ATCC 12228 (μg/mL)MRSA (Clinical Isolate) (μg/mL)
2f 1-Naphthyl7.817.817.811.96 - 7.81

Data sourced from a study on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives[1].

Derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have also demonstrated significant activity, particularly against Gram-negative bacteria such as Acinetobacter baumannii, with some derivatives exhibiting MIC values as low as 4 μg/mL[2]. Furthermore, other pyrazole-3-carboxylic acid derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus[3].

Experimental Protocols

Detailed below are standard protocols for the evaluation of the antimicrobial properties of pyrazole compounds, based on methodologies reported in the literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin, Chloramphenicol)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation:

    • Culture the microbial strains overnight in an appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, including positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Materials:

  • Test compound

  • Muller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cork borer or well cutter

  • Positive control antibiotic

  • Negative control (vehicle)

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify under sterile conditions.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, studies on other pyrazole derivatives suggest potential targets. A prominent proposed mechanism for the antibacterial activity of some pyrazoles is the inhibition of DNA gyrase and topoisomerase IV[3]. These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. Further mechanistic studies, such as enzyme inhibition assays and molecular docking, would be necessary to confirm the specific target of this compound.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution C Perform Serial Dilutions A->C B Prepare 96-Well Plate with Broth B->C E Inoculate Plates C->E D Prepare Microbial Inoculum D->E F Incubate Plates E->F G Visually Inspect for Growth F->G H Measure Optical Density (OD600) F->H I Determine MIC Value G->I H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Flow for Antimicrobial Drug Discovery with Pyrazoles

Drug_Discovery_Flow A Synthesis of Pyrazole Derivatives B Primary Screening (e.g., Agar Diffusion) A->B C Quantitative Analysis (MIC Determination) B->C D Hit Compound Identification C->D E Mechanism of Action Studies D->E F Lead Optimization (SAR Studies) D->F E->F F->C G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Development G->H

Caption: Pyrazole-based antimicrobial drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of Pyrazole Amides from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole amides are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. Their synthesis is a critical step in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole amides, starting from pyrazole carboxylic acids. The methodologies outlined are based on established and versatile chemical literature, offering flexibility to accommodate a wide range of substrates.

Overview of Synthetic Strategies

The synthesis of pyrazole amides from pyrazole carboxylic acids primarily revolves around the formation of an amide bond. This can be achieved through several key strategies, with the choice depending on the stability of the starting materials, desired purity, and scale of the reaction.

Strategy A: Amide Coupling using Coupling Reagents

This is a widely used and often high-yielding method that involves the direct coupling of a pyrazole carboxylic acid with an amine in the presence of a coupling reagent. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Strategy B: Activation of Carboxylic Acid via Acid Chloride Formation

This two-step approach involves the conversion of the pyrazole carboxylic acid to a more reactive pyrazole acyl chloride. The resulting acyl chloride is then reacted with an amine to form the desired amide. This method is particularly useful for less reactive amines.

The general workflow for these synthetic strategies is depicted below.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Acid Chloride Formation cluster_2 Product start1 Pyrazole Carboxylic Acid coupling Amide Coupling Reagent start1->coupling acid_chloride Acylating Agent (e.g., SOCl₂, (COCl)₂) start1->acid_chloride Step 1 start2 Amine start2->coupling amide_formation Amine Addition start2->amide_formation end_product Pyrazole Amide coupling->end_product Direct Amidation acid_chloride->amide_formation Step 2 amide_formation->end_product

Figure 1: General synthetic workflow for pyrazole amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Amide using Amide Coupling Reagents (Strategy A)

This protocol describes a general procedure for the direct coupling of a pyrazole carboxylic acid with an amine using common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[1][2]

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling Reagent (e.g., DCC or EDC·HCl) (1.1 - 1.5 eq)

  • Additive (e.g., HOBt) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the pyrazole carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent.

  • Add the additive (e.g., HOBt, 1.1 - 1.5 eq) and the base (e.g., TEA, 2.0 - 3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the coupling reagent (e.g., DCC or EDC·HCl, 1.1 - 1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃ solution, and brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure pyrazole amide.

Protocol 2: Synthesis of Pyrazole Amide via Acid Chloride Formation (Strategy B)

This protocol details the synthesis of a pyrazole amide through the formation of a pyrazole acyl chloride intermediate.[3][4][5]

Part A: Formation of Pyrazole Acyl Chloride

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Acylating agent (e.g., Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Catalytic amount of N,N-Dimethylformamide (DMF) (for oxalyl chloride)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the pyrazole carboxylic acid (1.0 eq) in the anhydrous solvent.

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.5 - 2.0 eq) dropwise. Gas evolution will be observed.

  • Allow the mixture to warm to room temperature and then reflux (if necessary) for 1-3 hours, or until the reaction is complete (as indicated by the cessation of gas evolution and the formation of a clear solution).

  • Remove the excess acylating agent and solvent under reduced pressure. The crude pyrazole acyl chloride is typically used immediately in the next step without further purification.

Part B: Amide Formation from Pyrazole Acyl Chloride

Materials:

  • Crude pyrazole acyl chloride (from Part A) (1.0 eq)

  • Amine (1.2 eq)

  • Base (e.g., Triethylamine (TEA) or Pyridine) (2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the crude pyrazole acyl chloride in fresh anhydrous solvent and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.2 eq) and the base (2.5 eq) in the anhydrous solvent.

  • Add the amine solution dropwise to the stirred pyrazole acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazole amide.

Data Presentation

The following tables summarize quantitative data from various literature sources for the synthesis of pyrazole amides.

Table 1: Synthesis of Pyrazole Amides via Amide Coupling Reagents

Pyrazole Carboxylic AcidAmineCoupling SystemSolventTime (h)Yield (%)Reference
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineDCC/DMAPDCM-Moderate[6]
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid1-(4-aminophenyl)ethan-1-oneEDC·HCl/HOBtDMF-79[2]

Table 2: Synthesis of Pyrazole Amides via Acid Chloride Formation

Pyrazole Carboxylic AcidAcylating AgentAmineSolventTime (h)Yield (%)Reference
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidSOCl₂AcetanilideXylene1067[7]
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidSOCl₂p-ChloroacetanilideXylene1073[7]
Pyrazole-5-carboxylic acidOxalyl chlorideVarious aminesDCM2-16-[3]

Visualizations

The following diagrams illustrate the key chemical transformations in the synthesis of pyrazole amides.

G cluster_0 Strategy A: Direct Amide Coupling Pyrazole_COOH Pyrazole-COOH Pyrazole_Amide Pyrazole-CONH-R' Pyrazole_COOH->Pyrazole_Amide Amine R'-NH₂ Amine->Pyrazole_Amide Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Pyrazole_Amide Activation

Figure 2: Reaction scheme for direct amide coupling.

G cluster_1 Strategy B: Acid Chloride Formation Pyrazole_COOH Pyrazole-COOH Pyrazole_COCl Pyrazole-COCl Pyrazole_COOH->Pyrazole_COCl Step 1 Acylating_Agent SOCl₂ or (COCl)₂ Acylating_Agent->Pyrazole_COCl Pyrazole_Amide Pyrazole-CONH-R' Pyrazole_COCl->Pyrazole_Amide Step 2 Amine R'-NH₂ Amine->Pyrazole_Amide

Figure 3: Reaction scheme for synthesis via acid chloride.

References

Application Notes: Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, a class of five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and drug discovery.[1][2] Their derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors for cancer therapy, feature a pyrazole scaffold, highlighting its therapeutic importance.[1][4]

Traditional methods for pyrazole synthesis often require long reaction times, high temperatures, and the use of large quantities of volatile organic solvents.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient green chemistry technique that dramatically accelerates these reactions.[2][5] By utilizing microwave irradiation for direct, volumetric heating of the reaction mixture, MAOS offers significant advantages over conventional heating methods.[5]

These notes provide an overview of the key benefits, detailed experimental protocols, and comparative data for the microwave-assisted synthesis of various pyrazole derivatives, intended for researchers and professionals in chemical synthesis and drug development.

Key Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a preferred method for synthesizing libraries of heterocyclic compounds due to its numerous benefits:[1][5]

  • Speed: Reaction times are significantly reduced, often from hours to mere minutes.[1][6]

  • Yield: The efficiency of microwave heating frequently leads to higher isolated yields of the desired product.[1][7]

  • Purity: The reduction in reaction time and controlled heating can minimize the formation of by-products, resulting in cleaner reaction profiles and simplifying purification.[5]

  • Green Chemistry: This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[1][2]

  • Efficiency and Selectivity: Microwave heating can provide better selectivity and thermal stability compared to conventional methods.[3][8]

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize quantitative data from various studies, comparing the efficiency of microwave-assisted synthesis with conventional heating methods for the preparation of diverse pyrazole derivatives.

Table 1: Comparison of Reaction Conditions and Yields for Pyrazole Synthesis

Product / Reaction TypeMethodPower (W)Temperature (°C)TimeYield (%)Reference(s)
Phenyl-1H-pyrazoles from ChalconesMicrowave-Assisted-605 min91-98[1]
Conventional Heating-752 hours73-90[1]
Quinolin-2(1H)-one based pyrazoles Microwave-Assisted3601207-10 min68-86[4]
Pyrazolyl-benzochroman-4-ones Microwave-Assisted180-5-7 min-[4]
Conventional Reflux--10-12 hours59-71[4]
Pyrazole-Oxadiazole Hybrids Microwave-Assisted--9-10 min79-92[1][7]
Conventional Heating--7-9 hours77 (for one derivative)[1][7]
1-Aroyl-3,5-dimethyl-1H-pyrazoles Microwave-Assisted270-3-5 min82-98[4]
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Microwave-Assisted100704 min82-96[2]
Tetra-substituted Pyrazoles Microwave-Assisted-8030 min68.4-90.1[9]
Dihydro-pyrazoles from DibenzalacetonesMicrowave-Assisted1007515-70 min50-82[10]
4-Arylidenepyrazolones (One-pot, solvent-free)Microwave-Assisted420-10 min51-98[1][11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using a microwave reactor.

Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine

This protocol describes the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative to form the corresponding pyrazole.[1][2]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials (appropriate size)

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]

  • Seal the vial securely and place it inside the microwave reactor cavity.

  • Irradiate the reaction mixture at a specified power and temperature (e.g., 300-360 W, up to 120 °C) for a designated time (typically 1-10 minutes).[1][4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Pour the cooled reaction mixture into crushed ice or cold water to precipitate the product.[1]

  • Collect the resulting solid by vacuum filtration.

  • Wash the precipitate with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Protocol 2: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolones

This protocol details a multi-component, solvent-free reaction for synthesizing 4-arylidenepyrazolone derivatives, showcasing a green chemistry approach.[11][12]

Materials:

  • β-ketoester (e.g., Ethyl acetoacetate) (0.45 mmol)

  • Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)

  • 50-mL flask suitable for microwave synthesis

Procedure:

  • Place the ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) directly into a 50-mL flask.[11]

  • Place the unsealed flask in a domestic or scientific microwave oven.

  • Irradiate the solvent-free mixture at a power of 420 W for 10 minutes.[11]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and stir to induce precipitation or proceed with direct purification.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 4-arylidenepyrazolone.

Protocol 3: Synthesis of Tetra-Substituted Pyrazoles from Nitrile Precursors

This protocol describes a microwave-assisted method for synthesizing highly substituted pyrazoles from ketene dithioacetal-derived nitrile precursors and various nucleophiles.[9]

Materials:

  • Nitrile precursor (1.0 mmol)

  • Nucleophile (e.g., thiosemicarbazide, hydrazine hydrate, phenylhydrazine) (1.0 mmol)

  • Ethanol (3 mL)

  • Scientific microwave tube

  • Magnetic stir bar

Procedure:

  • Prepare a solution of the nitrile precursor (1.0 mmol) and the selected nucleophile (1.0 mmol) in ethanol (3 mL) inside a scientific microwave tube.[9]

  • Homogenize the solution by stirring.

  • Seal the tube and place it into the scientific microwave reactor.

  • Set the reaction temperature to 80 °C and irradiate for 30 minutes.[9]

  • Monitor the reaction's progress using TLC (e.g., with a developing solvent of dichloromethane:ethyl acetate, 2:1 v/v).[9]

  • Once the reaction is complete, cool the tube to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to isolate the pure tetra-substituted pyrazole.

Visualizations

The following diagrams illustrate the general workflow and method development logic for microwave-assisted pyrazole synthesis.

G A 1. Reactant Preparation (e.g., Chalcone, Hydrazine, Solvent) B 2. Loading Place reactants in a sealed microwave vial A->B C 3. Microwave Irradiation Set Power, Temperature, and Time B->C D 4. Monitoring Track reaction progress via TLC C->D D->C Incomplete E 5. Cooling Cool vial to room temperature D->E Complete F 6. Work-up Precipitate product in ice water E->F G 7. Purification Filter and recrystallize the final product F->G

Caption: General workflow for microwave-assisted pyrazole synthesis.

G rect_node rect_node start Start Method Development vessel_type Open or Closed Vessel? start->vessel_type solvent Solvent Selection vessel_type->solvent Decision based on volatility & pressure conditions Set Initial Conditions (Temp, Power, Time) solvent->conditions run Run Reaction conditions->run check Yield / Purity Acceptable? run->check optimize Optimize Conditions check->optimize No finish Final Protocol check->finish Yes optimize->run Re-run

Caption: Logic for developing a microwave synthesis method.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. The information is designed to address specific experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can result from several factors, primarily related to the two key stages of the synthesis: the initial cyclocondensation to form the pyrazole ring and the subsequent reduction of a nitro group intermediate. Key issues include:

  • Incomplete Cyclocondensation: The reaction between phenylhydrazine and the dicarbonyl precursor may not go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.[1]

  • Suboptimal Reduction: The reduction of the intermediate, typically 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, to the desired amino group can be inefficient. The choice of reducing agent and catalyst is critical.

  • Side Reaction Formation: Unwanted side products can form at either stage, consuming reagents and complicating purification. For instance, in Knorr-type pyrazole syntheses, isomeric pyrazoles can be a significant byproduct.[1]

  • Purification Losses: The final product and intermediates may have variable solubility, leading to loss during extraction, precipitation, or crystallization steps.

Q2: What are the most effective reaction conditions for the initial pyrazole ring formation?

A2: The formation of the substituted pyrazole ring is typically a cyclocondensation reaction. To improve yields:

  • Catalyst Choice: The use of an acid or base catalyst is often critical. For reactions involving hydrazines and dicarbonyl compounds, catalytic amounts of a protic acid like acetic acid can facilitate the reaction.[1]

  • Temperature and Time: Many condensation reactions require heat to proceed efficiently. Refluxing the reaction mixture is common.[1] Consider extending the reaction time if monitoring indicates incomplete conversion.

  • Solvent Selection: Solvents like ethanol, dimethylformamide (DMF), or dioxane are frequently used. The choice of solvent can influence reaction rate and solubility of reactants.

Q3: Which method is recommended for the reduction of the nitro group to an amine in this synthesis?

A3: Catalytic hydrogenation is a clean and efficient method for this transformation. A common procedure involves using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[2] Alternative chemical reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid, though these can require more extensive workup procedures.

Q4: I am observing multiple spots on my TLC after the reaction. What are the likely side products?

A4: The presence of multiple spots suggests side reactions or an incomplete reaction. Potential byproducts include:

  • Regioisomers: Condensation of phenylhydrazine with an unsymmetrical dicarbonyl compound can lead to the formation of isomeric pyrazoles.[3]

  • Incompletely Reduced Intermediates: If the reduction of the nitro group is not complete, you may see intermediates such as the corresponding nitroso or hydroxylamino compounds.

  • Unreacted Starting Materials: Residual phenylhydrazine or the dicarbonyl compound may be present.

  • Degradation Products: The pyrazole ring is generally stable, but harsh conditions (e.g., strong acid/base, high temperature) can lead to ring-opening or other degradation pathways.[4]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification typically involves crystallization or column chromatography.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, dioxane) is often effective.

  • pH Adjustment: As the product is an amino acid, it is amphoteric. Carefully adjusting the pH of the aqueous solution to the isoelectric point can induce precipitation, which is a useful purification technique. A final wash with cold water or a non-polar solvent like hexane can remove soluble impurities.[3][5]

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A polar eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, is typically required.

Quantitative Data on Related Pyrazole Syntheses

The following tables summarize yields reported for the synthesis of structurally similar pyrazole derivatives. This data can serve as a benchmark for what may be achievable under various conditions.

Table 1: Reported Yields for Substituted Pyrazole Synthesis

Product Reaction Type Key Reagents Yield (%) Reference
1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives Coupling with β-dicarbonyls Varies 42 - 86% [6]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide oxime Oximation Hydroxylamine hydrochloride, Pyridine 60% [7][8]
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile Cyclocondensation Hydrazine hydrate 93% [9]

| 4-amino-1-aryl-1H-pyrazole-4-carbonitriles | Cyclocondensation | Arylhydrazines, Malononitrile derivatives, FeCl₃/PVP | up to 97% |[10] |

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of this compound, compiled from procedures for analogous compounds.

Step 1: Synthesis of Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate)

This step involves the cyclocondensation of phenylhydrazine with a suitable dicarbonyl precursor.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-formyl-3-nitropropionate (1 equivalent) in ethanol.

  • Reagent Addition: Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. An acidic catalyst, such as a few drops of glacial acetic acid, may be added to facilitate the reaction.[1]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group and saponification of the ester.

  • Reduction: Dissolve the Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate intermediate (1 equivalent) in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Saponification: Combine the filtrates and add a solution of sodium hydroxide (2-3 equivalents) in water. Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours to hydrolyze the ester.

  • Isolation: After saponification, cool the mixture in an ice bath and acidify with dilute HCl until the product precipitates (typically around pH 4-6).

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visual Workflow and Troubleshooting Diagrams

G cluster_start Starting Materials A Phenylhydrazine C Step 1: Cyclocondensation (EtOH, Acetic Acid, Reflux) A->C B Ethyl 2-formyl-3-nitropropionate B->C D Intermediate: Ethyl 4-nitro-1-phenyl-1H- pyrazole-3-carboxylate C->D Purification E Step 2: Reduction & Saponification (H₂, Pd/C then NaOH) D->E F Final Product: 4-Amino-1-phenyl-1H- pyrazole-3-carboxylic acid E->F Acidification & Purification

Caption: Overall synthesis workflow for this compound.

G cluster_incomplete Incomplete Reaction cluster_side_products Side Products Detected cluster_purification Purification Issues start Problem: Low Final Yield check_tlc Analyze reaction mixture (TLC, LC-MS) start->check_tlc inc_time Increase Reaction Time check_tlc->inc_time Starting material remains opt_temp Lower Reaction Temperature check_tlc->opt_temp Multiple spots observed opt_ph Optimize pH for Precipitation check_tlc->opt_ph Reaction complete, low recovery inc_temp Increase Temperature/Reflux inc_time->inc_temp check_cat Optimize Catalyst (Acid/Base) inc_temp->check_cat opt_reagents Check Reagent Stoichiometry & Purity opt_temp->opt_reagents opt_solvent Change Recrystallization Solvent opt_ph->opt_solvent

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pyrazole carboxylic acids.

Troubleshooting Guides

Problem 1: Low or No Crystal Formation During Recrystallization

Q: I've followed a standard recrystallization protocol, but no crystals are forming upon cooling. What should I do?

A: This is a common issue that typically indicates the solution is not supersaturated. Here are several steps you can take to induce crystallization:

  • Concentrate the Solution: Your product may be too dilute. Gently heat the solution to boil off some of the solvent. Be cautious not to evaporate too much, as this can cause the product to "oil out" or crash out with impurities.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure, solid pyrazole carboxylic acid, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.

  • Enhance Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath. For even lower temperatures, a dry ice/acetone bath can be used, but be mindful of the solvent's freezing point.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Consider adding an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.

Problem 2: Product "Oiling Out" Instead of Crystallizing

Q: My pyrazole carboxylic acid is separating as an oil, not as crystals. How can I fix this?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point. This may allow crystallization to occur at a temperature below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote gradual crystal formation.

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.

  • Re-dissolve and Re-cool: If your compound has already oiled out, try reheating the solution to re-dissolve the oil. Then, allow it to cool more slowly, perhaps with the addition of more solvent or a seed crystal.

Problem 3: Persistent Colored Impurities

Q: My isolated pyrazole carboxylic acid is colored, but the pure compound should be white. How can I remove these colored impurities?

A: Colored impurities are often highly conjugated organic molecules present in small amounts. Here are a couple of effective methods for their removal:

  • Activated Charcoal Treatment:

    • Dissolve the crude product in the minimum amount of a suitable hot solvent.

    • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes. Be cautious, as the charcoal can cause the solution to bump.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Allow the filtrate to cool and crystallize. Note: Activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

  • Appropriate Washing: Sometimes, colored impurities can be removed by washing the crude solid with a solvent in which the impurity is soluble, but the desired product is not.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing pyrazole carboxylic acids?

A1: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazines.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, a mixture of regioisomers can form.[1]

  • Byproducts from Side Reactions: Hydrazine impurities can sometimes be removed with an acidic wash during the workup, as they form water-soluble salts.[1] N-alkylation of the pyrazole ring can also occur as a side reaction.[2][3]

  • Solvent Residues: Inadequate drying can leave residual solvents in the final product.

Q2: How can I separate regioisomers of a pyrazole carboxylic acid?

A2: Separating regioisomers can be challenging but is often achievable through:

  • Column Chromatography: This is a very common and effective method. The choice of stationary phase (e.g., silica gel) and a suitable eluent system is critical for achieving good separation.[1]

  • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple recrystallization steps to enrich one isomer progressively.[1]

Q3: My purification yield is very low. How can I improve it?

A3: Low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize Solvent Usage During Recrystallization: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize precipitation before filtration.

  • Acid-Base Extraction Optimization: When performing an acid-base extraction, ensure the pH is adjusted correctly to fully protonate or deprotonate the carboxylic acid for efficient transfer between the aqueous and organic layers. Incomplete neutralization when re-precipitating the acid will also lead to lower yields.[4]

  • Mother Liquor Recovery: The filtrate (mother liquor) after crystallization may still contain a significant amount of your product. Concentrating the mother liquor and cooling again may yield a second crop of crystals, although they may be less pure than the first.

Q4: What is a good starting point for choosing a recrystallization solvent for my pyrazole carboxylic acid?

A4: The principle of "like dissolves like" is a good starting point. Since pyrazole carboxylic acids have both polar (carboxylic acid, pyrazole ring) and potentially non-polar (substituents) regions, a range of solvents can be effective. Ethanol, methanol, and acetone are common choices.[5] Mixed solvent systems like ethanol/water or hexane/ethyl acetate are also frequently used.[6]

Q5: How can I use acid-base extraction to purify my pyrazole carboxylic acid?

A5: Acid-base extraction is a powerful technique to separate acidic compounds like pyrazole carboxylic acids from neutral or basic impurities. The general procedure is as follows:

  • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The pyrazole carboxylic acid will be deprotonated to its salt form and move into the aqueous layer.

  • Separate the aqueous layer containing the pyrazole carboxylate salt.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure pyrazole carboxylic acid to precipitate out.

  • Collect the precipitated solid by filtration.[4][7][8][9][10]

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole Carboxylic Acids

Solvent/SystemTypePolarityTypical Applications
EthanolProticPolarGeneral purpose, good for moderately polar compounds.
MethanolProticPolarSimilar to ethanol, can be more effective for highly polar compounds.
WaterProticVery PolarUsed for highly polar pyrazole carboxylic acids or as an anti-solvent.
AcetoneAproticPolarGood for dissolving a range of compounds; its volatility can be useful.
Ethyl AcetateAproticMediumEffective for compounds of intermediate polarity.
Hexane/Ethyl AcetateMixedTunableA common mixed-solvent system where polarity can be adjusted.
Ethanol/WaterMixedTunableGood for polar compounds; water acts as an anti-solvent.

Table 2: Comparison of Purification Methods for Pyrazole Synthesis Byproducts

Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Byproducts Removed
Direct Recrystallization85%70%Minor colored impurities
Column Chromatography>98%55%Regioisomer, unreacted starting material
Acid-Base Extraction followed by Recrystallization95%65%Hydrazine-related impurities, colored byproducts

This data is illustrative and based on a model pyrazole synthesis. Actual results will vary depending on the specific compound and impurities.[1]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product containing the pyrazole carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the deprotonated pyrazole carboxylic acid salt into a clean beaker or flask.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., concentrated HCl) with stirring until the solution is acidic (check with pH paper) and precipitation of the pyrazole carboxylic acid is complete.

  • Isolation: Collect the precipitated pure product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry thoroughly.

Visualizations

Recrystallization_Troubleshooting start Crude Pyrazole Carboxylic Acid dissolve Dissolve in min. hot solvent start->dissolve cool Cool to Room Temp. dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out filter_dry Filter & Dry Pure Product crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No troubleshoot Troubleshoot no_crystals->troubleshoot concentrate Concentrate Solution troubleshoot->concentrate add_seed Add Seed Crystal troubleshoot->add_seed scratch Scratch Flask troubleshoot->scratch concentrate->cool add_seed->cool scratch->cool oiling_out->crystals_form No oiled Oiled Out oiling_out->oiled Yes troubleshoot_oil Troubleshoot Oiling oiled->troubleshoot_oil add_solvent Add More Solvent troubleshoot_oil->add_solvent slow_cool Cool Slower troubleshoot_oil->slow_cool add_solvent->cool slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

Purification_Strategy start Crude Product analysis Analyze Crude Purity (TLC, HPLC, NMR) start->analysis decision Main Impurity Type? analysis->decision neutral_basic Neutral/Basic Impurities decision->neutral_basic regioisomers Regioisomers/ Polar Impurities decision->regioisomers colored Colored Impurities decision->colored acid_base_extraction Acid-Base Extraction neutral_basic->acid_base_extraction recrystallize Recrystallization acid_base_extraction->recrystallize column Column Chromatography regioisomers->column column->recrystallize charcoal Activated Charcoal + Recrystallization colored->charcoal pure_product Pure Pyrazole Carboxylic Acid charcoal->pure_product recrystallize->pure_product

Caption: Decision tree for selecting a purification strategy.

References

"common side reactions in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.[1] The regiochemical outcome is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups. Several factors, including steric hindrance, electronic effects, and reaction conditions, govern this selectivity.[2]

Troubleshooting Guide: Improving Regioselectivity

  • Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in favor of one isomer.[3]

  • Catalyst Choice: The use of an acid catalyst is common in the Knorr synthesis.[4][5][6] The acidity of the medium can influence which nitrogen atom of a substituted hydrazine acts as the initial nucleophile.

  • Temperature Control: Optimizing the reaction temperature can favor the formation of the thermodynamically more stable regioisomer.

  • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine can sometimes influence the regioisomeric ratio.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(furan-2-yl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

SolventTemperature (°C)Reaction Time (h)Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
EtOH25155 : 4585
TFE25185 : 1592
HFIP25197 : 395

Data adapted from the Journal of Organic Chemistry.[3]

Q2: My reaction seems to have stalled, or I've isolated a product that isn't aromatic. What could be the issue?

A2: This is likely due to the formation of a stable pyrazoline intermediate, which arises from the cyclization reaction but prior to the final aromatization step (oxidation/dehydration).[1] In some synthetic routes, particularly those starting from α,β-unsaturated aldehydes or ketones, the pyrazoline is the initial product and requires a separate oxidation step to yield the desired pyrazole.[7]

Troubleshooting Guide: Pyrazoline Intermediates

  • Confirmation of Pyrazoline Formation: Analyze your product using NMR and Mass Spectrometry. Pyrazolines will have sp³-hybridized carbons in the five-membered ring, which can be identified by their characteristic chemical shifts in the 1H and 13C NMR spectra.

  • Forcing Aromatization: If the pyrazoline is an undesired byproduct, you may be able to promote its conversion to the pyrazole by:

    • Increasing the reaction temperature or prolonging the reaction time.

    • Adding a suitable oxidizing agent to the reaction mixture.

Q3: My reaction mixture has turned a dark color, and the final product is difficult to purify. What causes this?

A3: The discoloration of the reaction mixture, often to a yellow or red color, is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[8] This is typically due to the formation of colored impurities from side reactions of the hydrazine starting material.[1][8]

Troubleshooting Guide: Colored Impurities

  • Use of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of these colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[8]

  • Purification:

    • Activated Charcoal: Treating the crude product solution with activated charcoal can help to remove some of the colored impurities before crystallization.

    • Recrystallization: This is an effective method for purifying the final pyrazole product from colored impurities.[8]

    • Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable purification technique.[4][9]

Q4: I'm observing an unexpected molecular weight in my mass spectrum, and the NMR shows extra signals. What are other possible side reactions?

A4: Besides the common issues of regioisomers and incomplete aromatization, other side reactions can occur:

  • Di-addition of Hydrazine: It is possible for two molecules of hydrazine to react with one molecule of the 1,3-dicarbonyl compound, leading to the formation of a di-addition intermediate.[1][10] This can be more prevalent if a large excess of hydrazine is used.

  • Formation of N-Arylhydrazones: In some cases, particularly with arylhydrazines, the formation of stable N-arylhydrazones can be a competing side reaction, which may not proceed to the cyclized pyrazole product.[7]

  • Byproducts from Impure Starting Materials: Impurities in your starting 1,3-dicarbonyl compound can lead to the formation of undesired pyrazole derivatives. For example, the presence of 3-oxopentanal as an impurity in 2-methyl-3-oxobutanal can result in the formation of 3-ethylpyrazole as a byproduct alongside the desired 3,4-dimethylpyrazole.[11]

Troubleshooting Guide: Unexpected Byproducts

  • Check Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or GC-MS before starting the reaction.

  • Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of hydrazine (around 1.1 to 1.2 equivalents) is often used to drive the reaction to completion, but a large excess should be avoided to minimize di-addition products.

  • Thorough Characterization: Utilize 2D NMR techniques (like COSY and HMBC) and high-resolution mass spectrometry (HRMS) to fully characterize any unexpected products.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis with Improved Regioselectivity

This protocol describes the synthesis of a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, with a focus on achieving high regioselectivity using a fluorinated alcohol as the solvent.[12]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).

  • With magnetic stirring, add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones via a Pyrazoline Intermediate

This two-step protocol involves the initial formation of a pyrazoline from an α,β-unsaturated ketone (chalcone) and a hydrazine, followed by oxidation to the corresponding pyrazole.

Step 1: Pyrazoline Synthesis

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol) and a few drops of glacial acetic acid.

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the pyrazoline product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude pyrazoline can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Oxidation of Pyrazoline to Pyrazole

Materials:

  • Crude pyrazoline from Step 1 (1.0 mmol)

  • Iodobenzene diacetate (IBD) (1.1 mmol)

  • Dichloromethane (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude pyrazoline (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add iodobenzene diacetate (1.1 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting pyrazoline is consumed.

  • Wash the reaction mixture with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting pyrazole by column chromatography or recrystallization.

Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general guideline for the separation of pyrazole regioisomers using silica gel column chromatography.[9]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel for flash chromatography

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC that provides good separation between the two regioisomers (a ΔRf of at least 0.2 is ideal).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude pyrazole mixture in a minimum amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You may start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial_Attack Initial Nucleophilic Attack Unsymmetrical_1_3_Dicarbonyl->Initial_Attack Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Initial_Attack Cyclization_Dehydration Cyclization & Dehydration Initial_Attack->Cyclization_Dehydration Two possible pathways Regioisomer_A Regioisomer A Regioisomer_B Regioisomer B Cyclization_Dehydration->Regioisomer_A Cyclization_Dehydration->Regioisomer_B

Caption: Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl leading to two potential regioisomers.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Optimize_Conditions->Analyze_Byproducts Regioisomers Regioisomers Detected? Analyze_Byproducts->Regioisomers Pyrazolines Pyrazoline Intermediate? Regioisomers->Pyrazolines No Modify_Solvent Modify Solvent System (e.g., HFIP) Regioisomers->Modify_Solvent Yes Other_Side_Reactions Other Side Reactions? Pyrazolines->Other_Side_Reactions No Oxidize Add Oxidation Step Pyrazolines->Oxidize Yes Optimize_Stoichiometry Optimize Stoichiometry Other_Side_Reactions->Optimize_Stoichiometry Yes Purify Purify Product (Chromatography/ Recrystallization) Other_Side_Reactions->Purify No Adjust_pH Adjust pH Modify_Solvent->Adjust_pH Adjust_pH->Purify Oxidize->Purify Optimize_Stoichiometry->Purify End Pure Product Purify->End

Caption: A troubleshooting workflow for common issues encountered in pyrazole synthesis.

Pyrazoline_Formation_Oxidation Unsaturated_Ketone α,β-Unsaturated Ketone Cyclization Cyclization Unsaturated_Ketone->Cyclization Hydrazine Hydrazine Hydrazine->Cyclization Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Pyrazole Pyrazole Product Oxidation->Pyrazole

Caption: General reaction pathway for pyrazole synthesis from α,β-unsaturated ketones via a pyrazoline intermediate.

References

Technical Support Center: 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. The information is designed to address common solubility challenges encountered during experimental work.

Troubleshooting Guides

This section offers step-by-step solutions to specific solubility problems you may encounter.

Issue 1: Poor Dissolution or Incomplete Solubility in Aqueous Solutions

Potential Cause: The compound has limited intrinsic solubility in water due to the presence of non-polar phenyl and pyrazole rings. The solubility is also highly dependent on the pH of the solution due to the presence of both an acidic carboxylic acid group and a basic amino group.

Troubleshooting Steps:

  • pH Adjustment:

    • Acidic Conditions (pH < pKa of carboxylic acid): In acidic solutions, the amino group will be protonated (-NH3+), increasing polarity. However, the carboxylic acid will be in its neutral, less soluble form (-COOH).

    • Basic Conditions (pH > pKa of amino group): In basic solutions, the carboxylic acid will be deprotonated (-COO-), which significantly increases aqueous solubility. The amino group will be in its neutral, less polar form (-NH2).

    • Recommendation: To maximize solubility in aqueous media, adjust the pH to be basic (e.g., pH 8-10) to ensure the carboxylic acid group is ionized. Use a suitable buffer to maintain the pH.

  • Co-solvent System:

    • If pH adjustment alone is insufficient, consider using a co-solvent system.

    • Recommended Co-solvents: Water-miscible organic solvents such as ethanol, isopropanol, polyethylene glycol (PEG), or propylene glycol (PG) can be used.

    • Procedure: Start by dissolving the compound in a minimal amount of the organic co-solvent, and then gradually add the aqueous buffer to the desired final concentration.

  • Temperature Increase:

    • Gently warming the solution can increase the rate of dissolution and the solubility of the compound.

    • Caution: Ensure the compound is stable at elevated temperatures to avoid degradation.

Issue 2: Precipitation of the Compound upon Addition to a Buffered Solution or Cell Culture Media

Potential Cause: The pH of the destination solution (e.g., physiological buffer at pH 7.4) may be close to the isoelectric point of the amphoteric compound, where it has its lowest solubility. Alternatively, a high concentration of a stock solution prepared in an organic solvent may be causing the compound to crash out when diluted into an aqueous medium.

Troubleshooting Steps:

  • Review the pH of the Final Solution:

    • Determine the pKa values of the carboxylic acid and amino groups of the compound (experimentally or using in-silico prediction tools). This will help in understanding the ionization state at a given pH.

    • If the pH of your experimental medium is near the isoelectric point, consider adjusting it if your experiment allows.

  • Optimize Stock Solution Concentration and Dilution:

    • Prepare a more dilute stock solution in your organic solvent (e.g., DMSO).

    • When diluting, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of Solubilizing Excipients:

    • For in-vitro or in-vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Poloxamers). These can encapsulate the compound and increase its apparent solubility in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted pKa values for this compound?

  • Acidic pKa (Carboxylic Acid): ~3.5 - 4.5

  • Basic pKa (Amino Group): ~2.5 - 3.5

These are estimates, and it is highly recommended to determine the pKa values experimentally for accurate formulation development.

Q2: In which common organic solvents is this compound likely to be soluble?

Based on its chemical structure and the reported solubility of similar compounds, this compound is expected to have good solubility in polar aprotic solvents.

SolventPredicted SolubilityRationale
Dimethyl sulfoxide (DMSO)HighA powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, a good solvent for polar molecules.
MethanolModerateA polar protic solvent that can engage in hydrogen bonding.
EthanolModerateSimilar to methanol, but slightly less polar.
ChloroformModerateCan dissolve compounds with some polar character.
AcetonitrileLow to ModerateA polar aprotic solvent, but may be less effective than DMSO or DMF.
WaterLow (pH dependent)Solubility is expected to be low in neutral water but will increase significantly with pH adjustment.
HexaneInsolubleA non-polar solvent, unlikely to dissolve this polar compound.

Q3: How can I enhance the solubility of this compound for in-vivo studies?

For in-vivo applications, several strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds like this one:

  • Salt Formation: Forming a salt of the carboxylic acid with a suitable base (e.g., sodium or potassium hydroxide) can dramatically increase aqueous solubility.[1] This is a common and effective method for acidic drugs.

  • Co-solvency: Using a mixture of water and a biocompatible co-solvent like PEG 400 or propylene glycol can enhance solubility.[1]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility.

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the compound, which can lead to a faster dissolution rate.

Q4: What is a standard protocol for determining the equilibrium solubility of this compound?

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffered solution in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the compound.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Visualizations

Troubleshooting_Workflow start Solubility Issue Identified check_solvent Is the solvent system appropriate? start->check_solvent is_aqueous Aqueous System? check_solvent->is_aqueous adjust_ph Adjust pH (Basic for this compound) is_aqueous->adjust_ph Yes use_organic Use Polar Aprotic Solvent (e.g., DMSO, DMF) is_aqueous->use_organic No add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) adjust_ph->add_cosolvent check_concentration Is concentration too high? add_cosolvent->check_concentration use_organic->check_concentration reduce_conc Reduce Stock Concentration check_concentration->reduce_conc Yes consider_excipients Consider Solubilizing Excipients (e.g., Cyclodextrins) check_concentration->consider_excipients No slow_dilution Use Slow, Stirred Dilution reduce_conc->slow_dilution success Solubility Achieved slow_dilution->success consider_excipients->success

Caption: Troubleshooting workflow for solubility issues.

pH_Impact_on_Solubility cluster_pH pH Scale cluster_solubility Relative Solubility low_pH Low pH (e.g., 2) high_sol Higher Solubility low_pH->high_sol Amino group protonated (-NH3+) neutral_pH Near Isoelectric Point (e.g., 3-4) low_sol Low Solubility neutral_pH->low_sol Zwitterionic form (least soluble) high_pH High pH (e.g., 9) high_pH->high_sol Carboxylic acid deprotonated (-COO-)

Caption: Impact of pH on the solubility of an amphoteric compound.

Factors_Affecting_Solubility center Solubility of 4-Amino-1-phenyl- 1H-pyrazole-3-carboxylic acid pH pH of the Solution center->pH temperature Temperature center->temperature solvent Solvent Polarity center->solvent crystal_form Crystalline Form (Polymorphism) center->crystal_form particle_size Particle Size center->particle_size ionic_strength Ionic Strength of Medium center->ionic_strength

References

Technical Support Center: Optimizing Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole functionalization.

Troubleshooting Guides

Issue 1: Low or No Yield in Pyrazole Functionalization

Low or no yield is a frequent challenge in pyrazole functionalization. The underlying causes can range from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the issue.[1][2]

Question: My pyrazole functionalization reaction is resulting in a low yield. What are the potential causes and solutions?

Answer:

Several factors can contribute to low yields in pyrazole functionalization. Consider the following troubleshooting steps:

  • Starting Material Purity: Ensure the purity of your pyrazole substrate, reagents, and solvents. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Verify the stoichiometry of your reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization.[1][3][4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1] For instance, in some copper-catalyzed N-arylation reactions, adjusting the solvent and base can improve yields.[5]

  • Catalyst and Ligand: For metal-catalyzed reactions, the choice of catalyst and ligand is crucial.[6][7] If you are experiencing low yields in a cross-coupling reaction, consider screening different ligands or catalyst systems.

  • Protecting Groups: The presence or absence of a protecting group on the pyrazole nitrogen can significantly impact reactivity. For certain C-H functionalization reactions, a protecting group is necessary to achieve the desired outcome.[8] Conversely, for N-functionalization, the NH group must be free.

  • Deactivated Ring: If the pyrazole ring is substituted with strong electron-withdrawing groups, it may be deactivated towards electrophilic substitution. In such cases, harsher reaction conditions like higher temperatures or stronger acids may be necessary.[9]

Below is a workflow to guide your troubleshooting process for low reaction yields.

G Troubleshooting Workflow for Low Reaction Yield cluster_solutions Potential Solutions start Low or No Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry If pure sol_purity Use fresh/purified reagents check_purity->sol_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_stoichiometry->optimize_conditions If correct sol_stoichiometry Adjust reactant ratios check_stoichiometry->sol_stoichiometry screen_catalyst Screen Catalyst/Ligand (if applicable) optimize_conditions->screen_catalyst If no improvement sol_conditions Systematic variation of parameters optimize_conditions->sol_conditions protecting_group Consider Protecting Group Strategy screen_catalyst->protecting_group If no improvement sol_catalyst Try alternative catalysts/ligands screen_catalyst->sol_catalyst check_deactivation Evaluate Ring for Deactivation protecting_group->check_deactivation If applicable sol_pg Add or remove protecting group protecting_group->sol_pg solution Improved Yield check_deactivation->solution Address issues sol_deactivation Use harsher conditions check_deactivation->sol_deactivation

Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity

Achieving the desired regioselectivity is a common hurdle in the functionalization of unsymmetrical pyrazoles. The electronic and steric properties of the substituents on the pyrazole ring and the incoming reactant influence the position of functionalization.

Question: I am observing the formation of multiple regioisomers in my pyrazole functionalization. How can I improve the regioselectivity?

Answer:

The formation of regioisomeric mixtures is a common challenge, particularly when dealing with unsymmetrical pyrazoles.[1] Here are some strategies to enhance regioselectivity:

  • Steric Hindrance: The presence of bulky substituents can direct incoming groups to less sterically hindered positions.[1] You can strategically introduce a bulky group to block a specific position.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the reactivity of the different positions. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups can deactivate them.

  • Directing Groups: In C-H functionalization reactions, a directing group can be used to achieve high regioselectivity. The N2 atom of the pyrazole ring can act as a directing group in some transition-metal-catalyzed reactions.[10]

  • Protecting Groups: The use of a protecting group on one of the nitrogen atoms can influence the regioselectivity of subsequent reactions. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group can be used to control the site of C-H arylation.[8]

  • Reaction Conditions: In some cases, modifying the reaction conditions, such as the solvent or the use of an acid or base, can influence the regioselectivity.[1] For example, acidic conditions may favor the formation of one isomer, while basic conditions could favor another.[1]

  • Blocking Groups: To enhance selectivity at a specific position, a blocking group can be introduced at a more reactive site, which can be removed later in the synthetic sequence.[9]

The following diagram illustrates the logical relationship for improving regioselectivity.

G Strategies to Improve Regioselectivity start Poor Regioselectivity sterics Exploit Steric Hindrance start->sterics electronics Utilize Electronic Effects start->electronics directing_groups Employ Directing Groups start->directing_groups protecting_groups Use Protecting Groups start->protecting_groups blocking_groups Introduce Blocking Groups start->blocking_groups optimize_conditions Optimize Reaction Conditions start->optimize_conditions solution Improved Regioselectivity sterics->solution electronics->solution directing_groups->solution protecting_groups->solution blocking_groups->solution optimize_conditions->solution

Strategies for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-arylation of pyrazoles, and what are the key optimization parameters?

A1: Copper-catalyzed and palladium-catalyzed cross-coupling reactions are the most common methods for the N-arylation of pyrazoles.

  • Copper-Catalyzed N-Arylation: This method often utilizes a copper(I) salt, such as CuI, in combination with a ligand, typically a diamine.[5][11] Key optimization parameters include the choice of ligand, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene), and reaction temperature.[5] These reactions are often tolerant of various functional groups.[5][11]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction employs a palladium catalyst and a phosphine ligand. The choice of ligand is critical for achieving high yields.[12] Optimization parameters are similar to the copper-catalyzed methods and include the selection of the palladium precursor, ligand, base, solvent, and temperature.

Q2: How can I achieve selective C-H functionalization of the pyrazole ring?

A2: Selective C-H functionalization of pyrazoles can be achieved through several strategies:

  • Inherent Reactivity: The C4 position of the pyrazole ring is generally the most nucleophilic and prone to electrophilic aromatic substitution.[10][13] The C5 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization.[10]

  • Directing Groups: The N2 atom of the pyrazole can act as a directing group in transition-metal-catalyzed C-H activation, typically directing functionalization to the C5 position.[10]

  • Protecting Groups: The use of N-protecting groups can alter the regioselectivity of C-H functionalization. For instance, a SEM-protecting group can enable sequential arylation at the C5 and C3 positions.[8]

  • Catalyst Control: The choice of catalyst and reaction conditions can influence the site of C-H functionalization.[14]

Q3: What are some common protecting groups for the pyrazole NH, and when should I use them?

A3: Protecting the pyrazole NH is often necessary to prevent unwanted side reactions or to direct the regioselectivity of a subsequent functionalization. Common protecting groups include:

  • Boc (tert-Butoxycarbonyl): Easily introduced using Boc₂O and can be removed under mild acidic or basic conditions. It is an electron-withdrawing group that can reduce the reactivity of the ring towards electrophiles.[15]

  • THP (Tetrahydropyranyl): Can be introduced using dihydropyran and an acid catalyst and is readily removed under acidic conditions.[16][17]

  • SEM (2-(trimethylsilyl)ethoxymethyl): Useful for directing C-H functionalization and can be removed with fluoride sources or acid.[8]

  • Trityl: A bulky protecting group that can be introduced using trityl chloride and is typically removed with acid.

The choice of protecting group depends on the stability required for the subsequent reaction steps and the conditions for its removal.[15]

Data Presentation

Table 1: Optimization of Copper-Diamine-Catalyzed N-Arylation of Pyrazole with 4-Iodotoluene.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1N,N'-DimethylethylenediamineK₃PO₄Toluene1102485
2N,N'-DimethylethylenediamineK₂CO₃Toluene1102478
3N,N'-DimethylethylenediamineCs₂CO₃Toluene1102492
4L-ProlineK₂CO₃DMSO902475
5NoneCs₂CO₃Toluene11024<10

Data is representative and compiled for illustrative purposes based on typical optimization studies.

Table 2: C4-Iodination of 1,3,5-Trisubstituted Pyrazoles. [9]

SubstrateTime (h)Yield (%)
1,3,5-Triphenylpyrazole295
1-Phenyl-3,5-dimethylpyrazole198
1-(4-Methoxyphenyl)-3,5-diphenylpyrazole2.592

Experimental Protocols

Protocol 1: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazole[5]

To an oven-dried resealable Schlenk tube is added CuI (0.1 mmol), the aryl halide (1.0 mmol), the pyrazole (1.2 mmol), and the base (2.0 mmol). The tube is evacuated and backfilled with argon. The diamine ligand (0.2 mmol) and the solvent (1.0 mL) are then added under argon. The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Protocol 2: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole[9]

To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol). Heat the reaction mixture to 80 °C and stir for the time indicated in Table 2. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[9]

References

Technical Support Center: Troubleshooting NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of a substituted pyrazole broad and poorly resolved?

A1: Peak broadening in the NMR spectra of pyrazoles is a common issue that can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule. Here is a step-by-step guide to troubleshoot this issue:

  • Tautomeric Exchange: N-unsubstituted pyrazoles can exist as a mixture of tautomers. If the rate of exchange between these tautomers is on the NMR timescale, the signals for the protons and carbons near the exchanging proton (positions 3 and 5) can become broad.[1][2][3][4]

    • Solution: Perform a variable temperature (VT) NMR experiment. Lowering the temperature can slow down the exchange rate, resulting in sharp, distinct signals for each tautomer.[5] Conversely, increasing the temperature can accelerate the exchange, leading to a single, sharp, averaged signal.

  • N-H Proton Exchange: The N-H proton of the pyrazole ring can exchange with residual water or other protic impurities in the NMR solvent. This can lead to broadening of the N-H signal and adjacent C-H signals.

    • Solution: Use a freshly opened or properly dried deuterated solvent.[6] You can also add a small amount of D₂O to the NMR tube, which will cause the N-H signal to disappear, confirming its identity.[6]

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.[6]

    • Solution: Prepare a more dilute sample. A concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[7][8]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[5][7]

    • Solution: Ensure your sample is highly purified. If paramagnetic impurities are suspected, consider treating your sample with a chelating agent or re-purifying it.

Q2: I see two sets of signals for my substituted pyrazole. Does this mean my sample is impure?

A2: Not necessarily. The presence of two sets of signals for a single substituted pyrazole is often due to the presence of two tautomers in solution.[1][2][3][4] The tautomeric equilibrium is influenced by the nature and position of the substituents, the solvent, and the temperature.

  • Confirmation: The best way to confirm the presence of tautomers is to perform a variable temperature (VT) NMR experiment. If the two sets of signals coalesce into a single set of averaged signals at a higher temperature, this is strong evidence for tautomerism. At lower temperatures, the exchange may be slowed down, resulting in sharper signals for each individual tautomer.

Q3: The aromatic proton signals in my substituted pyrazole are overlapping, making them difficult to assign.

A3: Signal overlap is a frequent challenge in the ¹H NMR spectra of substituted pyrazoles due to the similar electronic environments of the ring protons.[9] Here are some strategies to resolve and assign these signals:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve the overlapping signals.[6]

  • Use a Higher Field Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Experiments: Two-dimensional NMR techniques are powerful tools for resolving signal overlap and unambiguously assigning protons.[10]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show cross-peaks between adjacent protons on the pyrazole ring, allowing you to "walk" around the ring and assign the signals.[11][12][13]

Data Presentation

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles. Note that these values can be significantly influenced by the specific substituents, solvent, and temperature.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N-H10.0 - 14.0-Often broad and may not be observed due to exchange. Its position is highly dependent on solvent and concentration.
H-37.5 - 8.5135 - 155The chemical shifts of C3 and C5 are very sensitive to tautomerism.[1]
H-46.0 - 7.0100 - 115Generally the most shielded proton and carbon on the pyrazole ring.
H-57.0 - 8.0125 - 145The chemical shifts of C3 and C5 are very sensitive to tautomerism.[1]
Substituent ProtonsVariableVariableDependent on the nature of the substituent.

Experimental Protocols

1. Protocol for Variable Temperature (VT) NMR to Study Tautomerism

This protocol provides a general guideline for performing a VT NMR experiment to investigate dynamic processes like tautomerism.

  • Sample Preparation:

    • Prepare a sample of your substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈, or CDCl₃) in a high-quality NMR tube (Class A glass).[14][15] Ensure the solvent's boiling and freezing points are outside the intended temperature range of the experiment.[16]

    • The sample concentration should be optimized to give a good signal-to-noise ratio without being overly concentrated.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer at room temperature to obtain optimal resolution.

    • Acquire a standard ¹H NMR spectrum at room temperature as a reference.

  • Data Acquisition:

    • Access the variable temperature control unit of the spectrometer.

    • To study slow exchange, decrease the temperature in increments of 10-20 K.[17] Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a spectrum.[17]

    • To study fast exchange, increase the temperature in increments of 10-20 K.[17] Again, allow for equilibration and re-shim at each new temperature.

    • Continue this process until you observe either the sharpening of broad peaks into distinct signals (at low temperature) or the coalescence of two sets of signals into one averaged set (at high temperature).

  • Data Analysis:

    • Compare the spectra obtained at different temperatures.

    • Observe the changes in chemical shifts, line widths, and the appearance or disappearance of signals.

    • The temperature at which two signals merge into one is the coalescence temperature, which can be used to calculate the rate of exchange.

2. Protocol for Preparing a Dry NMR Sample to Minimize N-H Exchange

This protocol outlines the steps to prepare an NMR sample with minimal water content to reduce the exchange of the pyrazole N-H proton.

  • Materials:

    • Your purified substituted pyrazole, dried under high vacuum.

    • A new, unopened bottle of high-purity deuterated solvent.

    • A clean, dry NMR tube, oven-dried and cooled in a desiccator.[18]

    • A clean, dry pipette or syringe.

  • Procedure:

    • Weigh your dried pyrazole sample directly into the clean, dry NMR tube.

    • In a dry environment (e.g., a glove box or under a stream of inert gas), open the new bottle of deuterated solvent.

    • Using a clean, dry pipette or syringe, transfer the required amount of solvent (typically 0.6-0.7 mL for a standard 5 mm tube) into the NMR tube containing your sample.[7]

    • Cap the NMR tube immediately to minimize exposure to atmospheric moisture.

    • Gently agitate the tube to dissolve the sample completely. If necessary, use a vortex mixer.

    • Acquire the NMR spectrum as soon as possible after sample preparation.

3. Protocol for Acquiring and Interpreting a COSY Spectrum

This protocol provides a basic workflow for using a COSY experiment to resolve overlapping signals.

  • Sample Preparation:

    • Prepare a slightly more concentrated sample than for a standard ¹H NMR to ensure a good signal-to-noise ratio in the 2D spectrum.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum and optimize the spectral width to include all proton signals of interest.[19]

    • Load a standard COSY pulse sequence on the spectrometer.[19]

    • The instrument software will typically set up the necessary parameters. Ensure a sufficient number of scans are used to obtain good signal intensity.

  • Processing and Analysis:

    • Process the 2D data using the appropriate software. The resulting COSY spectrum will have the ¹H spectrum on both the x and y axes.

    • Identify the diagonal peaks, which correspond to the signals in the 1D ¹H spectrum.[11]

    • Look for off-diagonal peaks, known as cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are coupled to each other.[11]

    • Start with a well-resolved signal on the diagonal and identify its cross-peaks. This will tell you which other protons it is coupled to.

    • Follow the coupling network through the spectrum to connect adjacent protons and assign the overlapping signals.[20]

Mandatory Visualization

Troubleshooting_Broad_Signals start Broad Signals in Pyrazole NMR Spectrum check_tautomerism Is Tautomeric Exchange a Possibility? start->check_tautomerism check_NH_exchange Is N-H Exchange with Solvent Possible? check_tautomerism->check_NH_exchange No vt_nmr Perform Variable Temperature (VT) NMR check_tautomerism->vt_nmr Yes check_concentration Is the Sample Highly Concentrated? check_NH_exchange->check_concentration No dry_sample Prepare a Dry Sample (Dry Solvent, Oven-dried Tube) check_NH_exchange->dry_sample Yes check_impurities Could Paramagnetic Impurities be Present? check_concentration->check_impurities No dilute_sample Prepare a More Dilute Sample check_concentration->dilute_sample Yes purify_sample Re-purify Sample or Use Chelating Agent check_impurities->purify_sample Yes end_sharp Sharp Signals Obtained check_impurities->end_sharp No vt_nmr->end_sharp dry_sample->end_sharp dilute_sample->end_sharp purify_sample->end_sharp

Caption: Troubleshooting workflow for broad signals in pyrazole NMR spectra.

Resolving_Overlapping_Signals start Overlapping Signals in Pyrazole ¹H NMR change_solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) start->change_solvent decision1 Signals Resolved? change_solvent->decision1 higher_field Use a Higher Field NMR Spectrometer decision2 Signals Resolved? higher_field->decision2 cosy_nmr Perform 2D COSY Experiment decision3 Signals Resolved and Assigned? cosy_nmr->decision3 decision1->higher_field No end_resolved Signals Resolved decision1->end_resolved Yes decision2->cosy_nmr No decision2->end_resolved Yes decision3->end_resolved Yes

References

"stability of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For solid material, it is recommended to keep the container tightly closed in a dry and well-ventilated place.[1][2] Avoid exposure to moisture and incompatible substances. For long-term storage of solutions, it is advisable to prepare fresh solutions or store aliquots at -20°C or lower, protected from light.

Q2: I am observing precipitation of my compound in an aqueous buffer. What could be the cause?

A2: Precipitation can occur due to several factors:

  • Low Solubility: this compound may have limited solubility in aqueous solutions, a common characteristic for compounds with phenyl and pyrazole rings.[2] Consider using a co-solvent such as DMSO or ethanol, or adjusting the pH to ionize the carboxylic acid group, which may enhance solubility.

  • pH Effects: The pH of your buffer can significantly impact the solubility. The carboxylic acid moiety will be protonated at low pH, potentially reducing solubility. Conversely, at higher pH, the deprotonated carboxylate form may be more soluble.

  • Temperature: Changes in temperature can affect solubility. If you are working at a lower temperature than when the solution was prepared, the compound may precipitate out.

Q3: My solution of this compound is changing color. Does this indicate degradation?

A3: A change in color, such as turning yellow or brown, can be an indicator of degradation. This may be due to oxidation or photolytic degradation. It is recommended to perform an analytical assessment (e.g., using HPLC) to check for the appearance of degradation products and a decrease in the parent compound's peak area. Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative and photolytic degradation.

Q4: How can I determine the degradation pathway of this compound in my formulation?

A4: Forced degradation studies are the standard approach to identify potential degradation pathways.[3][4][5] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use. By analyzing the degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), you can elucidate the degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation.

    • Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in your assay buffer for the duration of your experiment. At various time points, analyze samples by HPLC to quantify the amount of the parent compound remaining.

    • Adjust Buffer Conditions: If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants if oxidation is suspected.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.
  • Possible Cause: The compound is degrading in the solvent used for analysis.

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Assess the stability of this compound in your mobile phase or diluent. Prepare a solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your samples.

    • Change Solvent Composition: If instability is detected, consider using a different solvent system. For example, if degradation is observed in a protic solvent, an aprotic solvent might be more suitable.

    • Control Temperature: Keep sample vials in a cooled autosampler to minimize temperature-induced degradation during long analytical runs.

Experimental Protocols

Forced degradation studies are essential for understanding the chemical stability of a drug substance.[3] These studies help in the development of stable formulations and analytical methods.[5]

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting the compound to various stressors to identify potential degradation products and pathways. A typical starting concentration for the drug substance in these studies is 1 mg/mL.[6]

1. Acid and Base Hydrolysis:

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in 0.1 N HCl and another in 0.1 N NaOH.[3][6]

    • Reflux the solutions at 60°C for 30 minutes.[3]

    • At specified time points (e.g., 0, 15, 30 minutes), withdraw an aliquot and neutralize it (the acidic solution with NaOH and the basic solution with HCl).

    • Analyze the samples by a stability-indicating HPLC method.

  • Expected Outcome: Identification of acid and base-labile bonds and corresponding degradation products.

2. Oxidative Degradation:

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add a common oxidizing agent, such as 3% hydrogen peroxide.[3]

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

  • Expected Outcome: Identification of oxidation products. The amino group on the pyrazole ring may be susceptible to oxidation.

3. Thermal Degradation:

  • Procedure:

    • Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

    • Prepare a solution of the compound and expose it to the same thermal stress.

    • Analyze samples at different time points.

  • Expected Outcome: To determine the intrinsic thermal stability of the compound in both solid and solution states.

4. Photolytic Degradation:

  • Procedure:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at appropriate time intervals by HPLC.

  • Expected Outcome: To assess the photostability of the compound and identify any photodegradation products.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime% Assay of Parent Compound% DegradationNumber of Degradants
0.1 N HCl (60°C)30 min85.214.82
0.1 N NaOH (60°C)30 min92.57.51
3% H₂O₂ (RT)24 h78.921.13
Thermal (80°C, solid)48 h98.11.91
Photolytic (ICH Q1B)24 h90.39.72

Table 2: HPLC Peak Purity and Mass Balance Analysis

Stress Condition% Assay + % ImpuritiesMass Balance
0.1 N HCl (60°C)99.599.7%
0.1 N NaOH (60°C)99.8100.1%
3% H₂O₂ (RT)99.299.4%
Thermal (80°C, solid)99.9100.0%
Photolytic (ICH Q1B)99.699.9%

Note: The data presented in these tables are for illustrative purposes only and are not derived from actual experimental results.

Visualizations

The following diagrams illustrate key workflows and concepts related to stability testing.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂) prep->oxid Expose to Stress therm Thermal (80°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC Method acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples detect Peak Detection & Quantification hplc->detect Data Acquisition

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability Compound Stability in Solution ph pH stability->ph is affected by temp Temperature stability->temp is affected by light Light Exposure stability->light is affected by oxygen Oxygen stability->oxygen is affected by solvent Solvent stability->solvent is affected by degradation Degradation ph->degradation precipitation Precipitation ph->precipitation temp->degradation temp->precipitation light->degradation color_change Color Change light->color_change oxygen->degradation oxygen->color_change solvent->degradation solvent->precipitation degradation->color_change

Caption: Factors influencing compound stability in solution.

References

"preventing dimer formation in carboxylic acid reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with carboxylic acid dimer formation in their reactions.

Troubleshooting Guides

Issue: Low reaction yields in coupling reactions involving carboxylic acids.

Possible Cause: Dimerization of the carboxylic acid via intermolecular hydrogen bonding can reduce the concentration of the reactive monomeric acid, leading to decreased reaction rates and lower yields.[1][2][3] In nonpolar solvents, carboxylic acids have a strong tendency to form stable dimers, effectively sequestering the acid from the desired reaction pathway.[4][5]

Solutions:

  • Solvent Selection: The stability of carboxylic acid dimers is significantly influenced by the solvent.[4][6] Polar, protic solvents can disrupt the hydrogen bonds responsible for dimerization.[4][7]

    • Recommendation: If compatible with your reaction conditions, consider using more polar solvents such as acetonitrile or alcoholic solutions, as these have been shown to decrease dimer stability compared to nonpolar solvents like chloroform.[4][8][9]

  • Use of Coupling Reagents: To circumvent dimerization and activate the carboxylic acid for reaction, employ a coupling reagent. These reagents react with the carboxylic acid to form a reactive intermediate that is less prone to dimerization and more susceptible to nucleophilic attack.

    • Common Coupling Reagents:

      • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used.[10][11][12]

      • Phosphonium Salts: BOP, PyBOP, and PyAOP are effective, particularly for preventing racemization in peptide synthesis.[10][11]

      • Aminium/Uronium Salts: HATU and HBTU offer fast reaction times with minimal side reactions.[11]

  • Temperature Adjustment: The equilibrium between the monomer and dimer can be temperature-dependent. However, the effect of temperature can be complex and solvent-dependent. For instance, in CCl4, increasing pressure at ambient temperature can favor the dissociation of benzoic acid dimers.[13] While in other systems, dimer dissociation is observed closer to the melting point.[14]

    • Recommendation: Carefully evaluate the effect of temperature on your specific system. A moderate increase in temperature may shift the equilibrium towards the monomer, but this must be balanced against potential side reactions and product instability.

Issue: Unwanted side reactions due to the acidic proton of the carboxylic acid.

Possible Cause: The acidic proton of the carboxyl group can interfere with base-catalyzed reactions or react with sensitive functional groups in the reaction mixture.[15]

Solutions:

  • Use of Protecting Groups: Masking the carboxylic acid functionality with a protecting group is a common strategy to prevent unwanted reactivity of the acidic proton.[15][16][17] The choice of protecting group depends on the overall synthetic strategy and the conditions required for its removal.

    • Common Protecting Groups for Carboxylic Acids:

      • Esters (Methyl, Ethyl, Benzyl, t-Butyl): These are common choices, with removal conditions varying from acidic or basic hydrolysis to hydrogenolysis.[18][19]

      • Silyl Esters: Removable under mild acidic or basic conditions, or with fluoride sources.[16][19]

      • Orthogonally Protected Esters (e.g., dM-Dim): These offer the advantage of being removable under specific, nearly neutral oxidative conditions, which is beneficial in complex syntheses where other protecting groups are present.[16]

Frequently Asked Questions (FAQs)

Q1: What is carboxylic acid dimerization?

A1: Carboxylic acid dimerization is a process where two molecules of a carboxylic acid associate through strong intermolecular hydrogen bonds to form a cyclic dimer.[2][3] This phenomenon is particularly prevalent in the vapor phase and in nonpolar organic solvents.[1] The formation of these stable dimers can reduce the effective concentration of the monomeric acid available for reaction.[1][5]

Q2: How does the choice of solvent affect dimer formation?

A2: The solvent plays a crucial role in the monomer-dimer equilibrium.[4]

  • Nonpolar Solvents (e.g., chloroform, CCl4): In these solvents, carboxylic acids readily form stable dimers as the solvent molecules do not effectively compete for hydrogen bonding.[4][8][9]

  • Polar Aprotic Solvents (e.g., acetonitrile): These solvents can disrupt dimerization to some extent, leading to a higher proportion of monomers compared to nonpolar solvents.[4][8][9]

  • Polar Protic Solvents (e.g., water, alcohols): These solvents are most effective at preventing dimerization by forming hydrogen bonds with the individual carboxylic acid molecules.[4][7]

Q3: When should I use a coupling reagent?

A3: A coupling reagent should be used when direct reaction between a carboxylic acid and a nucleophile (e.g., an amine in amide bond formation) is inefficient. This is often the case due to the formation of a stable and unreactive carboxylate salt upon deprotonation of the acid by the basic nucleophile.[20][21][22] Coupling reagents activate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack, while avoiding the acid-base reaction.[12]

Q4: What are the advantages of using a protecting group for a carboxylic acid?

A4: Protecting a carboxylic acid offers several advantages in multi-step synthesis:[15][17]

  • It masks the acidic proton, preventing it from interfering with base-sensitive reagents or functional groups.[15]

  • It prevents the carboxyl group from acting as a nucleophile.

  • It can prevent the carbonyl group from undergoing unwanted nucleophilic addition.[15]

  • It allows for selective reactions at other sites in a multifunctional molecule.

Data Presentation

Table 1: Influence of Solvent on Dimerization Constant (Kdim) of (+)-(S)-Ketopinic Acid

SolventDimerization Constant (Kdim)Predominant Species
CDCl35.074Dimers
CD3CN0.194Monomers

Data sourced from a concentration-dependent FTIR study. A higher Kdim value indicates a greater tendency to form dimers.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using a Carbodiimide Reagent (DCC)

  • Dissolution: Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important to minimize side reactions and potential racemization.

  • Addition of Coupling Reagent: Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with an acidic solution (e.g., 1M HCl) to remove any unreacted amine, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Protection of a Carboxylic Acid as a Methyl Ester using Fischer Esterification

  • Setup: To the carboxylic acid, add a large excess of methanol, which will serve as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of methanol helps to drive it towards the product side.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

    • Extract the methyl ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting methyl ester can be further purified by distillation or column chromatography if necessary.

Visualizations

Dimer_Formation_Prevention cluster_problem Problem cluster_solution Solutions RCOOH_Monomer1 Carboxylic Acid Monomer Dimer Inactive Dimer RCOOH_Monomer1->Dimer H-Bonding Activated_Acid Activated Acid (e.g., O-Acylisourea) RCOOH_Monomer1->Activated_Acid Activation Protected_Acid Protected Acid (e.g., Ester) RCOOH_Monomer1->Protected_Acid Protection RCOOH_Monomer2 Carboxylic Acid Monomer RCOOH_Monomer2->Dimer Product Desired Product (e.g., Amide) Activated_Acid->Product Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product Reaction Coupling_Reagent Coupling Reagent (e.g., DCC) Protecting_Group_Reagent Protecting Group Reagent

Caption: Strategies to prevent carboxylic acid dimer formation.

Amide_Coupling_Workflow Start Start: Carboxylic Acid + Amine Dissolve 1. Dissolve in Aprotic Solvent Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_DCC 3. Add DCC Solution Cool->Add_DCC React 4. Stir at Room Temperature Add_DCC->React Filter 5. Filter to Remove DCU Byproduct React->Filter Workup 6. Aqueous Work-up Filter->Workup Purify 7. Purify Product Workup->Purify End End: Purified Amide Purify->End

Caption: Workflow for DCC-mediated amide coupling.

References

Technical Support Center: Scale-up Synthesis of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (Intermediate)

Potential CauseRecommended Solutions
Incomplete Reaction: The cyclization reaction (Knorr pyrazole synthesis) may not have gone to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] - Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while monitoring for the formation of degradation products. - Ensure Proper pH: If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial.[1]
Side Reactions: Formation of regioisomers is a common issue with unsymmetrical 1,3-dicarbonyl compounds.[1]- Control Reaction Conditions: Acidic conditions and higher temperatures tend to favor the thermodynamically more stable isomer, while basic conditions at lower temperatures may favor the kinetic product.[2] - Choice of Solvent: The polarity of the solvent can influence regioselectivity. Experiment with solvents like ethanol, toluene, or acetic acid.[1]
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or phenylhydrazine can lead to side reactions and lower yields.[1]- Use High-Purity Reagents: Ensure the purity of starting materials. Phenylhydrazine can degrade over time and may need to be purified before use.[1]
Difficult Product Isolation: The product may be difficult to precipitate or crystallize from the reaction mixture.- Solvent Selection for Precipitation/Crystallization: Experiment with different solvent/anti-solvent systems to induce precipitation or crystallization. - Purification by Chromatography: If precipitation is ineffective, consider purification using column chromatography on silica gel.[1]

Issue 2: Incomplete Reduction of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Potential CauseRecommended Solutions
Inactive Catalyst or Reducing Agent: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or the reducing agent (e.g., Fe, SnCl2) may be of low quality.[3]- Use Fresh Catalyst/Reagent: Ensure the catalyst is fresh and active. For metal/acid reductions, use finely powdered and, if necessary, activated metal.[3] - Check for Catalyst Poisons: Certain functional groups can poison catalysts. Ensure starting materials and solvents are free from potential poisons.
Poor Solubility of Starting Material: The nitro-pyrazole intermediate may have low solubility in the reaction solvent, limiting the reaction rate.[3]- Solvent Optimization: Use a solvent or co-solvent system in which the starting material is soluble. Options include ethanol, acetic acid, or mixtures like ethanol/water.[3]
Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent may be inadequate for complete conversion.[3]- Increase Stoichiometry: Use a sufficient excess of the reducing agent to drive the reaction to completion.[3]
Formation of Intermediates: The reduction may stall at intermediate stages, such as the hydroxylamine or nitroso derivatives.[3]- Optimize Reaction Conditions: Adjusting the temperature and reaction time can help push the reaction to the desired amine. - Choice of Reducing Agent: Catalytic hydrogenation or metal/acid combinations are generally effective for complete reduction to the amine.[3]

Issue 3: Formation of Impurities during Synthesis

Potential ImpurityFormation PathwayMitigation and Removal
Regioisomers of Pyrazole Non-selective reaction of phenylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor.[1]Control reaction conditions (pH, temperature, solvent) to favor the desired isomer.[1][2] Separation can be achieved by fractional crystallization or column chromatography.
Azoxy, Azo, or Hydroxylamine byproducts Incomplete reduction of the nitro group.[3]Use a more robust reducing agent or optimize reaction conditions (e.g., increase catalyst loading, reaction time, or temperature).[3] Purification can be achieved by recrystallization or column chromatography.
Unreacted Starting Materials Incomplete reaction in either the cyclization or reduction step.Monitor the reaction to ensure completion. Recrystallization or column chromatography can remove unreacted starting materials.
Products of Side Chain Reactions The carboxylic acid group may undergo esterification if alcohols are used as solvents under acidic conditions at high temperatures.Use aprotic solvents or protect the carboxylic acid group if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and effective two-step synthetic route involves:

  • Knorr Pyrazole Synthesis: Reaction of a suitable 1,3-dicarbonyl compound with phenylhydrazine to form 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid. The specific 1,3-dicarbonyl precursor would be a derivative of acetoacetic ester or a similar compound bearing a nitro group.

  • Reduction of the Nitro Group: The intermediate 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is then reduced to the target molecule, this compound. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ with Pd/C) or metal/acid combinations (e.g., Fe/HCl or SnCl₂/HCl).[3][4][5]

Q2: How can I improve the regioselectivity of the initial pyrazole synthesis?

The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] To improve selectivity:

  • Acidic vs. Basic Conditions: Acidic conditions often favor the formation of one regioisomer, while basic conditions may favor the other.[1]

  • Steric Hindrance: The steric bulk of substituents on both the hydrazine and the dicarbonyl compound can influence the direction of the initial nucleophilic attack.[1]

  • Solvent Choice: The polarity and nature of the solvent can impact the reaction pathway.

Q3: What are the best practices for the reduction of the nitro group on a larger scale?

For a scale-up reduction of the nitro group, consider the following:

  • Catalytic Hydrogenation (H₂/Pd/C): This is often a clean and efficient method.[6] Ensure proper agitation for good contact between the substrate, catalyst, and hydrogen gas. Be mindful of potential catalyst poisoning.

  • Metal/Acid Reduction (e.g., Fe/HCl): This is a cost-effective and robust method. Use a fine powder of the metal to maximize surface area.[3] The reaction is often exothermic, so controlled addition of reagents and temperature monitoring are crucial on a larger scale. The workup involves neutralization of the acid and removal of metal salts.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, cyclohexene) with a catalyst (e.g., Pd/C) and can be a safer alternative to using hydrogen gas.

Q4: How should I purify the final product, this compound, on a large scale?

For large-scale purification:

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly to form crystals, leaving impurities in the mother liquor. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Slurry Wash: If the product is already reasonably pure, washing the solid with a solvent in which the impurities are soluble can be an effective purification step.

  • Column Chromatography: While effective, column chromatography can be expensive and time-consuming for very large quantities. It is typically used for high-purity requirements or when crystallization is not feasible.

Experimental Protocols

The following are generalized experimental protocols based on common synthetic methods. These should be optimized for specific scale-up requirements.

Protocol 1: Synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (Intermediate)

This protocol is based on the Knorr pyrazole synthesis.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the 1,3-dicarbonyl precursor (e.g., ethyl 2-nitro-3-oxobutanoate) and a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Slowly add phenylhydrazine (or its hydrochloride salt) to the stirred solution. If using the salt, a base such as sodium acetate may be added.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines the reduction of the nitro intermediate.

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: In a hydrogenation reactor, suspend 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid and a catalyst (e.g., 5-10% Pd/C) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

    • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature or slightly elevated temperature.

    • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of reaction aliquots.

    • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

    • Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude product.

    • Purification: Purify the crude product by recrystallization.

  • Method B: Metal/Acid Reduction

    • Reaction Setup: In a reactor, suspend 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid in a mixture of a solvent (e.g., ethanol/water) and an acid (e.g., hydrochloric acid or acetic acid).

    • Reagent Addition: Add a metal powder (e.g., iron or tin(II) chloride) portion-wise to the stirred mixture, controlling the temperature as the reaction is exothermic.

    • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).

    • Work-up: Cool the reaction mixture and filter to remove any remaining metal. Carefully neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

    • Isolation: Collect the precipitated solid by filtration and wash it with water.

    • Purification: Dry the solid and purify by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Synthesis (Knorr) cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification Start 1,3-Dicarbonyl Precursor + Phenylhydrazine Reaction1 Cyclization Reaction (e.g., in Ethanol/Acetic Acid) Start->Reaction1 Intermediate 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid Reaction1->Intermediate Reaction2 Reduction (e.g., H2/Pd-C or Fe/HCl) Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct Purification Recrystallization / Column Chromatography FinalProduct->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Complete Reaction Complete CheckCompletion->Complete OptimizeConditions Optimize Conditions: - Increase Time/Temp - Adjust pH Incomplete->OptimizeConditions CheckPurity Assess Starting Material Purity Complete->CheckPurity Impure Impure Materials CheckPurity->Impure CheckSideProducts Analyze for Side Products (e.g., Regioisomers) CheckPurity->CheckSideProducts PurifyReagents Purify/Replace Starting Materials Impure->PurifyReagents SideProducts Side Products Detected CheckSideProducts->SideProducts IsolationIssues Investigate Product Isolation Efficiency CheckSideProducts->IsolationIssues ModifyConditions Modify Conditions to Improve Selectivity SideProducts->ModifyConditions

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: In pyrazole synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is a common challenge when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole ring.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3]

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[4][5][6]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Possible Cause: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of preference for the initial site of hydrazine attack.

  • Solution 1: Modify the Solvent System. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[3]

  • Solution 2: Adjust Reaction pH. The pH of the reaction medium can be a critical factor. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, decreasing its nucleophilicity and potentially favoring attack by the other nitrogen. Experimenting with acidic or basic catalysts may improve the isomeric ratio.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Possible Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution 1: Alter the Synthetic Strategy. Instead of the classical Knorr condensation, consider alternative regioselective methods. For example, the reaction of acetylenic ketones with hydrazines can be highly regioselective.[7] Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, where the regioselectivity is controlled by the substituents on both reactants.

  • Solution 2: Modify Substituents. If possible, modify the substituents on your 1,3-dicarbonyl compound to introduce a greater steric or electronic bias. For instance, replacing a methyl group with a bulkier isopropyl group could significantly influence the direction of the initial nucleophilic attack.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

  • Solution: Chromatographic Separation. Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[4][8]

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once a suitable eluent is identified, perform flash column chromatography. Careful packing of the silica gel and a slow, consistent elution are key to achieving good separation.

Issue 4: The yield of my pyrazole synthesis is consistently low.

  • Possible Cause: Low yields can be due to several factors, including incomplete reaction, side reactions, or degradation of starting materials.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions and reduce the yield. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[9]

    • Optimize Reaction Conditions: Increase the reaction time or temperature to drive the reaction to completion. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.[9] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[10][11][12][13]

    • Consider a Catalyst: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used to facilitate the initial imine formation.[14]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

SolventRatio of 3-CF₃ Isomer to 5-CF₃ IsomerTotal Yield (%)
Ethanol (EtOH)36:6499
2,2,2-Trifluoroethanol (TFE)85:1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:398

Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3529.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[3]

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) as solvent

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine

This protocol is a general procedure for the Knorr pyrazole synthesis.[14][15]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • 20-mL scintillation vial with stir bar

    • Hot plate with stirring capability

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Add a stir bar and place the vial on a hot plate with stirring.

    • Heat the reaction mixture to approximately 100°C.

    • After 1 hour, monitor the reaction progress by TLC. Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.

    • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

    • Isolate the solid product by vacuum filtration, wash with cold water, and allow it to dry.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Dissolve 1,3-Dicarbonyl in Solvent add_hydrazine Add Substituted Hydrazine reactants->add_hydrazine heat Heat to Reflux add_hydrazine->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate extract Aqueous Work-up evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize by NMR (¹H, ¹³C, NOESY) purify->characterize

Caption: A general experimental workflow for the regioselective synthesis of pyrazoles.

decision_tree start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine q1 Significant Steric or Electronic Difference between Carbonyls? start->q1 a1_yes Proceed with Standard Conditions (e.g., EtOH, Acid Catalyst) q1->a1_yes Yes a1_no Poor Regioselectivity Expected q1->a1_no No q2 Is the Desired Regioisomer Known to be Favored by Solvent Effects? a1_no->q2 a2_yes Use Fluorinated Alcohol (TFE or HFIP) as Solvent q2->a2_yes Yes a2_no Consider Alternative Synthetic Routes q2->a2_no No alt_routes e.g., Acetylenic Ketones or 1,3-Dipolar Cycloaddition a2_no->alt_routes

Caption: A decision-making guide for selecting a regiocontrol strategy in pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid and its structurally related analogs. The information presented herein is curated from various scientific studies to offer a comprehensive overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents. Experimental data is summarized for clear comparison, and detailed methodologies for key assays are provided.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of several analogs. It is important to note that direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions and cell lines used.

Compound ID/NameModification from Parent CompoundCancer Cell Line(s)IC50 / GI50 (µM)Reference
FN-1501 Carboxamide derivative with a 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino) groupMV4-11 (AML)0.008[1]
Compound 8t Carboxamide derivative with heterocyclic substitutionsMV4-11 (AML)1.22[2][3][4]
Compound 10e N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativeHCT116 (Colon), MCF-7 (Breast)0.39, 0.46[5]
Compound 5 (Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-oneMCF-7 (Breast)60.72[6]
P3C N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazideMDA-MB-231 (TNBC), MDA-MB-468 (TNBC)0.49, 0.25[7]
PTA-1 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamideMDA-MB-231 (TNBC)~10 (CC50)[8]
Compound 22 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amineHCT-116 (Colon), MCF-7 (Breast)3.18, 4.63[9]
Compound 11a Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylateHepG2 (Liver), HeLa (Cervical)>50% inhibition at 10µg/mL[9]
Signaling Pathways in Anticancer Activity

Pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell cycle regulation and proliferation. A significant mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3).[1][10]

anticancer_pathway cluster_kinase Kinase Activity cluster_cell_cycle Cell Cycle Progression Pyrazole_Analog 4-Aminopyrazole Derivative CDK2 CDK2 Pyrazole_Analog->CDK2 Inhibits CDK4 CDK4/6 Pyrazole_Analog->CDK4 Inhibits FLT3 FLT3 Pyrazole_Analog->FLT3 Inhibits Apoptosis Apoptosis Pyrazole_Analog->Apoptosis Induces G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes CDK4->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation FLT3->Cell_Proliferation Promotes G1_S_Transition->Cell_Proliferation

Caption: Kinase inhibition by 4-aminopyrazole analogs disrupts cell cycle progression and induces apoptosis.

Antimicrobial Activity

Substituted pyrazole derivatives have been investigated for their efficacy against a range of pathogenic bacteria. The modifications on the pyrazole core structure significantly influence their antibacterial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole analogs against common bacterial strains.

Compound ID/NameModification from Parent CompoundBacterial Strain(s)MIC (µg/mL)Reference
Compound 3 N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amineE. coli6.25[11]
Compound 3 N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amineS. aureus6.25[11]
Compound 3 N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amineB. subtilis6.25[11]
Compound 2f N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. aureus ATCC 259237.81[12]
Compound 2f N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideMRSA (clinical isolate)1.96 - 7.81[12]
Compound 3 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamideE. coli0.25[13]
Compound 4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidis0.25[13]
Compound 27 Trifluoromethyl-substituted 1,3-diphenyl pyrazoleMRSA0.39[14]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.

Comparative Anti-inflammatory Activity Data
Compound ID/NameAssay% Inhibition / IC50Standard DrugReference
Compound 4 Carrageenan-induced paw edemaBetter activity than standardDiclofenac sodium[13]
Compound 18, 19, 10b, 11b Carrageenan-induced paw edemaStrong activity-[15]
Bipyrazole derivatives (fluoro and methyl) In vitro COX-1/COX-2 inhibitionPromising selectivity-[16]
NF-κB Signaling Pathway Inhibition

Several pyrazole analogs have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition can occur through various mechanisms, including the inhibition of kinases upstream of NF-κB, such as NF-κB-inducing kinase (NIK).[17][18]

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor NIK NIK Receptor->NIK Activates IKK_complex IKK Complex NIK->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pyrazole_Analog Aminopyrazole Derivative Pyrazole_Analog->NIK Inhibits

Caption: Aminopyrazole derivatives can inhibit the NF-κB pathway by targeting upstream kinases like NIK.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

mtt_workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (typically 48 to 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Workflow:

mic_workflow Serial_Dilution Prepare serial dilutions of pyrazole compounds in broth Inoculation Inoculate with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24 hours Inoculation->Incubation_MIC MIC_Determination Determine the lowest concentration with no visible growth (MIC) Incubation_MIC->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Compounds: Prepare serial two-fold dilutions of the pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies, although fragmented across various reports, suggest that modifications at the carboxamide and the phenyl ring significantly impact the biological activity. Specifically, the introduction of heterocyclic moieties can enhance anticancer and kinase inhibitory potential. For antimicrobial activity, substitutions on the phenyl ring appear to be crucial. The anti-inflammatory effects are linked to the modulation of key inflammatory pathways like NF-κB.

This guide highlights the promising multifaceted biological activities of this class of compounds. Further systematic studies with a broader range of analogs tested under standardized conditions are warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships.

References

"comparing synthesis routes for aminopyrazoles"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Aminopyrazoles: A Comparative Analysis of Key Routes

Aminopyrazoles are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. Their synthesis is a cornerstone of medicinal chemistry research. This guide provides a comparative analysis of the most prevalent synthetic routes to aminopyrazoles, offering researchers, scientists, and drug development professionals a clear overview of the available methodologies. We present quantitative data from key experiments, detailed protocols, and a visual summary of the synthetic pathways to aid in the selection of the most suitable route for a given application.

Comparison of Aminopyrazole Synthesis Routes

The synthesis of aminopyrazoles can be broadly categorized based on the starting materials and the position of the amino group on the pyrazole ring. The three primary and most versatile methods are the condensation of hydrazines with β-ketonitriles, the reaction of hydrazines with α,β-unsaturated nitriles, and the Thorpe-Ziegler cyclization.

Synthesis RouteStarting MaterialsKey Reagents & ConditionsReaction TimeTemperatureProductYield (%)Reference
A: From β-Ketonitriles 3-Oxo-3-phenylpropanenitrile, HydrazineAcetic acid, Ethanol24 h60 °C3-Phenyl-1H-pyrazol-5-amine82%[1][2]
Isoxazoles (via in-situ β-ketonitrile)Hydrazine, DMSONot specified90 °C3-(5)-Aminopyrazoles74-92%[3]
B: From α,β-Unsaturated Nitriles 3-Methoxyacrylonitrile, PhenylhydrazineAcetic acid, Toluene (Microwave)< 30 minNot specified1-Phenyl-5-aminopyrazole90%[3]
3-Methoxyacrylonitrile, PhenylhydrazineSodium ethoxide, Ethanol (Microwave)< 30 minNot specified1-Phenyl-3-aminopyrazole85%[3]
2-Chloroacrylonitrile, MethylhydrazineMicrowaveNot specifiedNot specified1-Methyl-3-aminopyrazoleHigh[3]
C: Thorpe-Ziegler Cyclization Enaminonitriles (from α-haloketones)Base (e.g., K2CO3), DMFNot specifiedNot specifiedPolysubstituted 4-aminopyrazolesGood[4]
Ugi adducts followed by cyclizationAcidic cleavage, Hydrazine condensationNot specifiedNot specified4-Aminopyrazoles47-61% (2 steps)[3]

Experimental Protocols

Route A: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from a β-Ketonitrile

This protocol is adapted from the synthesis of 3-phenyl-1H-pyrazol-5-amine.[1][2]

Materials:

  • 3-Oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)

  • Hydrazine (11.6 mg, 0.36 mmol)

  • Acetic acid (0.024 mL, 0.37 mmol)

  • Anhydrous ethanol (3 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Ethyl ether

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is prepared in a suitable reaction vessel.

  • The reaction mixture is heated at 60°C for 24 hours.

  • The mixture is then cooled to ambient temperature, and the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is subsequently washed with brine, dried over MgSO4, filtered, and evaporated.

  • The resulting solid residue is washed with ethyl ether and dried in vacuo to yield 45 mg (82%) of 3-phenyl-1H-pyrazol-5-amine.

Route B: Regiodivergent Synthesis of 1-Phenyl-5-aminopyrazole and 1-Phenyl-3-aminopyrazole

This protocol is based on the work of Bagley et al. and demonstrates the control of regioselectivity in the reaction of an α,β-unsaturated nitrile with a substituted hydrazine.[3]

Materials:

  • 3-Methoxyacrylonitrile

  • Phenylhydrazine

  • For 5-aminopyrazole: Acetic acid, Toluene

  • For 3-aminopyrazole: Sodium ethoxide, Ethanol

  • Microwave reactor

Procedure for 5-Aminopyrazole (Thermodynamic Control):

  • In a microwave-safe vessel, a mixture of 3-methoxyacrylonitrile, phenylhydrazine, and a catalytic amount of acetic acid in toluene is prepared.

  • The reaction is subjected to microwave irradiation. The precise time and temperature parameters should be optimized but are generally in the range of minutes.

  • Upon completion, the solvent is removed, and the product is purified by standard chromatographic techniques to yield 1-phenyl-5-aminopyrazole (yields up to 90%).

Procedure for 3-Aminopyrazole (Kinetic Control):

  • In a microwave-safe vessel, a mixture of 3-methoxyacrylonitrile and phenylhydrazine in ethanol containing sodium ethoxide is prepared.

  • The reaction is subjected to microwave irradiation.

  • After the reaction is complete, the mixture is worked up by neutralizing the base and extracting the product. Purification by chromatography affords 1-phenyl-3-aminopyrazole (yields up to 85%).

Route C: Synthesis of 4-Aminopyrazoles via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is a powerful method for constructing 4-aminopyrazoles from appropriately substituted nitriles.[3][4]

General Workflow:

  • Synthesis of the Precursor: An enaminonitrile is typically synthesized first. This can be achieved through various methods, for instance, by the N-alkylation of an enaminonitrile with an α-haloketone in the presence of a base like potassium carbonate in DMF.

  • Intramolecular Cyclization: The synthesized precursor, which now contains a nitrile and an active methylene group in a suitable position, undergoes an intramolecular Thorpe-Ziegler cyclization upon treatment with a base. This cyclization forms the pyrazole ring with an amino group at the 4-position.

  • Workup and Purification: The reaction is quenched, and the 4-aminopyrazole product is isolated and purified using standard laboratory techniques.

Synthesis Pathways Overview

The following diagram illustrates the relationship between the different starting materials and the resulting aminopyrazole isomers.

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_products Aminopyrazole Products beta_ketonitrile β-Ketonitriles amino_3_5 3(5)-Aminopyrazoles beta_ketonitrile->amino_3_5 + Hydrazine ab_unsaturated α,β-Unsaturated Nitriles ab_unsaturated->amino_3_5 + Hydrazine (Regioselective) enaminonitrile Enaminonitriles amino_4 4-Aminopyrazoles enaminonitrile->amino_4 Base-catalyzed (Thorpe-Ziegler) hydrazine Hydrazine (or derivatives) base Base

Caption: Synthetic pathways to aminopyrazole isomers.

References

In Vitro Efficacy of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro comparison of various derivatives of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The following sections detail the biological activities of these compounds against key targets in cancer, inflammation, and microbial infections, supported by experimental data and detailed protocols.

Anticancer and Kinase Inhibitory Activity

A series of novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents, particularly in the context of Acute Myeloid Leukemia (AML). These compounds were designed by modifying the structure of FN-1501, a known Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) inhibitor.[1][2]

Comparative Analysis of Kinase Inhibition

The inhibitory activities of newly synthesized compounds were assessed against FLT3, CDK2, and CDK4. Compound 8t emerged as a particularly potent derivative, demonstrating significantly stronger activity against FLT3 and comparable or enhanced activity against CDKs when compared to the parent compound FN-1501.[1][2]

CompoundFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)
FN-1501 2.331.020.39
8t 0.0890.7190.770
Table 1: Comparative IC50 values of compound 8t and FN-1501 against FLT3, CDK2, and CDK4.[1][2]

Compound 8t also exhibited excellent inhibitory activity against a variety of FLT3 mutants, with IC50 values below 5 nM.[1][2]

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of these derivatives were evaluated against the MV4-11 human acute myeloid leukemia cell line and a panel of 60 human cancer cell lines (NCI60). Compound 8t displayed potent antiproliferative effects in the nanomolar range.[1][2]

CompoundCell LineIC50 (nM)
8t MV4-111.22
Table 2: Antiproliferative activity of compound 8t against the MV4-11 cell line.[1][2]

Furthermore, compound 8t significantly inhibited the proliferation of the majority of the NCI60 human cell lines, with GI50 values less than 1 μM for most cell lines.[1][2] Other studies have also reported the anticancer potential of various pyrazole derivatives against cell lines such as MCF-7 and A589.[3]

FLT3_Signaling_Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates Compound_8t Compound 8t (Pyrazole Derivative) Compound_8t->FLT3 Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by a pyrazole derivative.

Anti-inflammatory and Analgesic Activity

Certain pyrazole-3-carboxylic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds were evaluated in vivo using carrageenan-induced paw edema and p-benzoquinone-induced writhing tests. Several derivatives exhibited potent anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and aspirin.[4]

Antimicrobial Activity

Novel pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities.[5] The evaluation was performed against a panel of five bacterial and five fungal pathogens.[5]

Antibacterial and Antifungal Screening

While many of the tested molecules showed inhibitory effects against both standard and clinical strains of Candida albicans, only a subset of compounds demonstrated inhibitory effects against other fungal strains like Candida parapsilosis, Candida tropicalis, and Candida glabrata.[5] Some pyrazole derivatives have also shown remarkable antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[6]

Experimental_Workflow_Antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Carboxylic Acid Derivatives Agar_Well Modified Agar Well Diffusion Assay Synthesis->Agar_Well Inhibition_Zone Measure Inhibition Zones Agar_Well->Inhibition_Zone Bacterial Bacterial Pathogens Bacterial->Agar_Well Fungal Fungal Pathogens Fungal->Agar_Well MIC Determine Minimum Inhibitory Concentration Inhibition_Zone->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Workflow for antimicrobial screening of pyrazole derivatives.

Experimental Protocols

Kinase Inhibition Assay (FLT3, CDK2, CDK4)

The enzymatic inhibitory activities of the target compounds were evaluated using kinase activity assays. The experiments were performed in the presence of 10 μM ATP. The IC50 values, representing the concentration of the compound required for 50% inhibition of kinase activity, were determined from dose-response curves. The values are reported as the mean ± standard deviation from three independent experiments.[1]

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). The MTT reagent was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability. IC50 values were calculated from the dose-response curves.[4]

Modified Agar Well Diffusion Assay

The antibacterial and antifungal activities were screened using a modified agar well diffusion assay. Standardized microbial suspensions were uniformly spread on the surface of appropriate agar plates. Wells were then created in the agar, and a specific volume of the test compound solution was added to each well. The plates were incubated under suitable conditions, and the diameter of the zone of inhibition around each well was measured to assess the antimicrobial activity.[5]

Conclusion

The in vitro data presented in this guide highlight the significant therapeutic potential of this compound derivatives. Notably, these compounds have demonstrated potent anticancer and kinase inhibitory activities, as well as promising anti-inflammatory and antimicrobial properties. Further optimization of this scaffold could lead to the development of novel and effective therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to Pyrazole-Based CDK2 Inhibitors: Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of pyrazole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This document summarizes quantitative inhibitory data, details common experimental methodologies, and visualizes the role of CDK2 in the cell cycle.

Quantitative Comparison of Pyrazole-Based CDK2 Inhibitors

The inhibitory potency of a selection of pyrazole derivatives against CDK2/cyclin A2 is presented below. The data highlights how modifications to the pyrazole core and its substituents influence activity, providing a clear SAR profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDCore StructureR1R2R3IC50 (µM) vs. CDK2/cyclin A2
Series 1 PyrazoleHH4-chlorophenyl3.82[1][2]
HH4-methoxyphenyl>50[1][2]
HH4-nitrophenyl1.47[1][2]
Series 2 Pyrazolo[1,5-a]pyrimidineHH4-chlorophenyl2.0[1][2]
HH4-methoxyphenyl>50[1][2]
HH4-nitrophenyl0.96[1][2]
Series 3 1-(2-pyridinyl)-pyrazole3,5-diamino4-(4-chlorophenyl)-0.56[3][4]
3,5-diamino4-(4-methoxyphenyl)-0.46[3][4]
3,5-diamino4-(4-nitrophenyl)-0.45[3][4]
Series 4 Pyrazolo[3,4-d]pyrimidine4-chloro1-(4-chlorophenyl)6-morpholino0.061[5][6]

Summary of Structure-Activity Relationships:

  • Substitution at the 4-position of the phenyl ring: For both the pyrazole and pyrazolo[1,5-a]pyrimidine cores (Series 1 & 2), electron-withdrawing groups (e.g., -NO2, -Cl) at the para-position of the phenyl ring generally lead to higher potency compared to electron-donating groups (e.g., -OCH3).[1][2]

  • Fused Ring Systems: The fusion of a pyrimidine ring to the pyrazole core, forming a pyrazolo[1,5-a]pyrimidine scaffold (Series 2), generally enhances the inhibitory activity compared to the simple pyrazole core (Series 1).[1][2]

  • Pyridinyl Substitution: The introduction of a 1-(2-pyridinyl) substituent on the pyrazole ring, along with 3,5-diamino groups (Series 3), results in highly potent inhibitors.[3][4] In this series, the electronic nature of the substituent on the 4-aryl group has a less pronounced effect on potency compared to Series 1 and 2.

  • Pyrazolo[3,4-d]pyrimidine Scaffold: The pyrazolo[3,4-d]pyrimidine scaffold (Series 4) has proven to be a very effective core for potent CDK2 inhibition, with compound 15 showing activity in the nanomolar range.[5][6]

Experimental Protocols

The in vitro inhibitory activity of the pyrazole-based compounds against CDK2 is typically determined using a kinase inhibition assay. A common and commercially available method is the CDK2/cyclin A2 Kinase Assay coupled with the ADP-Glo™ Kinase Assay .

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced.

General Protocol:

  • Kinase Reaction: Recombinant human CDK2/cyclin A2 enzyme is incubated with a suitable substrate (e.g., a peptide substrate) and ATP in a kinase buffer. The test compounds (pyrazole inhibitors) at various concentrations are added to the reaction mixture.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to introduce luciferase and luciferin. The amount of ATP is measured by the light produced by the luciferase reaction.

  • Data Analysis: The luminescence signal is measured using a luminometer. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Role of CDK2 in Cell Cycle Regulation

The following diagram illustrates the critical role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1 to S phase transition of the cell cycle, and the mechanism of action of pyrazole-based inhibitors.

CDK2_Pathway cluster_Rb_E2F G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Replication) G1_S_Checkpoint->S Progression CDK2_CyclinE CDK2 / Cyclin E Complex CDK2_CyclinE->G1_S_Checkpoint Promotes Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA CDK2 / Cyclin A Complex CDK2_CyclinA->S Maintains S Phase pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes S_Phase_Genes->S Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

Caption: CDK2 in Cell Cycle Progression and Inhibition.

This guide provides a snapshot of the current understanding of the structure-activity relationships of pyrazole-based CDK2 inhibitors. The presented data and methodologies offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating the design and development of novel and more effective anticancer agents.

References

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors and Their Therapeutic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of emerging pyrazole-based compounds against established kinase inhibitors.

While "4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid" itself is a foundational chemical structure, current research literature does not provide direct evidence of its activity as a potent kinase inhibitor. However, derivatives of this scaffold, particularly 1H-pyrazole-3-carboxamides, have emerged as highly effective inhibitors of key kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). This guide will focus on the comparative analysis of two promising 1H-pyrazole-3-carboxamide derivatives, FN-1501 and Compound 8t , against other well-established kinase inhibitors targeting FLT3 and CDKs.

Targeting FLT3: Pyrazole Derivatives vs. Established Inhibitors

Mutations in the FLT3 receptor tyrosine kinase are a significant driver in acute myeloid leukemia (AML). The pyrazole derivatives FN-1501 and Compound 8t have demonstrated potent inhibitory activity against FLT3, including various mutant forms known to cause drug resistance.

Comparative Inhibitory Activity Against FLT3

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the pyrazole derivatives and other notable FLT3 inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Additional Information
Compound 8t FLT3 0.089 Also potent against various FLT3 mutants (IC50 < 5 nM)[1][2]
FN-1501 FLT3 2.33 A potent FLT3 and CDK inhibitor[1][2]
QuizartinibFLT3≤1A highly potent and selective FLT3 inhibitor[3][4]
SunitinibFLT3 (wild-type)250A multi-targeted tyrosine kinase inhibitor[5]
FLT3-ITD50
SorafenibFLT358A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases[6]

Compound 8t, a novel 1H-pyrazole-3-carboxamide derivative, shows exceptional potency against FLT3, with a sub-nanomolar IC50 value that is more efficient than its predecessor, FN-1501.[1][2] Notably, Compound 8t also maintains high efficacy against a panel of FLT3 mutants, including the F691L mutation which confers resistance to inhibitors like quizartinib.[1]

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[7] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell growth and inhibit apoptosis.[8][9][10][11][12] In acute myeloid leukemia (AML), mutations like internal tandem duplications (FLT3-ITD) lead to constitutive activation of the receptor, driving uncontrolled cell proliferation.[7][8][12]

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K GRB2_SOS GRB2/SOS FLT3->GRB2_SOS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Pyrazole Derivatives (e.g., Compound 8t) Inhibitor->FLT3 Inhibit Cell_Cycle_Regulation CDK-Mediated Cell Cycle Regulation cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p pRb (phosphorylated) pRb_E2F->pRb_p E2F E2F (active) pRb_E2F->E2F Releases DNA_Replication DNA Replication E2F->DNA_Replication Promotes Inhibitor Pyrazole Derivatives & CDK4/6 Inhibitors Inhibitor->CyclinD_CDK46 Inhibit

References

A Researcher's Guide to the Spectroscopic Distinction of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry, materials science, and drug development, the unambiguous structural elucidation of synthesized compounds is paramount. The pyrazole scaffold, a common motif in a vast array of biologically active molecules, frequently presents a challenge in the form of regioisomerism. The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, can lead to mixtures of isomers, such as 1,3- and 1,5-disubstituted analogs, or the tautomeric 3- and 5-substituted forms. Distinguishing between these regioisomers is critical, as their biological activities and physicochemical properties can differ significantly.

This guide provides an objective comparison of pyrazole regioisomers using key spectroscopic techniques, supported by experimental data and detailed protocols. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to confidently assign the correct structure.

Distinguishing Pyrazole Regioisomers: A Workflow

The process of identifying pyrazole regioisomers involves a systematic application of spectroscopic methods. The following workflow illustrates a typical approach, from synthesis to structural confirmation.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine reaction Condensation Reaction (e.g., Knorr Synthesis) start->reaction isomers Mixture of Regioisomers reaction->isomers NMR_1D 1D NMR (¹H, ¹³C) isomers->NMR_1D Initial Characterization IR IR Spectroscopy isomers->IR Initial Characterization MS Mass Spectrometry isomers->MS Initial Characterization NMR_2D 2D NMR (NOESY, HMBC) NMR_1D->NMR_2D Ambiguity? isomer_A Regioisomer A (e.g., 1,5-disubstituted) NMR_2D->isomer_A NOE correlation present isomer_B Regioisomer B (e.g., 1,3-disubstituted) NMR_2D->isomer_B NOE correlation absent

Caption: Workflow for the synthesis and spectroscopic identification of pyrazole regioisomers.

Comparative Spectroscopic Data

The most powerful tool for distinguishing pyrazole regioisomers is NMR spectroscopy. While ¹H and ¹³C NMR provide initial clues, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are often definitive.

A case study on two N-methyl pyrazole regioisomers (henceforth Isomer A and Isomer B ) highlights these differences.[1]

¹H and ¹³C NMR Data

The chemical shifts of protons and carbons on and near the pyrazole ring are sensitive to the substitution pattern.

Nucleus Isomer A (1,5-disubstituted) Isomer B (1,3-disubstituted) Key Observation
¹H NMR (δ, ppm)
N-CH₃3.353.48The chemical shift of the N-methyl protons differs between the two isomers.
Phenyl H (ortho)6.63-The proximity of the N-methyl group to the phenyl ring in Isomer A influences the chemical shift of the ortho protons.
¹³C NMR (δ, ppm)
Pyrazole C (N-Ph)142.14-The carbon atom of the pyrazole ring attached to the N-phenyl group has a distinct chemical shift.
Pyrazole C (N-Amine)-148.76The pyrazole carbon bearing the amine group shows a different chemical shift in Isomer B.

Data sourced from a study on tetra-substituted phenylaminopyrazole derivatives.[1]

2D NMR Correlations (NOESY & HMBC)

2D NMR is often required for unambiguous assignment.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For N-substituted pyrazoles, a key correlation is between the N1-substituent and the H5 proton (or a substituent at C5).

    • In Isomer A (1,5-disubstituted) , a NOESY correlation was observed between the N-methyl protons (δ 3.35) and the ortho-protons of the C5-phenyl group (δ 6.63).[1]

    • This correlation was absent in Isomer B (1,3-disubstituted) due to the greater distance between the N-methyl group and the C3-phenyl group.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.

    • In Isomer A , a ³J C-H coupling was observed between the N-methyl protons (δ 3.35) and the pyrazole carbon substituted with the N-phenyl group (δ 142.14).[1]

    • In Isomer B , the correlation was between the N-methyl protons (δ 3.48) and the pyrazole carbon bearing the amine group (δ 148.76).[1]

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. While it may not always distinguish between regioisomers as clearly as NMR, subtle differences in bond vibrations can be observed.

Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
N-H Stretch3100 - 3500Present in N-unsubstituted pyrazoles. The broadness can indicate hydrogen bonding.[2]
C=N Stretch~1420Characteristic of the pyrazole ring.
C-H Stretch (Aromatic)3000 - 3100
Ring Vibrations1400 - 1600The pattern of these bands can be complex and may differ slightly between isomers.

Data is generalized from typical pyrazole spectra.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While regioisomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) can differ.

For the N-methyl pyrazole case study, a detailed MSⁿ fragmentation analysis was performed.[1] It was found that while both isomers produced some common fragments, unique fragmentation pathways could be identified. For example, the elimination of the amino group followed by an N-C transposition of the methyl group was proposed as a distinguishing fragmentation pathway for one of the isomers.[1] The fragmentation of pyrazoles often involves the loss of HCN and N₂ from the molecular ion or [M-H]⁺ ion.[3]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz).

    • Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum at the corresponding frequency (e.g., 100 or 125 MHz).

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (2D NMR - NOESY/HMBC):

    • These experiments are set up using standard manufacturer pulse programs.

    • NOESY: A mixing time appropriate for the size of the molecule (typically 500-800 ms) is chosen to allow for the buildup of nuclear Overhauser effects.

    • HMBC: The experiment is optimized to detect long-range couplings, typically over 2-3 bonds (optimized for a J-coupling of ~8 Hz).

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

    • An accumulation of 16-32 scans is usually sufficient to obtain a good quality spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (High-Resolution - HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • For fragmentation studies (MS/MS or MSⁿ), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions. The collision energy is optimized to produce a rich fragmentation spectrum.

References

Illuminating the Anti-inflammatory Potential of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pyrazole compounds as anti-inflammatory agents, supported by experimental data and detailed methodologies. Pyrazole derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant anti-inflammatory prowess, most notably exemplified by the COX-2 selective inhibitor, Celecoxib.

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of various pathologies, including rheumatoid arthritis and inflammatory bowel disease.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often come with gastrointestinal and cardiovascular side effects, prompting the exploration of alternative therapeutic agents like pyrazole derivatives.[1] This guide delves into the mechanisms of action, comparative efficacy, and experimental validation of these compounds.

Mechanisms of Anti-inflammatory Action

Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key enzymes and modulating signaling pathways involved in the inflammatory cascade. The most well-documented mechanisms include:

  • Cyclooxygenase (COX) Inhibition: Many pyrazole compounds are potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[2] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, key mediators of inflammation and pain.[1]

  • Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives exhibit dual inhibitory activity against both COX and LOX enzymes.[1] LOX enzymes are responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators.[3]

  • Cytokine Modulation: Pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell-based assays.[1]

  • NF-κB Suppression: The transcription factor NF-κB plays a central role in regulating the expression of numerous genes involved in the inflammatory response. Some pyrazole derivatives can inhibit the activation of the NF-κB signaling pathway.[1]

Comparative Efficacy of Pyrazole Derivatives

The anti-inflammatory activity of pyrazole compounds is evaluated through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency.

In Vitro Anti-inflammatory Activity
Compound/DerivativeAssayTargetIC50 Value (µM)% InhibitionReference
3-(trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-20.02[1][4]
3-(trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-14.5[1][4]
3,5-diarylpyrazoleCOX InhibitionCOX-20.01[1][4]
Pyrazole-thiazole hybridCOX InhibitionCOX-20.03[1][4]
Pyrazole-thiazole hybridLOX Inhibition5-LOX0.12[1][4]
Pyrazolo-pyrimidineCOX InhibitionCOX-20.015[1][4]
Unspecified Pyrazole DerivativeLOX Inhibition5-LOX0.08[1][4]
Unspecified Pyrazole DerivativeCytokine Suppression (IL-6)85% at 5 µM[1][4]
Compound 2g (Pyrazoline)LOX Inhibition80[2][3]
Benzonitrile-pyrazole hybridProtein DenaturationComparable to Diclofenac[5]
Quinolone-pyrazole hybrid (18a)Protein Denaturation82.52%[5]
Quinolone-pyrazole hybrid (18b)Protein Denaturation74.77%[5]
PMPHBSA Denaturation76.38% at 0.5 mg/mL[6]
4F-PMPHBSA Denaturation81.15% at 0.5 mg/mL[6]
Pyrazole derivatives (2a, 3b, 4a, 5b, 5e)COX InhibitionCOX-20.019 - 0.061[7][8]
In Vivo Anti-inflammatory Activity
Compound/DerivativeModelDosage% Edema ReductionReference
Unspecified Pyrazole DerivativesCarrageenan-induced paw edema10 mg/kg65-80%[1][4]
Pyrazole-thiazole hybridCarrageenan-induced paw edema75%[1][4]
Indomethacin (Reference)Carrageenan-induced paw edema55%[1]
1,3,4-trisubstituted pyrazole (5a)Carrageenan-induced paw edema≥84.2%[9]
Diclofenac (Reference)Carrageenan-induced paw edema86.72%[9]
Pyrazole derivatives (5a-5f)Carrageenan-induced paw edemaPotent activity[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of pyrazole compounds.

In Vitro Assays

1. COX Inhibition Assay: This assay measures the potency and selectivity of compounds in inhibiting COX-1 and COX-2 enzymes. The activity is typically determined by measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2). The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.[7]

2. Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophage Assay: This cell-based assay is used to assess the effect of compounds on cytokine production. RAW 264.7 macrophage cells are stimulated with LPS, a potent inflammatory agent, in the presence or absence of the test compound. The levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the cell culture supernatant are then quantified using ELISA kits.[1]

3. 5-Lipoxygenase (5-LOX) Inhibition Assay: This assay evaluates the ability of a compound to inhibit the 5-LOX enzyme. The enzymatic activity is monitored by measuring the formation of leukotrienes from arachidonic acid. The IC50 value is determined to quantify the inhibitory potency of the compound.[1][3]

4. Bovine Serum Albumin (BSA) Denaturation Assay: Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of BSA. The turbidity of the BSA solution is measured spectrophotometrically to determine the extent of denaturation, and the percentage of inhibition is calculated.[6]

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-established model for evaluating acute inflammation. Edema is induced by injecting a solution of carrageenan into the sub-plantar region of a rat's hind paw. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer to determine the extent of swelling and the percentage of edema inhibition by the test compound is calculated.[1][9][12]

2. Collagen-Induced Arthritis (CIA) in Mice or Rats: The CIA model is used to study chronic inflammatory conditions like rheumatoid arthritis. Arthritis is induced by immunizing the animals with type II collagen. The test compounds are administered throughout the study, and the severity of arthritis is assessed by scoring joint swelling and inflammation. Histopathological analysis of the joints is also performed to evaluate the protective effects of the compounds.[1]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental flows, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Pyrazole Compound Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits Pyrazole->NFkB Inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition by pyrazole compounds.

G cluster_0 Membrane Phospholipids cluster_1 Enzymatic Cascade cluster_2 Pyrazole Compound Action Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole Pyrazole Compound Pyrazole->COX Inhibits Pyrazole->LOX Inhibits

Caption: Arachidonic acid metabolism and inhibition by pyrazole compounds.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Lead Optimization Enzyme_Assays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Data_Analysis_In_Vitro IC50 Determination Cytokine Quantification Enzyme_Assays->Data_Analysis_In_Vitro Cell_Based_Assays Cell-Based Assays (LPS-stimulated Macrophages) Cell_Based_Assays->Data_Analysis_In_Vitro Acute_Model Acute Inflammation Model (Carrageenan-induced Paw Edema) Data_Analysis_In_Vitro->Acute_Model Data_Analysis_In_Vivo Edema Measurement Arthritis Scoring Acute_Model->Data_Analysis_In_Vivo Chronic_Model Chronic Inflammation Model (Collagen-induced Arthritis) Lead_Compound Lead Pyrazole Compound Chronic_Model->Lead_Compound Data_Analysis_In_Vivo->Chronic_Model

Caption: General experimental workflow for validating the anti-inflammatory effect of pyrazole compounds.

References

Novel Pyrazole Derivatives: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-cancer agents is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against a variety of cancer cell lines. Their structural versatility allows for the synthesis of diverse analogues, leading to a broad spectrum of biological activities. This guide provides an objective comparison of the cytotoxic performance of several recently developed pyrazole derivatives, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Novel Pyrazole Derivatives

The in vitro cytotoxic activity of various novel pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater cytotoxicity.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Indolo–Pyrazoles Compound 6cSK-MEL-28 (Melanoma)3.46Sunitinib-
HCT-116 (Colon)<10Sunitinib-
A549 (Lung)<10Sunitinib-
Pyrazole Hybrids Compound 5eHCT-116 (Colon)3.6--
MCF-7 (Breast)24.6--
HepG2 (Liver)---
Ferrocene-Pyrazole Hybrids Compound 47cHCT-116 (Colon)3.12--
HL60 (Leukemia)6.81--
Indole-linked Pyrazoles Compound 33HCT116, MCF7, HepG2, A549<23.7Doxorubicin24.7–64.8
Compound 34HCT116, MCF7, HepG2, A549<23.7Doxorubicin24.7–64.8
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines Compound 5HepG2 (Liver)13.14Roscovitine0.99 (CDK2)
MCF-7 (Breast)8.03Roscovitine0.99 (CDK2)

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays cited in the comparison.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to various concentrations. The cells are then treated with these compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours.[2]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[1] A solubilizing agent, such as DMSO or a specialized solubilization buffer, is then added to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[2] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5-10k cells/well) compound_prep 2. Compound Dilution treatment 3. Cell Treatment (48-72h incubation) compound_prep->treatment mtt_addition 4. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 5. Formazan Solubilization mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 7. Calculate IC50 read_absorbance->calc_ic50

MTT Assay Experimental Workflow Diagram
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[4][5]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the pyrazole derivatives for a specified duration.

  • Cell Fixation: After incubation, the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[6]

  • Washing: The plates are then washed with water to remove the TCA and air-dried.[6]

  • SRB Staining: A solution of SRB dye (typically 0.4% in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 30 minutes.[4][7]

  • Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye and then air-dried.[7]

  • Solubilization: The protein-bound dye is solubilized by adding a Tris-base solution to each well.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 515 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the cell number.

  • Data Analysis: The IC50 values are determined from the dose-response curves generated from the absorbance data.

SRB_Assay_Workflow SRB Assay Experimental Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_wash_sol Washing & Solubilization cluster_analysis Data Analysis seeding_treatment 1. Cell Seeding & Treatment fixation 2. Cell Fixation (TCA) seeding_treatment->fixation staining 3. SRB Staining fixation->staining washing 4. Washing (Acetic Acid) staining->washing solubilization 5. Solubilization (Tris-base) washing->solubilization read_absorbance 6. Read Absorbance (~515 nm) solubilization->read_absorbance calc_ic50 7. Calculate IC50 read_absorbance->calc_ic50

SRB Assay Experimental Workflow Diagram

Signaling Pathways Targeted by Pyrazole Derivatives

Several pyrazole derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[8] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[8][9]

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Inhibition of EGFR Signaling by Pyrazole Derivatives
CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition of the cell cycle.[10][11] Inhibition of CDK2 activity leads to cell cycle arrest and can induce apoptosis.

CDK2_Pathway CDK2 Signaling Pathway Inhibition cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->S G1/S Transition CyclinA Cyclin A CyclinA->CDK2 p21_p27 p21/p27 p21_p27->CDK2 Inhibition Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibition

Inhibition of CDK2 and Cell Cycle Progression
Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, particularly for the formation of the mitotic spindle.[12][13] Tubulin polymerization inhibitors bind to tubulin, preventing the formation of microtubules, which leads to mitotic arrest and subsequent apoptosis.[13]

Tubulin_Pathway Tubulin Polymerization Inhibition cluster_process Microtubule Dynamics cluster_inhibition Inhibition cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Pyrazole Pyrazole Derivative Pyrazole->Tubulin Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by Pyrazole Derivatives

References

DNA Binding Affinity of Pyrazole Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of novel anticancer agents. Pyrazole carboxamide derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including antitumor effects. A key mechanism contributing to their therapeutic potential is their ability to bind to DNA, inducing conformational changes and potentially interfering with cellular processes like replication and transcription. This guide provides a comparative analysis of the DNA binding affinity of various pyrazole carboxamide derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of DNA Binding Affinity

The DNA binding affinity of pyrazole carboxamide derivatives has been investigated using various biophysical techniques. The binding constant (K) serves as a key quantitative measure of this interaction, with a higher value indicating a stronger affinity.

Compound IDDerivative ClassBinding Constant (K) M⁻¹Experimental TechniqueReference
pym-5 1H-pyrazole-3-carboxamide1.06 x 10⁵Electronic Absorption Spectroscopy[1][2]
R1 Naphthyridine-2-carboxamide5.3 x 10⁷Fluorescence Titration[3]
R2 Naphthyridine-2-carboxamide6.8 x 10⁶Fluorescence Titration[3]

Table 1: DNA Binding Constants of Pyrazole Carboxamide and Related Derivatives. This table summarizes the experimentally determined binding constants for different pyrazole carboxamide and related derivatives, highlighting the significant affinity of these compounds for DNA.

In addition to direct binding affinity, molecular docking studies provide theoretical insights into the binding energy, which can also be used to compare the interaction strength of different compounds with DNA.

Compound IDDerivative ClassBinding Energy (kcal/mol)Computational MethodReference
pym-5 1H-pyrazole-3-carboxamide-49.67Molecular Docking[1]
pyz-5 1H-pyrazole-3-carboxamide-44.56Molecular Docking[1]
pym-55 1H-pyrazole-3-carboxamide-30.91Molecular Docking[1]
pym-n 1H-pyrazole-3-carboxamide-28.80Molecular Docking[1]

Table 2: Predicted DNA Binding Energies of 1H-pyrazole-3-carboxamide Derivatives. This table presents the binding energies of four different 1H-pyrazole-3-carboxamide derivatives as predicted by molecular docking simulations. A more negative binding energy suggests a more favorable interaction. The data indicates that pym-5 has the strongest predicted binding affinity among the tested compounds.[1]

Experimental Protocols

The determination of DNA binding affinity relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited in the studies of pyrazole carboxamide derivatives.

Electronic Absorption (UV-Vis) Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of a compound upon its interaction with DNA.

  • Objective: To determine the binding mode and calculate the binding constant (K) of the compound-DNA interaction.

  • Materials:

    • Pyrazole carboxamide derivative solution of known concentration.

    • Calf Thymus DNA (CT-DNA) stock solution.

    • Tris-HCl/NaCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4).[1]

  • Procedure:

    • A fixed concentration of the pyrazole carboxamide derivative is maintained in the buffer solution.

    • Increasing concentrations of CT-DNA are titrated into the compound solution.

    • The UV-Vis absorption spectrum is recorded after each addition of DNA.

    • Changes in the absorbance and wavelength maxima are monitored to infer the binding interaction.

    • The binding constant (K) is calculated from the changes in absorbance using appropriate equations, such as the Benesi-Hildebrand equation.[1]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis Compound Pyrazole Carboxamide Solution Titrate Titrate DNA into Compound Solution Compound->Titrate DNA CT-DNA Stock Solution DNA->Titrate Buffer Tris-HCl/NaCl Buffer Buffer->Titrate Measure Record UV-Vis Spectrum Titrate->Measure Repeatedly Analyze Analyze Spectral Changes Measure->Analyze Calculate Calculate Binding Constant (K) Analyze->Calculate

Figure 1: Workflow for determining DNA binding affinity using UV-Vis spectroscopy.

Fluorescence Spectroscopy

This sensitive technique measures the changes in the fluorescence properties of a molecule or a DNA-intercalating dye upon interaction with the test compound.

  • Objective: To investigate the binding of the compound to DNA, often through a competitive binding assay with a fluorescent probe like ethidium bromide (EB).

  • Materials:

    • Pyrazole carboxamide derivative solution.

    • CT-DNA solution.

    • Ethidium bromide (EB) solution.

    • Tris-HCl/NaCl buffer.[1]

  • Procedure (Competitive Binding Assay):

    • A solution of a pre-formed CT-DNA-EB complex is prepared. This complex exhibits strong fluorescence.

    • The pyrazole carboxamide derivative is incrementally added to the CT-DNA-EB solution.

    • The fluorescence emission spectrum is recorded after each addition of the compound.

    • A decrease in the fluorescence intensity of the DNA-EB complex indicates that the compound is displacing EB from the DNA, suggesting a competitive binding mode.[1]

    • The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Fluorescence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Analysis DNA_EB Prepare CT-DNA-Ethidium Bromide Complex Add_Compound Add Compound to DNA-EB Complex DNA_EB->Add_Compound Compound Pyrazole Carboxamide Solution Compound->Add_Compound Measure Measure Fluorescence Emission Add_Compound->Measure Incrementally Analyze Analyze Fluorescence Quenching Measure->Analyze Determine Determine Binding Mode Analyze->Determine

Figure 2: Experimental workflow for the competitive DNA binding assay using fluorescence spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.

  • Objective: To determine if the compound induces any changes in the secondary structure of DNA.

  • Materials:

    • Pyrazole carboxamide derivative solution.

    • CT-DNA solution.

    • Appropriate buffer.

  • Procedure:

    • The CD spectrum of the DNA solution alone is recorded. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.[4][5]

    • The pyrazole carboxamide derivative is added to the DNA solution.

    • The CD spectrum of the DNA-compound complex is recorded.

    • Changes in the position, intensity, and shape of the CD bands provide information about the conformational changes in the DNA structure upon binding.[4][5][6]

Viscosity Measurement

This method helps to distinguish between intercalative and non-intercalative binding modes.

  • Objective: To determine the effect of the compound on the length and rigidity of the DNA double helix.

  • Materials:

    • Pyrazole carboxamide derivative solutions of varying concentrations.

    • CT-DNA solution of a fixed concentration.

    • Buffer solution.

    • Viscometer (e.g., Ostwald viscometer).[1]

  • Procedure:

    • The flow time of the DNA solution in the viscometer is measured.

    • Increasing amounts of the pyrazole carboxamide derivative are added to the DNA solution, and the flow time is measured after each addition.

    • The relative viscosity of the solution is calculated.

    • An increase in the relative viscosity suggests that the compound is intercalating between the DNA base pairs, leading to an increase in the length of the DNA helix. A small or no change in viscosity is indicative of groove binding.

DNA Cleavage Assay

This assay is used to assess the ability of a compound to induce strand breaks in DNA.

  • Objective: To determine if the pyrazole carboxamide derivative can cleave plasmid DNA.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322).[1][2]

    • Pyrazole carboxamide derivative solution.

    • Tris-HCl buffer.

    • Agarose gel electrophoresis equipment.

  • Procedure:

    • The plasmid DNA is incubated with the pyrazole carboxamide derivative at a physiological temperature (e.g., 37 °C) for a specific time.

    • The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

    • The conversion of the supercoiled form of the plasmid DNA to the nicked circular or linear form indicates DNA cleavage activity.[1][2]

Signaling Pathways and Mechanisms of Action

While direct DNA binding is a critical aspect, the anticancer activity of pyrazole carboxamide derivatives can also be attributed to their effects on various cellular signaling pathways. For instance, some derivatives have been shown to act as kinase inhibitors, targeting enzymes that are crucial for cell proliferation and survival.[1] The dual ability to bind DNA and inhibit kinases suggests a multi-faceted mechanism of action, which could lead to enhanced therapeutic efficacy and potentially overcome drug resistance.

Signaling_Pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Drug Pyrazole Carboxamide Derivative DNA DNA Drug->DNA Direct Binding Kinase Kinase Drug->Kinase Inhibition Conformational_Change DNA Conformational Change DNA->Conformational_Change Inhibition Kinase Inhibition Kinase->Inhibition Apoptosis Apoptosis Conformational_Change->Apoptosis Inhibition->Apoptosis

Figure 3: A simplified diagram illustrating the dual mechanism of action of certain pyrazole carboxamide derivatives, targeting both DNA and cellular kinases to induce apoptosis.

Conclusion

Pyrazole carboxamide derivatives represent a versatile scaffold for the development of DNA-binding agents with potential anticancer properties. The studies highlighted in this guide demonstrate their significant affinity for DNA, with evidence for both groove binding and intercalative interactions. The quantitative data, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. The multi-target nature of some of these compounds, inhibiting kinases in addition to binding DNA, underscores the complexity and potential of this chemical class. Further investigations into the structure-activity relationships and sequence-specificity of these derivatives will be crucial for the design of more potent and selective DNA-targeted therapies.

References

Comparative Docking Analyses of Pyrazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the binding affinities and interaction patterns of pyrazole derivatives against key protein targets, supported by experimental data and detailed computational protocols.

This guide provides a comprehensive overview of recent comparative molecular docking studies on pyrazole-based inhibitors, a class of compounds with significant therapeutic potential. The versatility of the pyrazole scaffold allows for its application across a range of biological targets, including protein kinases, cyclooxygenases, and carbonic anhydrases, which are implicated in diseases such as cancer and inflammation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a curated synthesis of quantitative data, experimental methodologies, and visual representations of key biological pathways and computational workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico docking studies of pyrazole-based inhibitors against their respective protein targets. These tables are designed to provide a clear and concise comparison of binding affinities and inhibitory activities.

Table 1: Docking Scores and Binding Energies of Pyrazole-Based Kinase Inhibitors
Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kJ/mol)IC50 (µM)Reference
1b VEGFR-22QU5--10.09-[1][2]
1d Aurora A2W1G--8.57-[1][2]
2b CDK22VTO--10.35-[1][2]
Compound 6 AKT1----[3][4]
Compound 6 AKT2----[3][4]
Compound 6 BRAF V600E----[3][4]
Compound 6 EGFR----[3][4]
Compound 6 p38α----[3][4]
Compound 6 PDGFRβ----[3][4]
Compound 25 RET Kinase4CKJ---[5]
Compound 3i VEGFR-2---0.00893[6]
Compound 5o Tubulin---2.13 (MCF-7)[7]
Compound 5p Tubulin---3.45 (MCF-7)[7]
Compound 5d Tubulin---4.10 (MCF-7)[7]
Table 2: Docking Scores and Biological Activity of Pyrazole-Based COX Inhibitors
Compound IDTarget ProteinPDB IDDocking ScoreIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
5u COX-2--12.9071.7972.73[8]
5s COX-2--12.242.5165.75[8]
Celecoxib COX-2--9.924-78.06[8]
Designed Derivatives COX-23LN1-6.736 to -9.434--[9]
Table 3: Docking Scores and Inhibition Constants of Pyrazole-Based Carbonic Anhydrase Inhibitors
Compound IDTarget ProteinBinding ScoreKᵢ (µM)Reference
6a hCA I-9.30.063[10]
6a hCA II-8.50.007[10]
6b hCA I-7.6-[10]
6b hCA II-7.9-[10]
Acetazolamide (AAZ) hCA I-6.0-[10]
Acetazolamide (AAZ) hCA II-6.1-[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the computational methodology, the following diagrams illustrate a key signaling pathway targeted by pyrazole inhibitors and a typical workflow for molecular docking studies.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Angiogenesis, Survival ERK->Cell AKT Akt PI3K->AKT AKT->Cell Pyrazole Pyrazole Inhibitors Pyrazole->VEGFR2 Inhibits Molecular_Docking_Workflow Start Start PrepProtein Protein Preparation (e.g., PDB: 4CKJ, 2QU5) Start->PrepProtein PrepLigand Ligand Preparation (Pyrazole Derivatives) Start->PrepLigand GridGen Grid Generation (Define Binding Site) PrepProtein->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) PrepLigand->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid, a compound often utilized in pharmaceutical research and development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, and causes skin and eye irritation. Therefore, wearing safety goggles, chemical-resistant gloves, and a lab coat is mandatory. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound and related pyrazole compounds.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[1][2][3] Adherence to local, regional, and national regulations is essential throughout this process.

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., filter paper, gloves, empty containers) as hazardous waste.

  • Do not mix this waste with other waste streams, particularly incompatible materials, to prevent unforeseen chemical reactions.

2. Containerization and Labeling:

  • Collect the waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[4]

  • The label should also include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]

  • Provide them with the full chemical name and an estimate of the quantity to be disposed of.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[4]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[4][6]

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal start Generation of Waste (this compound) collect Collect in a Designated Container start->collect label_container Label Container as 'Hazardous Waste' with Full Chemical Name collect->label_container store Store in a Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs pickup Licensed Waste Contractor Picks Up Container contact_ehs->pickup transport Transport to a Licensed Facility pickup->transport incinerate Incineration at High Temperature transport->incinerate

Caption: Disposal workflow for this compound.

Experimental Protocol: Incineration of Chemical Waste

While researchers will not be performing the incineration themselves, understanding the process can reinforce the importance of proper waste segregation.

Objective: To thermally decompose organic hazardous waste into less hazardous components (ash, flue gas, and heat).[1]

Methodology:

  • Pre-treatment: The collected chemical waste may be blended with combustible solvents to improve its combustion efficiency.

  • Primary Combustion: The waste is introduced into a primary combustion chamber, typically a rotary kiln, and heated to temperatures between 850°C and 1200°C. The high temperature and controlled oxygen supply break down the organic molecules.[1]

  • Secondary Combustion (Afterburner): The gases produced in the primary chamber are then passed into a secondary chamber at even higher temperatures (above 1200°C) to ensure the complete destruction of any remaining hazardous organic compounds.[2]

  • Flue Gas Treatment: The hot gases from the afterburner are cooled and passed through a series of air pollution control devices (e.g., scrubbers, filters) to remove particulate matter and acid gases before being released into the atmosphere.[2]

  • Ash Disposal: The solid residue (ash) from the bottom of the incinerator is collected and tested. Depending on its composition, it may be disposed of in a specialized hazardous waste landfill.[7]

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.

References

Personal protective equipment for handling 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid in a laboratory setting.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the hazard classifications of analogous compounds, this compound should be handled with care to avoid potential skin and eye irritation, respiratory tract irritation, and harm if ingested.[1] The recommended PPE is summarized in the table below.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation.Engineering Controls: Handle in a certified chemical fume hood. Respirator: If a fume hood is not available or if dust is generated, a NIOSH-approved N95 dust mask or higher is recommended.
Skin Contact May cause skin irritation.[1]Gloves: Chemical-resistant nitrile gloves should be worn. Inspect gloves before use and change immediately if contaminated. Lab Coat: A standard laboratory coat must be worn and kept buttoned.
Eye Contact May cause serious eye irritation.[1]Eye Protection: Wear chemical safety goggles or safety glasses with side shields. A face shield may be necessary if there is a risk of splashing.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Engineering Controls:

    • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.

    • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

    • Gather Materials: Before starting, collect all necessary equipment, such as spatulas, weighing paper, and appropriately labeled waste containers.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above. Ensure gloves are properly fitted and have no visible signs of damage.

  • Handling the Compound:

    • Weighing: To prevent the generation of dust, carefully weigh the solid compound inside the fume hood.

    • Transfer: Use a spatula for transferring the solid. Avoid pouring the powder from a height to minimize dust dispersal.

    • Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Guidance

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's EHS department.

  • Waste Collection:

    • Solid Waste: Collect all disposable materials contaminated with the compound (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a compatible material.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

  • Labeling and Storage:

    • Labeling: All waste containers must be clearly labeled with the chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

    • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. High-temperature incineration is a common and recommended method for such compounds.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Compound weigh->transfer prepare_solution Prepare Solutions transfer->prepare_solution decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate segregate_waste Segregate Solid & Liquid Waste prepare_solution->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste request_pickup Request Professional Disposal store_waste->request_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.